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Fmoc-NH-peg10-CH2cooh

Cat. No.: B15383361
M. Wt: 737.8 g/mol
InChI Key: OEXKDNUUIUNRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG10-CH2COOH (CAS 2375105-88-5) is a heterobifunctional polyethyleneglycol (PEG) linker of ≥95% purity, featuring a Fmoc (fluorenylmethyloxycarbonyl) protected amine at one terminus and a carboxylic acid at the other . This reagent is extensively applied in medical research and drug development, particularly as a key component in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where its long, hydrophilic PEG spacer enhances solubility and contributes to the molecular properties of the degrader . The Fmoc group serves as a robust protecting group for amines during solid-phase peptide synthesis (SPPS) and can be readily removed under basic conditions, while the terminal carboxylic acid can be activated for conjugation with amines, enabling its use as a versatile crosslinker in bioconjugation, the development of graft polymers, and functionalized coatings . With a molecular formula of C37H55NO14 and a molecular weight of 737.84, it is recommended to store this compound at -5°C in a dry environment, protected from sunlight, to ensure long-term stability . This product is intended for research applications in nanotechnology, new materials, and cell culture studies, and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H55NO14 B15383361 Fmoc-NH-peg10-CH2cooh

Properties

Molecular Formula

C37H55NO14

Molecular Weight

737.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C37H55NO14/c39-36(40)30-51-28-27-50-26-25-49-24-23-48-22-21-47-20-19-46-18-17-45-16-15-44-14-13-43-12-11-42-10-9-38-37(41)52-29-35-33-7-3-1-5-31(33)32-6-2-4-8-34(32)35/h1-8,35H,9-30H2,(H,38,41)(H,39,40)

InChI Key

OEXKDNUUIUNRRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Fmoc-NH-PEG10-CH2COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides essential information on the chemical properties, structure, and applications of Fmoc-NH-PEG10-CH2COOH, a heterobifunctional PEG linker crucial for advancements in peptide synthesis, drug delivery, and bioconjugation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties and Structure

This compound is a monodisperse polyethylene glycol (PEG) derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 10-unit PEG spacer. The Fmoc protecting group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS), while the terminal carboxylic acid allows for conjugation to primary amines. The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates.

Structure:

  • Fmoc Group: 9-fluorenylmethyloxycarbonyl

  • PEG Chain: 10 ethylene glycol units

  • Terminal Groups: A primary amine protected by Fmoc and a carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that slight variations in molecular formula and weight may be reported by different suppliers.

PropertyValue
Molecular Formula C37H55NO14 or C38H57NO14
Molecular Weight 737.84 g/mol or 751.86 g/mol [1][2]
Appearance White to off-white solid or viscous liquid[1]
Purity ≥95%[2]
Solubility Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[3]
Storage Long-term storage at -20°C to -5°C, kept dry and away from sunlight.[2][3][4]

Experimental Protocols

This compound is a versatile tool in bioconjugation and peptide synthesis. Below are detailed methodologies for its two primary applications: Fmoc deprotection and carboxylic acid activation for amide bond formation.

Fmoc Group Deprotection Protocol

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine, a critical step in solid-phase peptide synthesis.

Materials:

  • Fmoc-functionalized substrate (e.g., resin-bound peptide)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • To the Fmoc-functionalized substrate in a reaction vessel, add a solution of 20% piperidine in DMF.

  • Agitate the mixture at room temperature for 3-5 minutes.

  • Drain the solution from the reaction vessel.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Continue to agitate the mixture for an additional 15-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Thoroughly wash the substrate multiple times with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.

  • The substrate with the newly exposed amine is now ready for the subsequent coupling reaction.

Carboxylic Acid Activation and Amide Bond Formation Protocol

This protocol describes the activation of the terminal carboxylic acid of this compound for its conjugation to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • A base such as N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or other suitable aprotic solvent

  • Reaction vessel

Procedure:

  • Dissolve this compound in anhydrous DMF in a reaction vessel.

  • In a separate vessel, dissolve the amine-containing molecule in anhydrous DMF.

  • To the solution of this compound, add the coupling agent (e.g., HATU or EDC) and the base (DIPEA). The molar ratio of carboxylic acid:coupling agent:base is typically 1:0.95:2.

  • Allow the activation to proceed for a few minutes at room temperature.

  • Add the solution of the amine-containing molecule to the activated this compound solution.

  • Let the reaction proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., LC-MS).

  • Upon completion, the reaction mixture can be quenched and the product purified using standard chromatographic techniques.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis, a primary application for this compound.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle Resin Resin with Linker Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid

Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Bioconjugation Strategy

This diagram outlines the logical steps for conjugating this compound to a target molecule.

Bioconjugation_Strategy Start This compound Activate_Carboxyl Activate Carboxylic Acid (e.g., EDC, HATU) Start->Activate_Carboxyl Conjugation Amide Bond Formation Activate_Carboxyl->Conjugation Target_Molecule Target Molecule with Primary Amine (-NH2) Target_Molecule->Conjugation Fmoc_PEG_Conjugate Fmoc-Protected Conjugate Conjugation->Fmoc_PEG_Conjugate Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_PEG_Conjugate->Deprotection Final_Conjugate Final Amine-PEG Conjugate Deprotection->Final_Conjugate

Caption: Bioconjugation workflow using this compound.

References

Fmoc-NH-PEG10-CH2COOH: A Versatile Linker for Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG10-CH2COOH is a heterobifunctional linker molecule increasingly utilized in biochemistry and drug development. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine on one terminus and a carboxylic acid on the other, separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. This unique structure allows for sequential and specific conjugation to biomolecules, making it a valuable tool in peptide synthesis, PEGylation, and the construction of complex bioconjugates such as antibody-drug conjugates (ADCs). The PEG spacer enhances the solubility and stability of the resulting conjugates, while the terminal reactive groups provide the handles for covalent attachment. This guide provides a comprehensive overview of the applications, experimental protocols, and quantitative data associated with the use of this compound in modern biochemistry.

Core Applications in Biochemistry

The primary applications of this compound stem from its bifunctional nature and the physicochemical properties imparted by the PEG chain.

1. Solid-Phase Peptide Synthesis (SPPS):

The Fmoc-protected amine is a cornerstone of modern solid-phase peptide synthesis.[1] this compound can be incorporated into a peptide sequence like a standard amino acid. The Fmoc group provides a temporary protecting group for the N-terminus, which can be selectively removed under basic conditions to allow for the addition of the next amino acid in the sequence.[2] The inclusion of the PEG10 linker within the peptide can enhance its solubility, reduce aggregation, and improve its pharmacokinetic properties.

2. PEGylation of Peptides and Proteins:

PEGylation is a widely used strategy to improve the therapeutic properties of proteins and peptides.[] The covalent attachment of PEG chains can increase the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulating half-life.[4] PEGylation can also shield the biomolecule from proteolytic degradation and reduce its immunogenicity.[5] this compound is an ideal reagent for site-specific PEGylation. After incorporation into a peptide or conjugation to a protein via its carboxylic acid group, the Fmoc group can be removed to expose a primary amine, which can then be used for further modifications.

3. Development of Antibody-Drug Conjugates (ADCs) and Targeted Drug Delivery:

In the realm of targeted cancer therapy, linkers are crucial components of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen.[6][7] The properties of the linker significantly impact the stability, solubility, and efficacy of the ADC.[8] Hydrophilic PEG linkers, such as those derived from this compound, can help to mitigate the hydrophobicity of the cytotoxic payload, preventing aggregation and improving the pharmacokinetic profile of the conjugate.[8] The linker can be attached to the antibody through the carboxylic acid group, and the deprotected amine can be used to conjugate the drug.

Quantitative Data on the Impact of PEG10 Linkers

The inclusion of a PEG10 linker can have a significant and quantifiable impact on the properties of a bioconjugate. The following tables summarize data from a study where a 10 kDa PEG linker was used to create an affibody-drug conjugate (HP10KM) for targeted cancer therapy.[4]

ConjugateHalf-life (min)Fold Extension vs. Unconjugated
Unconjugated Affibody19.61.0
HP10KM (10 kDa PEG) 219.0 11.2

Table 1: Impact of a 10 kDa PEG linker on the in vivo half-life of an affibody-drug conjugate.[4]

Cell LineConjugateIC50 (nM)
NCI-N87 (HER2-positive)Unconjugated Drug (MMAE)2.0
NCI-N87 (HER2-positive)HP10KM (10 kDa PEG) 45.0
PC-3 (HER2-negative)Unconjugated Drug (MMAE)1.8
PC-3 (HER2-negative)HP10KM (10 kDa PEG) >1000

Table 2: In vitro cytotoxicity of an affibody-drug conjugate with a 10 kDa PEG linker (HP10KM) compared to the unconjugated drug (MMAE) in HER2-positive and HER2-negative cancer cell lines.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound, synthesized from common laboratory practices.

Protocol 1: Incorporation of this compound into a Peptide during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • 20% piperidine in DMF for Fmoc deprotection

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated linker solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

  • Chain Elongation: Proceed with the deprotection of the newly added Fmoc group and coupling of the next amino acid as required.

Protocol 2: Bioconjugation of a PEGylated Peptide to an Antibody

This protocol details the conjugation of a peptide containing the deprotected amine of the PEG10 linker to an antibody via activation of the antibody's carboxyl groups.

Materials:

  • PEGylated peptide with a free N-terminal amine

  • Antibody of interest

  • Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Buffers: MES buffer (pH 6.0), PBS (Phosphate-buffered saline, pH 7.4)

  • Quenching solution: Hydroxylamine or Tris buffer

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Antibody Preparation: Prepare the antibody in MES buffer (pH 6.0).

  • Activation of Antibody Carboxyl Groups:

    • Add EDC (10-fold molar excess over the antibody) and Sulfo-NHS (25-fold molar excess over the antibody) to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Dissolve the PEGylated peptide (with the free amine) in PBS (pH 7.4).

    • Add the peptide solution to the activated antibody solution (a 10 to 20-fold molar excess of peptide is recommended).

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Quenching: Add hydroxylamine or Tris buffer to a final concentration of 10-50 mM to quench the reaction by reacting with any remaining activated carboxyl groups.

  • Purification: Remove unconjugated peptide and excess reagents by size-exclusion chromatography or dialysis against PBS.

  • Characterization: Characterize the resulting antibody-peptide conjugate using SDS-PAGE to confirm the increase in molecular weight and ELISA to assess the retention of antibody binding activity.

Visualizing Experimental Workflows

Workflow for the Synthesis and Evaluation of a Targeted Affibody-Drug Conjugate

The following diagram illustrates the workflow for creating a targeted therapeutic, starting from the synthesis of a PEGylated affibody and culminating in the evaluation of its in vitro efficacy.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_evaluation In Vitro Evaluation spfs Solid-Phase Synthesis of Affibody with This compound deprotection Fmoc Deprotection (Piperidine/DMF) spfs->deprotection drug_conjugation Drug Conjugation to PEG Linker's Amine deprotection->drug_conjugation purification1 Purification (RP-HPLC) drug_conjugation->purification1 binding_assay Receptor Binding Assay (ELISA) purification1->binding_assay Characterized Conjugate cell_culture Culturing HER2+ and HER2- Cells cytotoxicity_assay Cytotoxicity Assay (IC50 Determination) cell_culture->cytotoxicity_assay data_analysis Data Analysis cytotoxicity_assay->data_analysis

Workflow for affibody-drug conjugate synthesis and evaluation.

Signaling Pathway for Targeted Drug Delivery and Apoptosis Induction

This diagram depicts the proposed mechanism of action for a HER2-targeted drug conjugate.

signaling_pathway ADC Affibody-Drug Conjugate (HP10KM) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release (e.g., MMAE) Lysosome->Drug_Release Cleavage Microtubule_Disruption Microtubule Disruption Drug_Release->Microtubule_Disruption Apoptosis Cell Apoptosis Microtubule_Disruption->Apoptosis

Proposed mechanism of a HER2-targeted affibody-drug conjugate.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined structure, with a hydrophilic PEG10 spacer and orthogonal reactive groups, facilitates the synthesis of complex bioconjugates with improved physicochemical and pharmacokinetic properties. The ability to precisely incorporate this linker into peptides via SPPS and to subsequently use it for conjugation to other biomolecules opens up a wide range of possibilities for the development of novel therapeutics, including targeted drug delivery systems and next-generation peptide-based drugs. The provided protocols and data serve as a guide for the practical application of this valuable biochemical reagent.

References

An In-depth Technical Guide to Fmoc-Protected Amine and Carboxylic Acid PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, precision and control are paramount. Fmoc-protected amine and carboxylic acid polyethylene glycol (PEG) linkers have emerged as indispensable tools, offering a versatile platform for the covalent attachment of molecules. These heterobifunctional linkers provide a strategic advantage by enabling sequential and site-specific conjugation, a critical factor in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), peptide therapeutics, and functionalized surfaces.

This technical guide provides a comprehensive overview of Fmoc-NH-PEG-COOH linkers, detailing their chemical properties, applications, and the experimental protocols necessary for their effective use.

Core Concepts: Structure and Functionality

Fmoc-NH-PEG-COOH linkers are characterized by three key components:

  • Fmoc (9-fluorenylmethoxycarbonyl) Protecting Group: This base-labile protecting group caps the amine terminus of the linker. Its primary function is to prevent unwanted reactions at the amine site while modifications are made to the carboxylic acid terminus. The Fmoc group can be selectively removed under mild basic conditions, typically with a solution of piperidine in an organic solvent like dimethylformamide (DMF), to expose the reactive amine for subsequent conjugation.[1][2]

  • Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and flexible polymer that offers several advantages in bioconjugation.[3] It increases the solubility and stability of the resulting conjugate, reduces immunogenicity, and can improve pharmacokinetic properties by increasing the hydrodynamic radius of the molecule.[3] The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated molecules.

  • Carboxylic Acid Group (-COOH): Located at the other end of the PEG spacer, the carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, or drugs. This reaction is typically facilitated by activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, using carbodiimide chemistry (e.g., EDC in the presence of NHS).[4][5][6]

The heterobifunctional nature of these linkers allows for a two-step conjugation strategy. First, the carboxylic acid is coupled to a target molecule. Following this, the Fmoc group is removed to expose the amine, which can then be conjugated to a second molecule. This sequential approach provides precise control over the final conjugate's architecture.

Quantitative Data of Commercially Available Fmoc-NH-PEG-COOH Linkers

The following tables summarize the quantitative data for a range of commercially available Fmoc-NH-PEG-COOH linkers, facilitating the selection of the appropriate linker for a specific application.

Product NameMolecular Weight ( g/mol )PEG Units (n)CAS Number
Fmoc-NH-PEG1-COOH355.3911654740-73-4
Fmoc-NH-PEG2-CH2COOH385.412Not Available
Fmoc-NH-PEG3-COOH443.53867062-95-1
Fmoc-NMe-PEG4-acidNot Available42170240-98-7
Fmoc-NH-PEG12-COOH839.98121952360-91-6
Fmoc-N-amido-PEG36-acidNot Available36Not Available
Fmoc-NH-PEG-COOH, MW 1k~1000~22Not Available

Table 1: Molecular Weight and PEG Unit Number of Selected Fmoc-NH-PEG-COOH Linkers. [1][7][8][9][10][11]

PropertyDescription
Solubility Soluble in water and aqueous buffers, as well as most organic solvents such as DMF, DMSO, and chloroform. Less soluble in toluene and ether.[1][11]
Physical Form Typically a white to off-white powder or a waxy solid, depending on the molecular weight.[1]
Storage Conditions Store at -20°C in a desiccated environment, protected from light. Avoid repeated freeze-thaw cycles.[1][11]

Table 2: General Physicochemical Properties of Fmoc-NH-PEG-COOH Linkers.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving Fmoc-NH-PEG-COOH linkers.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • Fmoc-functionalized molecule

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF

  • Round bottom flask or reaction vessel

  • Shaker or magnetic stirrer

Procedure:

  • Dissolve the Fmoc-protected compound in a minimal amount of DMF in a reaction vessel.

  • Add the 20% piperidine in DMF solution to the reaction vessel. A common ratio is 10 mL of deprotection solution per gram of resin-bound peptide.[12]

  • Agitate the mixture at room temperature. The reaction is typically rapid, with a half-life of the Fmoc group being very short.[1][2] A reaction time of 5-10 minutes is often sufficient.[12]

  • Monitor the reaction progress using a suitable analytical technique, such as TLC or LC-MS, to confirm the complete removal of the Fmoc group.

  • Once the reaction is complete, remove the piperidine and cleaved Fmoc adducts by washing the product. If the product is on a solid support, this can be done by filtering and washing the resin multiple times with DMF. For solution-phase reactions, purification by precipitation or chromatography may be necessary.

Protocol 2: Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)

This protocol details the activation of the carboxylic acid terminus and subsequent conjugation to a primary amine-containing molecule.

Materials:

  • Fmoc-NH-PEG-COOH linker

  • Molecule containing a primary amine (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Reaction vessel

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the Fmoc-NH-PEG-COOH linker in the Activation Buffer.

    • Add EDC and NHS to the solution. A molar excess of EDC and NHS over the PEG linker is typically used.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.[4][5][6]

  • Amine Coupling:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated NHS-ester of the PEG linker to the amine-containing solution. The reaction of the NHS ester with the primary amine is most efficient at a pH between 7 and 8.[4][5]

    • Incubate the reaction mixture at room temperature for 2 hours, or overnight at 4°C, with gentle stirring.

  • Quenching:

    • To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching solution.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove unreacted reagents and byproducts.

Visualizations

Chemical Structure of Fmoc-NH-PEG-COOH

G cluster_linker Fmoc-NH-PEG-COOH Structure Fmoc Fmoc NH NH Fmoc->NH PEG -(CH₂CH₂O)n- NH->PEG COOH COOH PEG->COOH G cluster_workflow Bioconjugation Workflow start Fmoc-NH-PEG-COOH step1 1. Activate COOH (EDC, NHS) start->step1 step2 Couple to Molecule 1 (e.g., Drug) step1->step2 step3 2. Deprotect Fmoc (Piperidine/DMF) step2->step3 step4 Couple to Molecule 2 (e.g., Antibody) step3->step4 end Final Conjugate (Molecule 1 - PEG - Molecule 2) step4->end G cluster_adc ADC Synthesis Pathway Linker Fmoc-NH-PEG-COOH ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker EDC, NHS Drug Cytotoxic Drug (with Amine) DrugLinker Drug-PEG-NH-Fmoc Drug->DrugLinker Antibody Antibody (with Lysine Amine) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC ActivatedLinker->DrugLinker Couple DeprotectedDrugLinker Drug-PEG-NH₂ DrugLinker->DeprotectedDrugLinker Piperidine/DMF DeprotectedDrugLinker->ADC Couple

References

molecular weight and formula of Fmoc-NH-peg10-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental protocols, and applications of Fmoc-NH-PEG10-CH2COOH, a heterobifunctional linker commonly utilized in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Compound Data

This compound, also known as Fmoc-N-amido-PEG10-acetic acid, is a valuable tool in chemical biology and drug discovery. The presence of a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid allows for the sequential and controlled conjugation to other molecules. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

PropertyValue
Chemical Formula C37H55NO14
Molecular Weight 737.84 g/mol
CAS Number 2375105-88-5

Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its two functional groups. The Fmoc group is base-labile, revealing a primary amine, while the carboxylic acid can be activated to react with nucleophiles such as amines.

Fmoc Deprotection Protocol

This procedure outlines the removal of the Fmoc protecting group to expose the primary amine, a critical step in solid-phase peptide synthesis (SPPS) and other bioconjugation strategies.

Materials:

  • Fmoc-functionalized substrate (e.g., peptide resin-bound this compound)

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • N,N-dimethylformamide (DMF)

  • Reaction vessel suitable for solid-phase synthesis

Procedure:

  • To the Fmoc-functionalized substrate in the reaction vessel, add a solution of 20% piperidine in DMF. Use a sufficient volume to ensure the substrate is fully submerged (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for a short initial period (e.g., 2 minutes)[1].

  • Drain the piperidine solution.

  • Add a fresh portion of the 20% piperidine in DMF solution to the substrate.

  • Continue to agitate the mixture at room temperature for an additional 5-10 minutes to ensure complete deprotection[1][2].

  • Drain the deprotection solution.

  • Thoroughly wash the substrate with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The substrate now has a free amine ready for subsequent coupling reactions.

Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the activation of the carboxylic acid moiety of this compound for coupling to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • N,N'-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Reaction vessel

Procedure:

  • Dissolve this compound in anhydrous DMF in a reaction vessel.

  • Add the amine-containing molecule to the solution.

  • Add HOBt (typically 1.0-1.5 equivalents relative to the carboxylic acid) and DIPEA (typically 2-3 equivalents) to the reaction mixture[3].

  • In a separate vial, dissolve EDC (typically 1.0-1.5 equivalents) in anhydrous DMF.

  • Slowly add the EDC solution to the reaction mixture containing the PEG linker, amine, HOBt, and base. The reaction is often initiated at 0°C and then allowed to warm to room temperature[3].

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Upon completion, the reaction mixture can be worked up by aqueous extraction and purified by chromatography (e.g., reversed-phase HPLC) to isolate the desired amide conjugate.

Characterization of PEGylated Products

The successful synthesis and purity of molecules conjugated with this compound can be assessed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for purifying and analyzing the homogeneity of PEGylated products. The hydrophobic Fmoc group and the hydrophilic PEG chain provide unique retention characteristics.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the final conjugate. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed. For complex PEGylated molecules, specialized LC-MS methods, sometimes involving post-column addition of amines, can simplify the mass spectra and improve mass accuracy[4][5][6].

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently used to introduce a PEG spacer into a peptide sequence during SPPS. The following diagram illustrates a typical workflow for incorporating the linker at the N-terminus of a resin-bound peptide.

SPPS_Workflow cluster_resin Solid Support cluster_linker_coupling PEG Linker Conjugation cluster_final_steps Cleavage and Purification Resin Resin with Rink Amide Linker AA1 Couple First Fmoc-Amino Acid Resin->AA1 Deprot1 Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprot1 Peptide_Chain Repeat Coupling/Deprotection Cycles to Elongate Peptide Deprot1->Peptide_Chain Deprot_Final_AA Final Amino Acid Fmoc Deprotection Peptide_Chain->Deprot_Final_AA Couple_PEG Couple PEG Linker (EDC/HOBt) Deprot_Final_AA->Couple_PEG PEG_Linker This compound PEG_Linker->Couple_PEG Final_Deprot Final Fmoc Deprotection Couple_PEG->Final_Deprot Cleavage Cleave Peptide from Resin (e.g., TFA) Final_Deprot->Cleavage Purification Purify PEGylated Peptide (HPLC) Cleavage->Purification Analysis Characterize (LC-MS) Purification->Analysis

Workflow for SPPS of a PEGylated Peptide

References

A Researcher's In-depth Guide to Heterobifunctional Crosslinking Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinking reagents are powerful tools in the modern life scientist's arsenal, enabling the covalent linkage of two different biomolecules with distinct functional groups. This guide provides a comprehensive technical overview of these reagents, including their core concepts, diverse applications, and detailed experimental protocols. By leveraging a two-step reaction mechanism, these linkers offer superior control and specificity compared to their homobifunctional counterparts, minimizing the formation of undesirable homodimers and polymers. This precision is paramount in applications ranging from the construction of antibody-drug conjugates (ADCs) to the elucidation of complex protein-protein interaction networks.

Core Concepts: The Chemistry of Controlled Conjugation

Heterobifunctional crosslinkers possess two different reactive moieties, each targeting a specific functional group on a biomolecule. The most common targets are primary amines (-NH2), found on lysine residues and the N-terminus of proteins, and sulfhydryl groups (-SH) on cysteine residues. Other reactive targets include carbonyls and photoreactive groups that can form covalent bonds upon exposure to UV light.[1][2][3]

The key to their utility lies in the ability to perform sequential, two-step conjugations.[4][5] This controlled approach significantly reduces the formation of unwanted polymers and self-conjugates, which can be a major issue with one-step conjugations using homobifunctional reagents.[1][4][6]

Common Reactive Groups:
  • Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to target primary amines, forming stable amide bonds at a physiological to slightly alkaline pH (7.2-9.0).[7][8] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.[1]

  • Sulfhydryl-Reactive Groups: Maleimides are the most common sulfhydryl-reactive group, forming stable thioether bonds with cysteine residues at a pH range of 6.5-7.5.[9][10] The reaction is a Michael addition, where the thiol group attacks the double bond of the maleimide ring.[11] Other sulfhydryl-reactive groups include pyridyl disulfides and iodoacetamides.[1]

  • Photoreactive Groups: Aryl azides and diazirines are examples of photoreactive groups that remain inert until activated by UV light.[12][13] Upon activation, they form highly reactive intermediates that can non-specifically insert into C-H or N-H bonds of nearby molecules, making them invaluable for capturing transient interactions.[1][12]

  • Carbonyl-Reactive Groups: Hydrazides can react with aldehyde groups, which can be naturally present on glycoproteins or introduced chemically, to form stable hydrazone linkages.[1]

A Comparative Overview of Common Heterobifunctional Crosslinkers

The choice of a heterobifunctional crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and the solubility requirements of the application. The following table summarizes the properties of some commonly used reagents.

CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive TowardsKey Features
SMCC 334.328.3Amine, SulfhydrylCyclohexane bridge enhances maleimide stability.[4][13][14]
Sulfo-SMCC 436.378.3Amine, SulfhydrylWater-soluble analog of SMCC, ideal for cell surface crosslinking.[2][3][15]
LC-SPDP 425.5215.7Amine, SulfhydrylCleavable disulfide bond in the spacer arm.[16][17][18]
Sulfo-LC-SPDP -15.7Amine, SulfhydrylWater-soluble version of LC-SPDP.[19][20]
EMCS 308.299.4Amine, Sulfhydryl-
GMBS 280.237.4Amine, SulfhydrylShorter spacer arm than EMCS.[20]
BMPS -6.9Amine, Sulfhydryl-
SIA -1.5Amine, SulfhydrylVery short spacer arm.[20]
Sulfo-SANPAH 492.4018.2Amine, PhotoreactiveWater-soluble, photoreactive crosslinker.[1]
ANB-NOS --Amine, Photoreactive-
SDA 225.20-Amine, PhotoreactiveDiazirine-based photoreactive group.[4]

Experimental Protocols: A Practical Guide

The following protocols provide detailed methodologies for common applications of heterobifunctional crosslinkers.

Protocol 1: Antibody-HRP Conjugation using Sulfo-SMCC

This protocol details the two-step process for conjugating Horseradish Peroxidase (HRP) to an antibody using the water-soluble Sulfo-SMCC crosslinker.

Materials:

  • Antibody (Ab)

  • Horseradish Peroxidase (HRP)

  • Sulfo-SMCC

  • SATA (N-succinimidyl S-acetylthioacetate)

  • Hydroxylamine hydrochloride

  • Phosphate Buffered Saline (PBS)

  • Conjugation Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Thiolation of the Antibody:

    • Dissolve the antibody in conjugation buffer.

    • Add a 20-fold molar excess of SATA dissolved in DMSO.

    • Incubate for 30 minutes at room temperature.

    • Add hydroxylamine hydrochloride to deacetylate the introduced sulfhydryl groups.

    • Incubate for 2 hours at room temperature.

    • Remove excess reagents using a desalting column equilibrated with conjugation buffer.

  • Activation of HRP with Sulfo-SMCC:

    • Dissolve HRP in conjugation buffer.

    • Add a 20-fold molar excess of Sulfo-SMCC.

    • Incubate for 30 minutes at room temperature.

    • Remove excess Sulfo-SMCC using a desalting column equilibrated with conjugation buffer.

  • Conjugation of Thiolated Antibody and Activated HRP:

    • Immediately mix the thiolated antibody and the activated HRP.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

    • Quench the reaction by adding quenching buffer.

    • Purify the antibody-HRP conjugate using size-exclusion chromatography.

Protocol 2: Photoaffinity Labeling using Sulfo-SANPAH

This protocol outlines the general steps for using the photoreactive crosslinker Sulfo-SANPAH to identify protein-protein interactions.[1][2]

Materials:

  • Protein of interest ("bait" protein)

  • Cell lysate or purified interacting proteins ("prey")

  • Sulfo-SANPAH

  • Conjugation Buffer (amine-free, e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • UV Lamp (300-460 nm)

  • Desalting columns

Procedure:

  • Labeling of Bait Protein with Sulfo-SANPAH:

    • Dissolve the bait protein in conjugation buffer.

    • Immediately before use, prepare a fresh solution of Sulfo-SANPAH in water.

    • Add a 20-fold molar excess of the Sulfo-SANPAH solution to the bait protein.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • (Optional) Quench the NHS-ester reaction with quenching buffer for 15 minutes.

    • Remove excess Sulfo-SANPAH using a desalting column.

  • Formation and Photo-crosslinking of the Protein Complex:

    • Mix the Sulfo-SANPAH-labeled bait protein with the cell lysate or purified prey proteins.

    • Allow the proteins to interact for a predetermined time.

    • Expose the sample to UV light for a specified duration to activate the photoreactive group and form covalent crosslinks.

  • Analysis of Crosslinked Products:

    • Analyze the reaction mixture by SDS-PAGE and Western blotting to identify higher molecular weight complexes.

    • For identification of the interacting partners and crosslinking sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry analysis.

Visualizing the Process: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key workflows and reaction mechanisms involved in heterobifunctional crosslinking.

Two_Step_Crosslinking_Workflow cluster_step1 Step 1: Activation of Protein 1 cluster_step2 Step 2: Conjugation to Protein 2 P1 Protein 1 (with -NH2 groups) Crosslinker Heterobifunctional Crosslinker (NHS-Maleimide) P1->Crosslinker React with NHS ester Activated_P1 Activated Protein 1 (Maleimide-labeled) Crosslinker->Activated_P1 P2 Protein 2 (with -SH groups) Activated_P1->P2 Purify & Mix Conjugate Covalently Linked Protein 1 - Protein 2 Conjugate P2->Conjugate React with Maleimide

Caption: A generalized workflow for a two-step heterobifunctional crosslinking reaction.

Reaction_Mechanisms cluster_nhs NHS Ester Reaction with Primary Amine cluster_maleimide Maleimide Reaction with Sulfhydryl Group NHS_Ester NHS Ester Primary_Amine Primary Amine (R-NH2) NHS_Ester->Primary_Amine Nucleophilic Attack Amide_Bond Stable Amide Bond Primary_Amine->Amide_Bond Maleimide Maleimide Sulfhydryl Sulfhydryl Group (R-SH) Maleimide->Sulfhydryl Michael Addition Thioether_Bond Stable Thioether Bond Sulfhydryl->Thioether_Bond

Caption: Reaction mechanisms of common amine- and sulfhydryl-reactive groups.

PPI_Workflow Start Protein Complex Crosslinking Crosslink with Heterobifunctional Reagent Start->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identify Crosslinked Peptides) LC_MS->Data_Analysis Interaction_Map Protein Interaction Map Data_Analysis->Interaction_Map

Caption: Workflow for protein-protein interaction analysis using crosslinking and mass spectrometry.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-NH-PEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acids to create custom peptides. The choice of linker, which connects the growing peptide chain to the solid support, is crucial for the success of the synthesis and the properties of the final product. The Fmoc-NH-PEG10-CH2COOH linker is a hydrophilic spacer arm incorporating a ten-unit polyethylene glycol (PEG) chain. This extended PEG linker offers several advantages in SPPS, including improved solvation of the resin-bound peptide, reduced steric hindrance during amino acid coupling, and enhanced solubility of the final peptide product. These characteristics can lead to higher purity and yield, particularly for long or hydrophobic peptide sequences.

This document provides detailed protocols and application notes for the use of the this compound linker in Fmoc-based solid-phase peptide synthesis.

Properties and Advantages of the this compound Linker

The unique structure of the this compound linker imparts several beneficial properties to the SPPS process:

PropertyAdvantage in SPPS
Hydrophilicity Improves swelling of the resin in polar solvents, enhancing reagent accessibility to the reaction sites. This can lead to more efficient coupling and deprotection steps.
Flexibility and Length The long, flexible PEG chain reduces aggregation of the growing peptide chains on the resin, a common issue with hydrophobic or "difficult" sequences. This minimizes the formation of deletion and truncation impurities.
Biocompatibility The PEG moiety can increase the solubility and bioavailability of the final peptide, which is advantageous for biological and therapeutic applications.
Fmoc Protection The N-terminal Fmoc group ensures compatibility with standard Fmoc/tBu SPPS chemistry, allowing for straightforward integration into existing protocols.

Experimental Protocols

The following protocols outline the key steps for utilizing the this compound linker in manual or automated solid-phase peptide synthesis.

Resin Selection and Preparation

Standard resins used in Fmoc-SPPS, such as aminomethyl (AM) or Rink amide resins, are suitable for use with the this compound linker. The choice of resin will determine the C-terminal functionality of the cleaved peptide (acid or amide).

Protocol 1: Resin Swelling

  • Place the desired amount of resin (e.g., 100-200 mesh for automated synthesis) in a reaction vessel.[1]

  • Add sufficient N,N-dimethylformamide (DMF) to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Linker Coupling

This step attaches the this compound linker to the amino groups on the resin.

Protocol 2: Linker Activation and Coupling

  • Dissolve this compound (1.5-2 equivalents relative to the resin loading) and a coupling agent such as HBTU/HOBt (1.5-2 eq.) or HATU (1.5-2 eq.) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (3-4 eq.), to the solution to activate the carboxylic acid of the linker.

  • Add the activated linker solution to the swollen resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.

  • After the coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., colorless beads, indicates successful coupling).

Peptide Chain Elongation

The peptide is assembled on the linker-functionalized resin through iterative cycles of Fmoc deprotection and amino acid coupling.

Protocol 3: Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 4: Amino Acid Coupling

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

  • Add DIPEA (6-10 eq.) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

Repeat the deprotection and coupling cycles for each amino acid in the desired peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups.

Protocol 5: Peptide Cleavage from the Resin

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the resin in a well-ventilated fume hood.

  • Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Data Presentation: Expected Purity and Yield

While specific yields can vary depending on the peptide sequence and synthesis efficiency, the use of a PEG10 linker is generally expected to improve the outcome for challenging sequences. The following table provides a general expectation for the purity and yield of a model peptide, such as an RGD peptide, synthesized using the this compound linker.

ParameterExpected ValueMethod of Analysis
Crude Peptide Purity >70%RP-HPLC (at 220 nm)
Final Purity (after purification) >95%RP-HPLC (at 220 nm)
Overall Yield (based on initial resin loading) 15-40%Mass of lyophilized peptide

Note: These are estimated values. Actual results will depend on the specific peptide sequence, the efficiency of each coupling and deprotection step, and the purification process.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key stages of solid-phase peptide synthesis using the this compound linker.

SPPS_Workflow Resin Resin (e.g., Rink Amide) Swell Resin Swelling (DMF) Resin->Swell Linker_Couple Linker Coupling (this compound, HATU, DIPEA) Swell->Linker_Couple Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Linker_Couple->Deprotection1 AA_Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->AA_Couple Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) AA_Couple->Deprotection2 Repeat Repeat Cycles (n-1 times) Deprotection2->Repeat Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Repeat->AA_Couple Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Workflow for SPPS with this compound linker.

Application Example: RGD Peptide and Integrin Signaling

Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind to integrin receptors on the cell surface, playing a crucial role in cell adhesion and signaling.[2][3] Synthesizing RGD peptides with a PEG10 linker can enhance their solubility and bioavailability for cell-based assays and therapeutic applications. The diagram below illustrates a simplified integrin signaling pathway initiated by the binding of an RGD peptide.

Integrin_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular RGD_Peptide RGD-PEG10 Peptide Integrin Integrin Receptor (αvβ3) RGD_Peptide->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Actin Actin Cytoskeleton Remodeling FAK->Actin PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Response Cell Adhesion, Migration, Proliferation Akt->Cell_Response Actin->Cell_Response

References

Application Notes and Protocols for Fmoc-NH-PEG10-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-NH-PEG10-CH2COOH, a heterobifunctional crosslinker, in bioconjugation techniques. This reagent is particularly valuable for modifying proteins, peptides, and other biomolecules to enhance their therapeutic and diagnostic properties.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker that possesses two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine and a terminal carboxylic acid. This heterobifunctional architecture allows for a sequential and controlled conjugation strategy. The PEG10 spacer, consisting of ten ethylene glycol units, imparts increased hydrophilicity to the target molecule, which can improve solubility, reduce aggregation, and decrease immunogenicity.

Key Properties:

  • Molecular Formula: C37H55NO14

  • Molecular Weight: 737.84 g/mol

  • Structure: The molecule consists of an Fmoc-protected amine at one terminus and a carboxylic acid at the other, separated by a 10-unit PEG chain.

  • Solubility: Soluble in a variety of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the deprotected form is soluble in aqueous buffers.

Principle of Bioconjugation

The use of this compound in bioconjugation typically involves a two-stage process. First, the carboxylic acid group is activated and reacted with a primary amine on a biomolecule, such as the lysine residues on an antibody or protein. Following this initial conjugation, the Fmoc protecting group is removed under basic conditions to expose a primary amine. This newly available amine can then be used for subsequent conjugation to another molecule of interest, such as a drug, a fluorescent dye, or a targeting ligand.

This sequential approach offers precise control over the bioconjugation process, enabling the creation of well-defined bioconjugates with specific stoichiometries.

Applications in Bioconjugation

This compound is a versatile tool with a range of applications in the development of biotherapeutics and diagnostics:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The PEG spacer can help to improve the pharmacokinetic profile of the ADC.

  • PEGylation of Proteins and Peptides: Covalent attachment of the PEG linker can increase the serum half-life, improve stability, and reduce the immunogenicity of therapeutic proteins and peptides.[1]

  • Development of PROTACs: In the field of targeted protein degradation, this linker can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

  • Drug Delivery and Nanotechnology: Incorporation into drug delivery systems and nanomaterials to improve their biocompatibility and targeting capabilities.[2]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of the linker and its subsequent reaction with primary amines on a protein.

Materials:

  • This compound

  • Protein to be conjugated (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Dissolve the Linker: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMF or DMSO).

  • Prepare the Protein: Exchange the buffer of the protein solution to the Activation Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Activate the Linker:

    • Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) relative to the amount of this compound to be used.

    • Add the desired molar excess of the dissolved linker to the protein solution.

    • Add the EDC/NHS solution to the protein-linker mixture.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench the reaction by consuming excess reactive NHS-esters.

    • Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Remove excess linker and reaction by-products by purifying the protein conjugate using size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer.

experimental_workflow_1 cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification linker Dissolve this compound in DMF/DMSO mix Mix Protein, Linker, EDC, and NHS linker->mix protein Prepare Protein in Activation Buffer (pH 6.0) protein->mix reagents Prepare fresh EDC and NHS solutions reagents->mix incubate Incubate for 15-30 min at Room Temperature mix->incubate quench Quench reaction with Tris or Glycine incubate->quench purify Purify conjugate via SEC or Dialysis quench->purify conjugate Fmoc-PEG-Protein Conjugate purify->conjugate

Figure 1: Workflow for EDC/NHS mediated conjugation.
Protocol 2: Fmoc Deprotection of the PEG-Protein Conjugate

This protocol describes the removal of the Fmoc protecting group to expose a primary amine for further conjugation.

Materials:

  • Fmoc-PEG-Protein Conjugate

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Solvent Exchange (if necessary): If the Fmoc-PEG-Protein conjugate is in an aqueous buffer, it may need to be transferred to a solvent compatible with the deprotection solution, such as DMF. This can be achieved through lyophilization and redissolution or by using a suitable solvent exchange column.

  • Deprotection Reaction:

    • Add the Deprotection Solution to the conjugate. The volume and concentration may need to be optimized, but a 2 to 10-fold excess of piperidine is a good starting point.

    • Incubate the reaction for 10-30 minutes at room temperature.

  • Purification:

    • Remove the piperidine and the dibenzofulvene-piperidine adduct by-product by purifying the deprotected conjugate using SEC or extensive dialysis against the desired buffer for the next conjugation step.

experimental_workflow_2 cluster_start Starting Material cluster_deprotection Deprotection cluster_final Final Product start_conjugate Fmoc-PEG-Protein Conjugate solvent_exchange Solvent Exchange (if necessary) start_conjugate->solvent_exchange add_piperidine Add 20% Piperidine in DMF solvent_exchange->add_piperidine incubate Incubate for 10-30 min at Room Temperature add_piperidine->incubate purify Purify via SEC or Dialysis incubate->purify final_conjugate H2N-PEG-Protein Conjugate purify->final_conjugate

Figure 2: Workflow for Fmoc deprotection.

Characterization of Bioconjugates

Thorough characterization of the resulting bioconjugate is crucial to ensure its quality and functionality.

  • Size-Exclusion Chromatography (SEC-HPLC): This technique is used to assess the purity of the conjugate and to detect the presence of aggregates or unconjugated protein.[3][4]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry is employed to determine the molecular weight of the conjugate, which confirms the successful attachment of the PEG linker and can be used to determine the degree of PEGylation (the number of PEG linkers per protein molecule).[5]

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, in some cases, the attached molecule if it has a distinct absorbance profile. The degree of conjugation can sometimes be estimated using the ratio of absorbances at different wavelengths.

  • Functional Assays: It is essential to perform functional assays to confirm that the biological activity of the protein (e.g., antigen binding of an antibody) is retained after conjugation.

Quantitative Data

The efficiency of bioconjugation reactions can be influenced by several factors, including the protein-to-linker molar ratio, reaction time, temperature, and pH. The following table provides representative data from literature for similar bioconjugation reactions. Note that specific values for this compound may vary and should be determined empirically.

ParameterTypical RangeMethod of Determination
Conjugation Efficiency 20 - 80%SEC-HPLC, Mass Spectrometry
Average Degree of PEGylation 1 - 5 PEGs/proteinMass Spectrometry
Yield of Purified Conjugate 10 - 60%UV-Vis Spectroscopy
Retention of Biological Activity > 80%Functional Assays (e.g., ELISA)
Aggregate Formation < 5%SEC-HPLC

Signaling Pathways and Logical Relationships

The logical flow of a two-step bioconjugation process using this compound can be visualized as follows:

logical_relationship cluster_stage1 Stage 1: First Conjugation cluster_stage2 Stage 2: Second Conjugation start Biomolecule 1 (e.g., Antibody) activation Carboxylic Acid Activation (EDC/NHS) start->activation linker This compound linker->activation conjugation1 Amide Bond Formation activation->conjugation1 intermediate Fmoc-PEG-Biomolecule 1 conjugation1->intermediate deprotection Fmoc Deprotection (Piperidine) intermediate->deprotection activated_intermediate H2N-PEG-Biomolecule 1 deprotection->activated_intermediate conjugation2 Second Conjugation Reaction (e.g., NHS ester, Maleimide) activated_intermediate->conjugation2 biomolecule2 Biomolecule 2 (e.g., Drug, Dye) biomolecule2->conjugation2 final_product Final Bioconjugate conjugation2->final_product

Figure 3: Logical flow of the two-stage bioconjugation.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for advanced bioconjugation applications. Its well-defined structure and the orthogonal reactivity of its functional groups allow for the precise construction of complex bioconjugates. The inclusion of a hydrophilic PEG spacer offers significant advantages in improving the physicochemical and pharmacokinetic properties of the modified biomolecules. The protocols and information provided herein serve as a guide for researchers to effectively utilize this powerful tool in the development of novel biotherapeutics and diagnostics.

References

Application Notes and Protocols for Fmoc Deprotection using Piperidine in DMF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and clean to ensure the synthesis of high-quality peptides. The most common method for Fmoc deprotection involves the use of a solution of piperidine in N,N-dimethylformamide (DMF). This application note provides detailed protocols and quantitative data for Fmoc deprotection, along with insights into the reaction mechanism, potential side reactions, and methods for monitoring the process.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by piperidine proceeds via a β-elimination mechanism. The process can be summarized in two main steps:

  • Proton Abstraction: The piperidine, acting as a base, abstracts the acidic proton on the β-carbon of the fluorenyl group.

  • Elimination: This leads to the elimination of the fluorenyl group as dibenzofulvene (DBF) and the release of carbon dioxide, leaving a free primary amine on the N-terminus of the peptide. The reactive DBF is then scavenged by another molecule of piperidine to form a stable adduct.[1][2]

Factors Influencing Fmoc Deprotection

Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:

  • Piperidine Concentration: The concentration of piperidine in DMF is a critical parameter. While higher concentrations can lead to faster deprotection, they can also increase the incidence of side reactions.[3]

  • Reaction Time: Sufficient time must be allowed for complete deprotection, but prolonged exposure to basic conditions can promote side reactions.

  • Amino Acid Sequence: The steric hindrance of the amino acid at the N-terminus and the overall peptide sequence can affect the rate of deprotection.

  • Solvent: DMF is the most common solvent due to its ability to swell the resin and solubilize reagents. Other solvents like N-methyl-2-pyrrolidone (NMP) can also be used.[4]

  • Temperature: Most deprotection reactions are carried out at room temperature. Increased temperatures can accelerate the reaction but may also increase side reactions.

Quantitative Data for Fmoc Deprotection

The following tables summarize quantitative data related to Fmoc deprotection kinetics and the impact of various conditions on side reactions.

Table 1: Half-life (t½) of Fmoc Deprotection with Various Reagents in DMF

Deprotection ReagentConcentrationAmino AcidHalf-life (t½)
Piperidine20%Valine7 seconds
Piperidine5%ValineNot specified
Piperazine5%Valine50 seconds
Piperazine + DBU5% + 1%Valine7 seconds
Piperazine + DBU5% + 2%Valine4 seconds

Data sourced from a kinetic study on resin-bound Fmoc-Valine.[1]

Table 2: Effect of Piperidine Concentration on Fmoc-Val-OH Deprotection in Solution

Piperidine Concentration (v/v) in DMFReaction Time% Fmoc Removal
1%1 min5.2%
1%3 min33.4%
1%5 min49.6%
2%1 min12.9%
2%3 min63.3%
2%5 min87.9%
5%3 min>99%
20%3 min>99%

Data from RP-HPLC analysis of the reaction in solution.[5]

Table 3: Aspartimide Formation in VKDGYI Peptide with Different Deprotection Reagents

Deprotection SolutionIncubation Conditions% Aspartimide Formation% Piperidide/Piperazide Formation
20% Piperidine1h at 50°C24.4%20.0%
20% Piperidine + 1% Formic Acid1h at 50°C22.5%Not specified
5% Piperazine + 1% DBU1h at 50°CHighHigh
5% Piperazine + 1% DBU + 1% Formic Acid1h at 50°CReducedReduced

Data from a study on a model hexapeptide to evaluate side reactions.[1]

Table 4: Diketopiperazine (DKP) Formation with Different Deprotection Conditions

Deprotection Reagent% DKP Formation (Twofold Treatment)
20% Piperidine in DMF13.8%
5% Piperidine in DMF12.2%
20% Piperidine in Toluene11.7%
5% Piperazine in DMF<4%
5% Piperazine in NMP<4%
2% DBU, 5% Piperazine in NMP3.6%

Data from a study on a DKP-prone sequence.[4]

Experimental Protocols

Protocol 1: Manual Fmoc Deprotection

This protocol is suitable for small-scale manual solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 1-3 minutes at room temperature.

  • Solvent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate the mixture for 5-15 minutes at room temperature.[6]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times). This is crucial to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • DCM Wash (Optional): Wash the resin with DCM (3 times) to prepare for the subsequent coupling step.

Protocol 2: Automated Fmoc Deprotection (Generic)

This protocol outlines a typical Fmoc deprotection cycle on an automated peptide synthesizer. Specific parameters may vary depending on the instrument manufacturer.

Reagents:

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Wash solvent: DMF

Cycle Steps:

  • Pre-Wash: The resin is washed with DMF to prepare for deprotection.

  • Deprotection: The deprotection solution is delivered to the reaction vessel and allowed to react with the resin for a specified time (e.g., a two-stage deprotection of 3 minutes followed by 5 minutes).

  • Drain: The deprotection solution is drained from the reaction vessel.

  • Post-Deprotection Wash: The resin is washed extensively with DMF to remove residual piperidine and byproducts.

Protocol 3: UV Monitoring of Fmoc Deprotection

This method allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct.[6][7]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • 20% piperidine in DMF solution (for blank and dilution)

  • Collected deprotection solution from the reaction

Procedure:

  • Collect Filtrate: Collect the filtrate from the deprotection steps in a volumetric flask of a known volume.

  • Dilute: Dilute the collected solution to the mark with the 20% piperidine/DMF solution.

  • Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine/DMF.

  • Calculate Loading: The loading of the resin (mmol/g) can be calculated using the following formula: Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (ε × Path Length (cm) × Resin Weight (g)) Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[5]

Potential Side Reactions and Mitigation Strategies

Aspartimide Formation

This is a significant side reaction, particularly in sequences containing aspartic acid followed by glycine, asparagine, or serine.[3][8] The peptide backbone nitrogen attacks the side-chain ester of aspartate, forming a cyclic imide. This can lead to racemization and the formation of β-aspartyl peptides.

Mitigation Strategies:

  • Use of Additives: Adding a weak acid like formic acid or HOBt to the piperidine solution can reduce aspartimide formation.[1]

  • Alternative Protecting Groups: Using sterically hindered protecting groups for the aspartate side chain, such as 3-methyl-pent-3-yl (OMpe) or 3-ethyl-pent-3-yl (OEpe), can suppress this side reaction.

  • Modified Deprotection Conditions: Using a lower concentration of piperidine or a weaker base like piperazine may reduce the rate of aspartimide formation, although this may require longer deprotection times.[1]

Diketopiperazine (DKP) Formation

This side reaction is most common at the dipeptide stage, especially with proline or glycine at the C-terminus. The deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[9]

Mitigation Strategies:

  • Use of Dipeptide Building Blocks: Incorporating the first two amino acids as a pre-formed dipeptide can bypass the susceptible dipeptidyl-resin stage.

  • Alternative Deprotection Reagents: Using a combination of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[4]

  • Immediate Coupling: Proceeding with the next coupling reaction immediately after deprotection and washing minimizes the time the free N-terminal amine is exposed.

Visualizing the Workflow and Mechanism

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: Elimination & Scavenging Fmoc_Peptide Fmoc-NH-Peptide Piperidine1 Piperidine Protonated_Piperidine Piperidinium Ion Fmoc_Anion Fmoc Anion DBF Dibenzofulvene (DBF) Fmoc_Anion->DBF Free_Amine H2N-Peptide Piperidine2 Piperidine DBF_Adduct DBF-Piperidine Adduct

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient reaction time- Low piperidine concentration- Aggregated peptide sequence- Poor resin swelling- Increase deprotection time or perform a third deprotection step.- Ensure the piperidine solution is fresh and at the correct concentration.- Use a solvent mixture known to disrupt aggregation (e.g., NMP).- Ensure adequate resin swelling before starting the synthesis.[10]
Low Peptide Yield - Incomplete deprotection leading to truncated sequences- Diketopiperazine formation- Confirm complete deprotection using a qualitative test (e.g., Kaiser test).- Employ strategies to minimize DKP formation (see above).[10]
Presence of Side Products - Aspartimide formation- Racemization- Implement mitigation strategies for aspartimide formation.- Avoid prolonged exposure to basic conditions.

Conclusion

The successful removal of the Fmoc protecting group is a critical determinant of the overall success of solid-phase peptide synthesis. A thorough understanding of the reaction mechanism, optimization of deprotection conditions, and awareness of potential side reactions are essential for obtaining high-purity peptides. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively perform and troubleshoot Fmoc deprotection using piperidine in DMF. By carefully controlling the reaction parameters and employing appropriate monitoring techniques, scientists can enhance the efficiency and reliability of their peptide synthesis workflows.

References

Application Notes and Protocols for Incorporating Pegylated Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to peptides, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides.[1][2][3] PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulating half-life, improved solubility and stability, and reduced immunogenicity and enzymatic degradation.[1][3][4][5][6] This document provides detailed application notes and protocols for the incorporation of PEGylated amino acids into peptides using solid-phase peptide synthesis (SPPS).

Advantages of Peptide PEGylation

The modification of peptides with PEG offers several key advantages that address the inherent limitations of native peptides as therapeutic agents, such as their short plasma half-life and potential for immunogenicity.[5][6]

Key benefits include:

  • Enhanced Bioavailability: PEGylation increases the in vivo half-life of peptides by reducing renal clearance and protecting against enzymatic degradation.[1][2][5]

  • Improved Solubility: The hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic peptides.[1][2][4]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, thereby reducing its potential to elicit an immune response.[1][2][5]

  • Increased Stability: PEGylated peptides often exhibit greater stability over a range of pH and temperatures compared to their unmodified counterparts.[3]

Data Presentation: Impact of PEGylation on Peptide Properties

The following table summarizes the quantitative effects of PEGylation on various peptide properties as reported in the literature.

PropertyUnmodified PeptidePEGylated PeptideFold Change/ImprovementReference
In vivo half-life Minutes to a few hoursCan be extended to many hours or days10 to 100-fold or more[1]
Solubility Often low for hydrophobic sequencesSignificantly increasedDependent on peptide and PEG size[1][2]
Proteolytic Stability Susceptible to degradationIncreased resistanceVaries with enzyme and PEG location[6]
Immunogenicity Can be immunogenicGenerally reducedDependent on epitope masking[1][5]
Receptor Binding Affinity HighMay be slightly reducedDependent on PEGylation site[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-terminally PEGylated Peptide using Fmoc/tBu Strategy

This protocol describes the manual synthesis of an N-terminally PEGylated peptide on a PEG-modified polystyrene resin.[7][8][9]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids with acid-labile side-chain protecting groups (tBu, Boc, Trt)

  • PEGylating agent: mPEG-succinimidyl carbonate (mPEG-SC) or a pre-formed Fmoc-N-(PEG)-amino acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v)

  • Diethyl ether (cold)

  • HPLC grade water and acetonitrile with 0.1% TFA for purification

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal PEGylation:

    • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF.

    • Dissolve the mPEG-SC (or other activated PEG) (1.5 eq.) and DIPEA (3 eq.) in DMF.

    • Add the PEGylation solution to the resin and agitate overnight.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Protocol 2: Purification of the PEGylated Peptide by Reverse-Phase HPLC

Equipment and Reagents:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • The crude, dried PEGylated peptide

Procedure:

  • Sample Preparation: Dissolve the crude PEGylated peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the dissolved peptide onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired PEGylated peptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a white powder.

Protocol 3: Characterization of the PEGylated Peptide by Mass Spectrometry

Equipment:

  • MALDI-TOF or ESI-MS mass spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified PEGylated peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS or a suitable matrix for MALDI-TOF).

  • Mass Analysis:

    • Acquire the mass spectrum of the sample.

    • The expected molecular weight of the PEGylated peptide will be the sum of the molecular weight of the peptide and the molecular weight of the PEG chain.

    • Due to the polydispersity of PEG, a distribution of peaks corresponding to the different chain lengths of the PEG polymer will be observed.

Visualizations

Experimental Workflow for Synthesis and Analysis of a PEGylated Peptide

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Peptide Chain Elongation Amino_Acid_Coupling->Chain_Elongation Repeat n times PEGylation N-terminal PEGylation Chain_Elongation->PEGylation Cleavage Cleavage from Resin PEGylation->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry (MALDI-TOF/ESI-MS) Purification->Characterization Final_Product Purified PEGylated Peptide Characterization->Final_Product

Caption: Workflow for PEGylated peptide synthesis and analysis.

Hypothetical Signaling Pathway Influenced by a PEGylated Peptide Drug

G PEG_Peptide PEGylated Peptide Drug Receptor Cell Surface Receptor PEG_Peptide->Receptor Binds and Activates Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Therapeutic Response Gene_Expression->Biological_Response

Caption: Example of a signaling cascade activated by a PEGylated peptide.

References

Application Notes and Protocols: Fmoc-NH-PEG10-CH2COOH for Surface Modification and Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-NH-PEG10-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker designed for the strategic modification and functionalization of surfaces and biomolecules. This reagent features a terminal carboxylic acid (-COOH) group and a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine (-NH-Fmoc). The carboxylic acid allows for covalent attachment to amine-bearing surfaces or molecules, while the Fmoc group provides a stable protecting group for the amine, which can be selectively removed under mild basic conditions to expose a reactive primary amine for subsequent conjugation.

The ten-unit PEG spacer offers several advantages, including increased hydrophilicity of the modified surface, reduction of non-specific protein adsorption, and improved biocompatibility. These properties make this compound an ideal tool for a wide range of applications in biomedical research and drug development, such as the creation of biocompatible coatings for medical devices, the development of targeted drug delivery systems, and the construction of biosensors.

Key Applications

  • Surface Modification of Biomaterials: Creation of biocompatible and bio-inert surfaces on various substrates (e.g., silicon wafers, gold, polymers) to minimize non-specific protein adsorption and cellular adhesion.

  • Peptide and Protein Immobilization: Covalent attachment of peptides, proteins, and other biomolecules to surfaces in a controlled orientation for applications in cell culture, biosensing, and proteomics.

  • Drug Delivery: Functionalization of nanoparticles and liposomes to improve their pharmacokinetic profiles and enable targeted delivery of therapeutic agents.

  • Bioconjugation: Serving as a flexible linker for the conjugation of different molecules, such as antibodies to drugs in antibody-drug conjugates (ADCs).

Quantitative Data Presentation

The following table summarizes representative quantitative data obtained from the surface modification of a silicon wafer using an Fmoc-NH-PEG-COOH linker. While the data presented here is for a similar linker (Fmoc-NH-PEG6-COOH), it provides a strong indication of the expected outcomes when using this compound.

ParameterSi-APTES (Amine-functionalized)Si-PEG-Fmoc (After PEG linker attachment)Si-PEG (After Fmoc deprotection)
Water Contact Angle (°) 55 ± 268 ± 345 ± 2
Surface Roughness (nm) 0.2 ± 0.10.8 ± 0.2Not Reported
ToF-SIMS Characteristic Ion (m/z) Si, N-containing fragments45.0 ([C₂H₅O]⁺), 179.1 ([C₁₄H₁₁]⁺ from Fmoc)45.0 ([C₂H₅O]⁺)

Data adapted from a study on a similar Fmoc-NH-PEG6-COOH linker.

Experimental Protocols

Protocol 1: Surface Modification of an Amine-Functionalized Substrate with this compound

This protocol describes the covalent attachment of this compound to an amine-functionalized surface (e.g., APTES-coated silicon wafer) via EDC/NHS chemistry.

Materials:

  • Amine-functionalized substrate (e.g., Si-APTES)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol (MeOH)

  • Argon or Nitrogen gas

Procedure:

  • Activation of Carboxylic Acid:

    • In a clean, dry reaction vessel under an inert atmosphere (argon or nitrogen), dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid group, forming an NHS ester.

  • Surface Coupling:

    • Immerse the amine-functionalized substrate in the activated Fmoc-NH-PEG10-NHS ester solution.

    • Allow the reaction to proceed for 12-16 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the substrate sequentially with DMF (3 times), MeOH (3 times), and PBS (3 times) to remove any unreacted reagents and byproducts.

    • Dry the substrate under a stream of argon or nitrogen.

    • The resulting surface is now functionalized with the Fmoc-protected PEG linker (Substrate-PEG-NH-Fmoc).

Protocol 2: Fmoc Deprotection to Expose Primary Amine

This protocol details the removal of the Fmoc protecting group from the surface-immobilized PEG linker to expose a primary amine for subsequent functionalization.

Materials:

  • Substrate-PEG-NH-Fmoc

  • 20% (v/v) Piperidine in DMF

  • DMF

  • MeOH

  • PBS, pH 7.4

  • Argon or Nitrogen gas

Procedure:

  • Deprotection Reaction:

    • Immerse the Substrate-PEG-NH-Fmoc in a solution of 20% piperidine in DMF.

    • Incubate for 20-30 minutes at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the deprotection solution.

    • Wash the substrate thoroughly with DMF (3 times), followed by MeOH (3 times), and finally PBS (3 times) to remove piperidine and the Fmoc-piperidine adduct.

    • Dry the substrate under a stream of argon or nitrogen.

    • The surface now presents a terminal primary amine (Substrate-PEG-NH₂) ready for further conjugation.

Signaling Pathways and Cellular Response

Surfaces modified with PEG linkers can influence cellular behavior by modulating interactions with the cell membrane and triggering specific signaling cascades. One such pathway involves the activation of integrin signaling.

Integrin β8 Signaling Activated by PEGylated Surfaces

Recent studies have shown that surfaces functionalized with PEG can lead to the activation of the integrin β8 signaling pathway, which in turn activates Focal Adhesion Kinase (FAK).[1] This signaling cascade can influence cell adhesion, migration, proliferation, and survival.

G PEG_Surface This compound Modified Surface Integrin Integrin β8 PEG_Surface->Integrin Interaction FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation MAPK_Pathway MAPK Pathway (Ras, Raf, MEK, ERK) FAK->MAPK_Pathway Activation Akt_Pathway PI3K/Akt Pathway FAK->Akt_Pathway Activation Src->FAK Phosphorylation Cellular_Response Cellular Responses (Adhesion, Migration, Proliferation, Survival) MAPK_Pathway->Cellular_Response Akt_Pathway->Cellular_Response

Integrin β8-FAK Signaling Pathway

The interaction of the PEGylated surface with the cell membrane can lead to the clustering and activation of integrin β8.[1] This, in turn, recruits and activates Focal Adhesion Kinase (FAK) at the cell membrane. Activated FAK can then initiate downstream signaling through various pathways, including the MAPK and PI3K/Akt pathways, ultimately leading to changes in cellular responses such as adhesion, migration, and proliferation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for surface functionalization and subsequent cell-based assays.

G Start Start: Amine-Functionalized Substrate Step1 Protocol 1: EDC/NHS Coupling of This compound Start->Step1 Intermediate1 Surface-PEG-NH-Fmoc Step1->Intermediate1 Step2 Protocol 2: Fmoc Deprotection (20% Piperidine/DMF) Intermediate1->Step2 Intermediate2 Surface-PEG-NH2 Step2->Intermediate2 Step3 Optional: Biomolecule Conjugation (e.g., Peptides, Antibodies) Intermediate2->Step3 Step4 Cell Seeding and Culture Intermediate2->Step4 Direct Use Intermediate3 Functionalized Surface Step3->Intermediate3 Intermediate3->Step4 Step5 Analysis: - Cell Adhesion - Proliferation Assay - Signaling Pathway Analysis (e.g., Western Blot for p-FAK) Step4->Step5 End End: Data Interpretation Step5->End

Surface Functionalization Workflow

References

Application Notes and Protocols: Drug Release Mechanisms with PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and Drug Release

Poly(ethylene glycol) (PEG) is a biocompatible, non-immunogenic polymer widely used in drug delivery.[1][2][3] The process of covalently attaching PEG chains to a therapeutic agent, known as PEGylation, offers numerous advantages, including enhanced drug solubility, extended circulation half-life by avoiding rapid renal clearance, and reduced immunogenicity.[1][2][3][4][5] For the therapeutic agent to be effective, it must be released from the PEG carrier at the desired site of action. This is achieved by incorporating cleavable linkers between the drug and the PEG molecule. These linkers are designed to be stable in systemic circulation but to break down in response to specific physiological triggers within the target microenvironment, such as changes in pH, the presence of specific enzymes, or a reductive environment.

This document provides an overview of the primary stimuli-responsive drug release mechanisms for PEGylated compounds, presents quantitative data from relevant studies, and offers detailed protocols for in vitro characterization of drug release.

pH-Sensitive Drug Release

One of the most common strategies for targeted drug release involves linkers that are stable at physiological pH (7.4) but hydrolyze in the acidic environments characteristic of tumor tissues (pH ~6.5) or endosomal/lysosomal compartments (pH 4.5-5.5).[6][7] This pH differential allows for preferential drug release at the disease site, minimizing off-target toxicity. Commonly used pH-sensitive linkers include hydrazones, orthoesters, and Schiff bases.[6][8][9]

Visualization of pH-Sensitive Release

The following diagram illustrates the general workflow for evaluating pH-dependent drug release from a PEGylated nanoparticle formulation.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare PEGylated Nanoparticle Dispersion dialysis Dialyze against DI water to remove free drug prep->dialysis buffer1 Incubate in pH 7.4 Buffer (Control) dialysis->buffer1 buffer2 Incubate in pH 5.5 Buffer (Acidic Condition) dialysis->buffer2 sampling Take aliquots at specific time points buffer1->sampling buffer2->sampling separation Separate released drug (e.g., Centrifugation) sampling->separation quantification Quantify drug concentration (e.g., HPLC, UV-Vis) separation->quantification

Caption: Workflow for in vitro pH-sensitive drug release assay.

Quantitative Data: pH-Dependent Doxorubicin Release

The table below summarizes the cumulative release of Doxorubicin (DOX) from dual pH- and glutathione-responsive nanoparticles under different conditions, highlighting the significant increase in release at lower pH.[10]

Time (hours)Cumulative Release at pH 7.4 (2 µM GSH)Cumulative Release at pH 5.5 (2 µM GSH)Cumulative Release at pH 7.4 (10 mM GSH)Cumulative Release at pH 5.5 (10 mM GSH)
4< 10%~15%~40%~65%
8< 15%~18%~60%~80%
24< 20%~20%~75%~90%
48< 20%< 20%~80%>90%

Data adapted from a study on dual-responsive nanoparticles, demonstrating the combined effect of pH and redox stimuli.[10]

Experimental Protocol: In Vitro pH-Dependent Drug Release Assay

This protocol describes a common method for assessing the pH-responsive release of a drug from PEGylated nanoparticles using dialysis.[6][11]

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Phosphate Buffered Saline (PBS), 50 mM

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Incubator shaker set to 37°C

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Release Media: Prepare two release buffers:

    • Physiological condition: 50 mM PBS, pH 7.4.

    • Acidic condition: 50 mM PBS, adjusted to pH 5.0-5.5 (representing endosomal pH).[6]

  • Sample Preparation:

    • Disperse a known concentration of the drug-loaded nanoparticles in 1 mL of pH 7.4 PBS.[6]

    • Tightly seal the dispersion inside a pre-soaked dialysis tube.

  • Dialysis Setup:

    • Immerse the sealed dialysis tube into 50 mL of the release medium (either pH 7.4 or pH 5.5).[6]

    • Place the setup in an incubator shaker at 37°C with constant agitation (e.g., 100 rpm).[6][8]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium.[11]

    • Immediately replenish the volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.[11][12]

  • Quantification:

    • Analyze the concentration of the released drug in the collected aliquots using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[11][13]

    • To determine the total amount of encapsulated drug, dissolve a known amount of the nanoparticle formulation in a suitable organic solvent and measure the drug concentration.

  • Calculation:

    • Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = (Concentration in medium at time t / Total drug in nanoparticles) x 100

Redox-Responsive Drug Release

The intracellular environment of tumor cells is characterized by a significantly higher concentration of reducing agents, particularly glutathione (GSH), compared to the extracellular space (2-10 mM intracellularly vs. ~2-20 µM extracellularly).[10][14] This differential provides a trigger for targeted drug release. Linkers containing disulfide bonds (-S-S-) are stable in the low-GSH extracellular environment but are rapidly cleaved in the high-GSH intracellular milieu, releasing the conjugated drug.[10][15]

Visualization of Redox-Responsive Mechanism

This diagram illustrates how a disulfide linker in a PEGylated compound is cleaved in the presence of high glutathione (GSH) concentrations, leading to drug release.

G PEG_Drug PEG-S-S-Drug (Stable in Bloodstream) GSH High [GSH] (Tumor Cell Cytosol) PEG_Drug->GSH Enters Cell Released_Drug Active Drug Released GSH->Released_Drug Cleaves Disulfide Bond Cleaved_PEG PEG-SH GSH->Cleaved_PEG

Caption: Mechanism of redox-responsive drug release via disulfide bond cleavage.

Quantitative Data: Glutathione-Mediated Gemcitabine Release

The following table shows the release of the chemotherapy drug Gemcitabine (GEM) from GSH-responsive micelles. The release is minimal under physiological conditions but is dramatically accelerated in the presence of 10 mM GSH, mimicking the intracellular environment of tumor cells.[16]

Time (hours)Cumulative GEM Release in PBS (0 mM GSH)Cumulative GEM Release in PBS (10 mM GSH)
2< 2%~45%
4< 3%~60%
8< 3%~75%
12~3%~85%
24~3.2%~93.1%

Data adapted from a study on GSH-responsive polymer-based micelles.[16]

Experimental Protocol: In Vitro Redox-Responsive Release Assay

This protocol details the procedure for evaluating drug release from PEGylated carriers containing disulfide linkers in response to glutathione.[17]

Materials:

  • Drug-loaded, disulfide-linked PEGylated nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dithiothreitol (DTT) (optional, as a potent reducing agent)[18]

  • Centrifugal filter units (e.g., 3-10 kDa MWCO)[8][19]

  • Incubator shaker set to 37°C

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Preparation of Release Media:

    • Control Medium: PBS, pH 7.4.

    • Reductive Medium: PBS, pH 7.4, containing 10 mM GSH.[10][20] Prepare this solution fresh before the experiment.

  • Assay Setup:

    • Disperse the drug-loaded nanoparticles in both the control and reductive media at a known concentration.

    • Incubate the samples at 37°C with constant, gentle shaking.[17]

  • Sampling and Separation:

    • At designated time points, take an aliquot (e.g., 0.5 mL) from each sample.

    • To separate the released (free) drug from the nanoparticles, use a centrifugal filter unit. Place the aliquot in the upper chamber and centrifuge according to the manufacturer's instructions (e.g., 14,000 rpm for 10 min).[19] The free drug will pass through the filter into the collection tube.

  • Quantification:

    • Analyze the filtrate for the concentration of the released drug using a validated HPLC method.

    • Determine the total drug content by dissolving an equivalent amount of the nanoparticle dispersion in a suitable solvent.

  • Calculation:

    • Calculate the cumulative percentage of drug released over time for both control and reductive conditions.

Enzyme-Cleavable Drug Release

Specific enzymes that are overexpressed in certain disease states, such as tumors or sites of inflammation, can be exploited for targeted drug release. This is achieved by incorporating linkers into the PEG-drug conjugate that are substrates for these enzymes. For example, matrix metalloproteinases (MMPs), which are often upregulated in the tumor microenvironment, can cleave specific peptide sequences, releasing the attached drug. Transglutaminase is another enzyme used for site-specific PEGylation and potential release.[3][21][22]

Visualization of Enzymatic Cleavage

The diagram below shows a simplified representation of an enzyme cleaving a specific linker to release a drug from its PEG carrier.

G PEG_Linker_Drug PEG-PeptideLinker-Drug Enzyme Overexpressed Enzyme (e.g., MMP) PEG_Linker_Drug->Enzyme Recognizes & Binds Peptide Linker Released_Drug Active Drug Enzyme->Released_Drug Cleaves Linker Cleaved_Linker PEG-PeptideFragment Enzyme->Cleaved_Linker

Caption: Enzyme-mediated drug release from a PEG-peptide-drug conjugate.

Experimental Protocol: In Vitro Enzymatic Release Assay

This protocol outlines the steps to measure drug release triggered by a specific enzyme.

Materials:

  • Drug-loaded, enzyme-cleavable PEGylated conjugate

  • Assay Buffer (specific to the enzyme, e.g., Tris-HCl buffer for MMPs)

  • The specific enzyme (e.g., recombinant human MMP-2)

  • Enzyme inhibitor (e.g., EDTA for MMPs, to be used in control experiments)

  • Incubator set to 37°C

  • Analytical instrument for drug quantification (e.g., HPLC-MS)

Procedure:

  • Preparation of Solutions:

    • Dissolve the PEG-drug conjugate in the appropriate assay buffer to a final concentration.

    • Prepare the enzyme solution in the same buffer at a concentration relevant to the physiological context.

    • Prepare a control solution containing the conjugate and an enzyme inhibitor.

  • Enzymatic Reaction:

    • Pre-warm all solutions to 37°C.

    • Initiate the reaction by adding the enzyme to the conjugate solution. Also, set up the control reaction with the inhibitor.

    • Incubate all samples at 37°C.

  • Sampling:

    • At various time points, withdraw aliquots from the reaction mixture.

    • Immediately quench the enzymatic reaction in the aliquot, for example, by adding a strong acid or a surplus of inhibitor.

  • Analysis:

    • Analyze the samples to quantify the concentration of the released drug. Due to the complexity of the mixture (containing conjugate, free drug, and cleaved fragments), a high-resolution method like LC-MS is often preferred.

  • Calculation:

    • Plot the concentration of the released drug versus time to determine the release kinetics in the presence and absence of the enzyme.

Disclaimer: These protocols are intended as a general guide. Researchers should consult specific literature and optimize the conditions for their particular PEGylated compound and experimental setup.

References

Application Notes and Protocols: Fmoc-NH-PEG10-CH2COOH in Nanotechnology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-NH-PEG10-CH2COOH, a heterobifunctional linker, in the field of nanotechnology. This versatile molecule, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 10-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a powerful tool for the development of advanced nanomaterials for drug delivery, diagnostics, and biomaterial engineering.

Introduction

This compound serves as a crucial building block in nanotechnology due to its unique combination of functional groups. The Fmoc group provides a temporary protecting group for the amine, allowing for selective and sequential conjugation. The PEG spacer enhances water solubility, reduces immunogenicity, and improves the in vivo circulation time of nanoparticles.[1][2] The terminal carboxylic acid enables covalent attachment to a variety of substrates, including nanoparticles, surfaces, and other molecules. This linker is particularly valuable in the construction of peptide-amphiphiles that can self-assemble into nanostructures like hydrogels and micelles.

Key Applications in Nanotechnology

The unique properties of this compound make it suitable for a range of applications:

  • Drug Delivery: As a linker to attach targeting ligands (e.g., peptides like RGD) and therapeutic agents to nanoparticles, enhancing specificity and efficacy.[3][4][5]

  • Biomaterials: For the formation of self-assembling peptide-based hydrogels that can be used for controlled drug release and as scaffolds for tissue engineering.

  • Diagnostics and Imaging: To conjugate imaging agents (e.g., fluorescent dyes, quantum dots) to targeting moieties for in vivo imaging and sensing applications.[6][7]

Data Presentation

The following tables summarize representative quantitative data from studies utilizing similar PEGylated and targeted nanoparticle systems. These values can serve as a benchmark for researchers developing novel nanomaterials with this compound.

Table 1: Drug Loading and Release Kinetics

Nanoparticle SystemDrugDrug Loading Capacity (%)Drug Loading Efficiency (%)Release Profile (at pH 5.5)Reference
PLGA-PEG NanoparticlesDoxorubicin~2.9>90~92% release in 60 days[8]
Peptide HydrogelDoxorubicin>97Not ReportedSustained release, model dependent[9]
Magnetic Polymeric LiposomesDoxorubicinNot ReportedNot ReportedLow initial burst release[5]

Table 2: Cellular Uptake and Cytotoxicity

Nanoparticle SystemCell LineUptake MechanismCellular Uptake (%)IC50 (µg/mL)Reference
RGD-functionalized usGNPsαVβ3 integrin expressing cellsClathrin-dependent endocytosisSignificantly increased vs. non-targetedIncreased cytotoxicity[4]
PEGylated Gold NanoparticlesCOS-1Peptide-mediatedDependent on particle sizeMinimal cytotoxicity[1]
RGD-modified LiposomesMCF-7Receptor-mediatedHigher than non-targetedLower cytotoxicity for empty carriers[5]

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of a Self-Assembled Fmoc-Peptide-PEG Hydrogel

This protocol describes the formation of a hydrogel through the self-assembly of a peptide-amphiphile synthesized using this compound.

Materials:

  • This compound

  • Amino acid (e.g., Phenylalanine)

  • Solid-phase peptide synthesis (SPPS) resin (e.g., Wang resin)

  • Coupling agents (e.g., HCTU)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Peptide-Amphiphile Synthesis:

    • Synthesize the desired peptide sequence on the SPPS resin using standard Fmoc chemistry.

    • For the final coupling step, couple this compound to the N-terminus of the peptide.

    • Cleave the peptide-amphiphile from the resin and deprotect the side chains using the cleavage cocktail.

    • Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide-amphiphile by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Hydrogel Formation (Solvent-Switch Method):

    • Dissolve the lyophilized peptide-amphiphile in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).

    • To induce gelation, add PBS (pH 7.4) to the peptide-amphiphile solution to achieve the desired final concentration (e.g., 1-5 mg/mL).

    • Gently vortex the solution and allow it to stand at room temperature. Gelation should occur within minutes to hours.

    • Confirm gel formation by inverting the vial; a stable gel will not flow.

Characterization:

  • Transmission Electron Microscopy (TEM): To visualize the nanofibrous structure of the hydrogel.

  • Rheology: To determine the mechanical properties of the hydrogel, such as the storage modulus (G').

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the linker to nanoparticles using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer. A typical molar ratio is 1:2:5 (Linker:EDC:Sulfo-NHS).

    • Incubate the solution at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Coupling Reaction:

    • Add the activated linker solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and wash the nanoparticles three times with the Washing Buffer to remove unreacted reagents.

    • Resuspend the final Fmoc-PEG-nanoparticles in a suitable buffer for storage or further modification.

Characterization:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after conjugation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker on the nanoparticle surface.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes the loading of a therapeutic agent into a hydrogel or nanoparticle system and the subsequent analysis of its release profile.

Materials:

  • Drug-loaded nanoparticles or hydrogel

  • Drug of interest (e.g., Doxorubicin)

  • Release Buffer: PBS at pH 7.4 and pH 5.5 (to mimic physiological and endosomal conditions, respectively)

  • Dialysis membrane (with a molecular weight cut-off appropriate for the drug)

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Drug Loading:

    • For Hydrogels: Incorporate the drug during the hydrogel formation process by dissolving it in the PBS solution before adding it to the peptide-amphiphile.

    • For Nanoparticles: Incubate the PEGylated nanoparticles with a solution of the drug for a specified period (e.g., 24 hours) with gentle stirring.

  • Quantification of Drug Loading:

    • Separate the drug-loaded nanocarriers from the unloaded drug (e.g., by centrifugation for nanoparticles or by allowing the hydrogel to settle).

    • Measure the concentration of the free drug in the supernatant or remaining solution using UV-Vis spectrophotometry or HPLC.

    • Calculate the Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of nanocarrier) x 100

      • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • In Vitro Drug Release:

    • Place a known amount of the drug-loaded hydrogel or nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a known volume of Release Buffer (pH 7.4 or 5.5) at 37°C with constant gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer.

    • Quantify the amount of released drug in the aliquots using UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative drug release as a function of time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[10][11]

Protocol 4: Cellular Uptake and Cytotoxicity Assessment

This protocol outlines the evaluation of the cellular internalization of functionalized nanoparticles and their effect on cell viability.

Materials:

  • Functionalized nanoparticles (e.g., RGD-PEG-Nanoparticles)

  • Control nanoparticles (e.g., PEG-Nanoparticles)

  • Cancer cell line overexpressing the target receptor (e.g., U87MG for integrin αvβ3)

  • Normal cell line (as a control)

  • Cell culture medium and supplements

  • Fluorescently labeled nanoparticles (optional, for imaging)

  • MTT or other cytotoxicity assay kit

  • Confocal microscope or flow cytometer

Procedure:

  • Cell Culture:

    • Culture the selected cell lines under standard conditions.

  • Cellular Uptake Study:

    • Seed the cells in appropriate plates or on coverslips and allow them to adhere overnight.

    • Incubate the cells with different concentrations of the functionalized and control nanoparticles for various time points (e.g., 1, 4, 24 hours).

    • Qualitative Analysis (Confocal Microscopy): If using fluorescently labeled nanoparticles, wash the cells with PBS, fix them, and stain the nuclei with DAPI. Visualize the intracellular localization of the nanoparticles using a confocal microscope.

    • Quantitative Analysis (Flow Cytometry or ICP-MS): Wash the cells thoroughly to remove non-internalized nanoparticles. Detach the cells and analyze the fluorescence intensity by flow cytometry. Alternatively, lyse the cells and quantify the nanoparticle content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Cytotoxicity Assay (MTT Assay):

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the nanoparticles (and free drug as a control) for 24, 48, or 72 hours.

    • Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the agent that inhibits cell growth by 50%).[12][13]

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_application Downstream Applications np Amine-Functionalized Nanoparticle activated_linker EDC/NHS Activated Linker linker This compound linker->activated_linker EDC, Sulfo-NHS peg_np Fmoc-PEG-Nanoparticle activated_linker->peg_np Coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) peg_np->deprotection nh2_peg_np NH2-PEG-Nanoparticle deprotection->nh2_peg_np targeted_np Targeted Nanoparticle nh2_peg_np->targeted_np Ligand Conjugation ligand Targeting Ligand (e.g., RGD peptide) drug_loading Drug Loading targeted_np->drug_loading cell_uptake Cellular Uptake Studies targeted_np->cell_uptake in_vivo In Vivo Imaging & Therapy targeted_np->in_vivo drug_release In Vitro Drug Release drug_loading->drug_release cytotoxicity Cytotoxicity Assays cell_uptake->cytotoxicity

Caption: Experimental workflow for the synthesis and application of targeted nanoparticles using this compound.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Tumor Cell targeted_np RGD-PEG-Nanoparticle integrin Integrin Receptor (e.g., αvβ3) targeted_np->integrin Binding endocytosis Receptor-Mediated Endocytosis integrin->endocytosis endosome Endosome (Low pH) endocytosis->endosome drug_release Drug Release endosome->drug_release Drug Release Triggered by Low pH nucleus Nucleus drug_release->nucleus Drug Action apoptosis Apoptosis nucleus->apoptosis

Caption: Simplified signaling pathway for targeted drug delivery using RGD-functionalized nanoparticles.

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions may require optimization based on the particular nanoparticle system, peptide sequence, and intended application.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Peptide-PEG Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide-PEG conjugates. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide-PEG conjugate poorly soluble?

The solubility of a peptide-PEG conjugate is influenced by several factors inherent to both the peptide and the attached polyethylene glycol (PEG) chain.[1] Key factors include:

  • Peptide Amino Acid Composition: Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have lower solubility in aqueous solutions, which can lead to aggregation.[2] Conversely, a higher content of charged or hydrophilic amino acids (e.g., Lysine, Arginine, Glutamic Acid) generally improves solubility.[1][2]

  • Peptide Length and Sequence: Longer peptide chains can be more prone to aggregation and precipitation, reducing solubility.[3] The specific sequence and its propensity to form secondary structures like β-sheets can also lead to self-assembly and insolubility.

  • Overall Net Charge: The solubility of a peptide is often lowest at its isoelectric point (pI), the pH at which it has no net electrical charge.[1]

  • PEG Chain Length: While PEGylation is a well-established method to increase the water solubility of hydrophobic peptides, the length of the PEG chain can influence the overall properties of the conjugate.[2][4][5] In some cases, very long PEG chains might not be sufficient to overcome the insolubility of a highly aggregated peptide.

Q2: What is the first step I should take if my conjugate won't dissolve?

Before attempting more complex methods, a systematic, step-wise approach to solubilization is recommended. Always start with a small test amount of your lyophilized conjugate before dissolving the entire sample.[6][7]

  • Start with Pure Water: Attempt to dissolve the conjugate in sterile, distilled water.[7]

  • Assess the Peptide's Charge: Determine the theoretical net charge of the peptide portion of your conjugate at a neutral pH (around 7).[6][7]

    • Assign a value of +1 to basic residues (K, R, H, N-terminus).

    • Assign a value of -1 to acidic residues (D, E, C-terminus).

  • Adjust pH Based on Charge:

    • If the net charge is positive (basic peptide), and it is insoluble in water, try an acidic solution like 10% acetic acid.[3][7][8]

    • If the net charge is negative (acidic peptide), and it is insoluble in water, try a basic solution like 0.1 M ammonium bicarbonate.[9] Note: Avoid basic solutions if your peptide contains cysteine (Cys), as it can promote unwanted disulfide bond formation.[7][10]

    • If the net charge is neutral, organic solvents are often required.[8][9]

Q3: Can I use organic solvents to dissolve my peptide-PEG conjugate?

Yes, using co-solvents is a common and effective strategy, especially for neutral or very hydrophobic conjugates.[2][3]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), methanol, and ethanol are frequently used.[3][8][9]

  • Procedure: First, dissolve the conjugate in a minimal amount of the organic solvent. Then, slowly add this solution dropwise to your aqueous buffer while stirring.[9] If the solution becomes cloudy, you have likely exceeded its solubility limit.[8]

  • Important Considerations:

    • DMSO and Oxidation: Avoid using DMSO with peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), as it can oxidize these residues.[3][9] DMF is a suitable alternative in these cases.[7][9]

    • Cell-Based Assays: Be mindful of the final concentration of the organic solvent in your experiment. For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%.[3][9]

Q4: Are there any physical methods to help dissolve my conjugate?

Yes, gentle physical methods can aid dissolution.

  • Sonication: Brief periods of sonication can help break up aggregates and improve solubility.[6][8] It is recommended to sonicate in short bursts (e.g., 3 sessions of 10 seconds) and to keep the sample on ice in between to prevent heating.[6]

  • Warming: Gently warming the solution can sometimes improve solubility, but avoid excessive heat which could degrade the peptide.[6][8] A temperature below 40°C is a safe starting point.[8]

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues.

Problem: My peptide-PEG conjugate precipitated out of the aqueous buffer.

This common issue often arises from factors like pH, concentration, or temperature. The following workflow can help you identify and solve the problem.

G start Start: Conjugate Precipitated check_ph Is the buffer pH near the peptide's isoelectric point (pI)? start->check_ph adjust_ph Adjust pH away from pI (e.g., +/- 2 units) check_ph->adjust_ph Yes check_concentration Is the conjugate concentration too high? check_ph->check_concentration No still_insoluble Still Insoluble? adjust_ph->still_insoluble add_cosolvent Use a Co-solvent Protocol (e.g., DMSO, ACN) still_insoluble->add_cosolvent Yes success Success: Conjugate Solubilized still_insoluble->success No add_cosolvent->success dilute Dilute the sample check_concentration->dilute Yes check_temp Was the sample stored at low temperature? check_concentration->check_temp No dilute->success warm_sonicate Gently warm (<40°C) and/or sonicate check_temp->warm_sonicate Yes fail Consider Re-synthesis or Formulation Strategy check_temp->fail No warm_sonicate->success

Caption: Troubleshooting workflow for precipitated peptide-PEG conjugates.

Quantitative Data Summary

The choice of solvent and pH is critical and depends on the peptide's net charge.

Peptide Type (Net Charge)Primary SolventSecondary Solvent (if needed)Tertiary Solvent (if needed)Cautions
Basic (Positive) Sterile Water[7]10%-30% Acetic Acid[7][8]Small amount (<50 µL) of TFA[7][8]---
Acidic (Negative) Sterile Water / PBS (pH 7.4)[7][9]0.1 M Ammonium Bicarbonate[9]---Do not use basic solutions for Cys-containing peptides.[7][8]
Neutral / Hydrophobic Minimal Organic Solvent (DMSO, DMF, ACN)[9]Dilute dropwise with aqueous buffer[9]Use chaotropic agents (6M Guanidine HCl) for aggregation[7][9]Avoid DMSO for Met/Cys/Trp peptides.[9]

Key Experimental Protocols

Protocol 1: General Solubilization Procedure

This protocol outlines a general workflow for dissolving a new or problematic peptide-PEG conjugate.

G cluster_prep Preparation cluster_solubilization Solubilization Steps cluster_final Final Steps p1 1. Use a small test aliquot of lyophilized conjugate p2 2. Allow tube to warm to room temperature p1->p2 p3 3. Centrifuge briefly to pellet all powder p2->p3 s1 4. Add primary solvent (e.g., sterile water) p3->s1 s2 5. Vortex gently s1->s2 s3 Observe Solution s2->s3 s4 6. If insoluble, add secondary solvent based on charge (e.g., Acetic Acid or NH4OH) s3->s4 Cloudy f1 9. Check for clarity. Solution should be transparent. s3->f1 Clear s5 7. If still insoluble, use minimal organic solvent (DMSO/DMF) s4->s5 s6 8. Sonicate in short bursts on ice s5->s6 s6->f1 f2 10. Aliquot and store at -20°C or below f1->f2

Caption: Step-by-step experimental workflow for solubilizing conjugates.

Detailed Methodology:

  • Preparation: Always begin with a small test sample to avoid wasting the entire batch.[6][7] Allow the lyophilized powder to reach room temperature before opening the vial to prevent condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.[6]

  • Initial Dissolution: Add the primary recommended solvent (typically sterile, distilled water) and vortex gently.

  • pH Adjustment (if necessary): If the conjugate does not dissolve in water, refer to the table above and add an appropriate acidic or basic solution based on the peptide's net charge.[7][9]

  • Use of Co-solvents (if necessary): For highly hydrophobic or neutral peptides, dissolve the powder in a minimal volume of an organic solvent like DMSO or DMF first. Then, add this concentrated solution drop-by-drop to the desired aqueous buffer while vortexing.[9]

  • Physical Assistance: If aggregation or cloudiness persists, use a sonicator. Submerge the sample in a water bath with ice and sonicate for 10-second intervals, allowing the sample to cool between bursts.[6]

  • Final Assessment and Storage: A successfully solubilized peptide solution should be clear and free of particulates.[6] Once dissolved, it is recommended to create aliquots of the solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3]

Protocol 2: Determining the Optimal pH for Solubility

This protocol helps identify the pH range where your conjugate is most soluble by testing its solubility across different pH buffers.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Common buffer systems include acetate for acidic pH, phosphate for neutral pH, and borate or carbonate for basic pH.

  • Set Up Aliquots: Dispense a small, equal amount of your lyophilized peptide-PEG conjugate into separate microcentrifuge tubes, one for each pH value to be tested.

  • Dissolve and Observe: Add an equal volume of each respective buffer to the aliquots. Vortex all tubes under identical conditions.

  • Incubate: Allow the samples to incubate at room temperature for 10-15 minutes.

  • Assess Solubility: Visually inspect each tube for turbidity or precipitation. For a more quantitative assessment, centrifuge the tubes and measure the protein concentration in the supernatant using a BCA or Bradford assay. The pH that yields the highest concentration in the supernatant is the optimal pH for solubility. Peptides are generally most soluble at pH values away from their isoelectric point.[1]

References

Technical Support Center: Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-based solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific challenges in your peptide synthesis workflow.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during Fmoc-SPPS. Each issue is presented in a question-and-answer format, offering direct and actionable advice.

Problem 1: Low or No Peptide Yield After Cleavage

Question: I have completed my peptide synthesis, but after cleavage and precipitation, I have a very low yield of my final product. What could be the cause, and how can I troubleshoot this?

Answer:

Low peptide yield is a common issue that can stem from several factors throughout the synthesis process. A systematic approach is necessary to identify the root cause.

Possible Causes and Solutions:

  • Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed at each cycle, a portion of the peptide chains will not be elongated, leading to truncated sequences and low yield of the full-length peptide.[1][2]

    • Troubleshooting:

      • Monitor Deprotection: Use a UV-Vis spectrophotometer to quantify the release of the fluorene-piperidine adduct at 301 nm to ensure deprotection is complete.[3]

      • Extend Reaction Time: For difficult sequences, especially those prone to aggregation, extending the deprotection time or performing a second deprotection step may be necessary.[2]

      • Use Stronger Base: In cases of severe aggregation, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution to enhance deprotection efficiency.[4]

  • Poor Coupling Efficiency: Incomplete coupling of amino acids at each step results in deletion sequences, reducing the overall yield of the target peptide.[5][6]

    • Troubleshooting:

      • Perform a Qualitative Test: Use the Kaiser test for primary amines or the chloranil test for secondary amines (like proline) to check for unreacted free amines after the coupling step. A positive result indicates incomplete coupling.[3][7][8]

      • Double Couple: If a coupling reaction is known to be difficult (e.g., with sterically hindered amino acids), performing a second coupling with fresh reagents can drive the reaction to completion.

      • Change Coupling Reagent: If you consistently experience poor coupling, consider switching to a more efficient coupling reagent.

  • Peptide Aggregation: The growing peptide chain can fold and aggregate on the resin, blocking reactive sites and preventing complete deprotection and coupling.[1]

    • Troubleshooting:

      • Use Aggregation-Disrupting Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) can help to disrupt secondary structures and improve solvation.

      • Incorporate Pseudoprolines: For long or difficult sequences, the introduction of pseudoproline dipeptides can disrupt aggregation and improve synthesis efficiency.

  • Sub-optimal Cleavage Conditions: Incomplete cleavage from the resin or premature cleavage during synthesis can significantly impact the final yield.

    • Troubleshooting:

      • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for your peptide sequence and protecting groups. For example, peptides containing tryptophan, methionine, or cysteine require specific scavengers in the TFA cocktail to prevent side reactions.

      • Extend Cleavage Time: For longer peptides or those with more resistant protecting groups, extending the cleavage time may be necessary.

      • Perform a Test Cleavage: Before cleaving the entire batch of resin, perform a small-scale test cleavage to optimize the conditions.

Logical Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting Start Low Peptide Yield Check_Deprotection Monitor Fmoc Deprotection (UV-Vis) Start->Check_Deprotection Check_Coupling Perform Kaiser/Chloranil Test Start->Check_Coupling Assess_Aggregation Assess Resin Swelling/Visual Clumping Start->Assess_Aggregation Review_Cleavage Review Cleavage Protocol Start->Review_Cleavage Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection Incomplete Poor_Coupling Poor Coupling Check_Coupling->Poor_Coupling Positive Test Aggregation Peptide Aggregation Assess_Aggregation->Aggregation Poor Swelling Cleavage_Issue Cleavage Issue Review_Cleavage->Cleavage_Issue Sub-optimal Solution_Deprotection Extend Deprotection Time / Use DBU Incomplete_Deprotection->Solution_Deprotection Solution_Coupling Double Couple / Change Reagent Poor_Coupling->Solution_Coupling Solution_Aggregation Use Chaotropic Solvents / Pseudoprolines Aggregation->Solution_Aggregation Solution_Cleavage Optimize Cleavage Cocktail / Time Cleavage_Issue->Solution_Cleavage

Caption: Troubleshooting workflow for low peptide yield.

Problem 2: Unexpected Peaks in HPLC Analysis of Crude Peptide

Question: My HPLC analysis of the crude peptide shows multiple unexpected peaks. How can I identify the nature of these impurities and prevent their formation in future syntheses?

Answer:

The presence of unexpected peaks in the HPLC chromatogram indicates the formation of side products or incomplete reactions during synthesis. Identifying these impurities is crucial for optimizing your protocol.

Common Impurities and Their Prevention:

  • Deletion Sequences: These arise from incomplete coupling at one or more steps, resulting in peptides missing one or more amino acids.

    • Identification: Mass spectrometry (MS) will show masses corresponding to the target peptide minus the mass of the missing amino acid(s).

    • Prevention:

      • Ensure complete coupling by using qualitative tests (Kaiser, chloranil) and double coupling for difficult residues.[3][7][8]

      • Use a more efficient coupling reagent (see table below).

  • Truncated Sequences: These occur due to incomplete deprotection, where the peptide chain stops growing.

    • Identification: MS will show a series of masses corresponding to the peptide at various lengths.

    • Prevention:

      • Ensure complete deprotection by monitoring with UV-Vis.[3]

      • Extend deprotection times for sequences prone to aggregation.

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) are prone to forming a five-membered ring intermediate, especially when followed by Gly, Ser, or Asn. This can lead to racemization and the formation of β- and iso-aspartyl peptides.[1][9][10]

    • Identification: These side products often have similar masses to the target peptide but different retention times on HPLC. Tandem MS (MS/MS) may be required for definitive identification.

    • Prevention:

      • Use a protecting group on the preceding amino acid's backbone to prevent the initial cyclization.

      • Add HOBt to the piperidine deprotection solution to reduce aspartimide formation.[6]

      • For problematic sequences, consider using a different Asp protecting group.

  • Diketopiperazine (DKP) Formation: This is common at the dipeptide stage, especially with proline or glycine in the first two positions. The dipeptide can cyclize and cleave from the resin.[7][9][11]

    • Identification: This results in the loss of the C-terminal dipeptide and can be identified by MS.

    • Prevention:

      • Use a 2-chlorotrityl chloride resin, which is more sterically hindered and reduces DKP formation.[6]

      • Couple the first two amino acids as a pre-formed dipeptide.

  • Racemization: The chirality of an amino acid can be compromised during activation, leading to the incorporation of D-amino acids.

    • Identification: Chiral amino acid analysis or separation of diastereomers by HPLC.

    • Prevention:

      • Avoid prolonged pre-activation times.

      • Use coupling reagents known to suppress racemization, such as COMU or those used with additives like HOBt or Oxyma.[5][12]

Data on Side Product Formation:

Side ReactionSequence DependencyConditions Favoring FormationTypical PercentagePrevention Strategy
Aspartimide Formation Asp-Gly, Asp-Ser, Asp-AsnProlonged exposure to piperidineCan exceed 50% in problematic sequencesUse of backbone protection; addition of HOBt to deprotection solution.[1][13]
Diketopiperazine Formation Pro or Gly at N-terminusCleavage from Wang resinCan be a major side product, leading to significant yield lossUse of 2-chlorotrityl resin; coupling of a dipeptide.[14]
Racemization Cys, His, and other sensitive residuesBase-mediated activation (e.g., HBTU/DIPEA) with pre-activation1-8% for sensitive residuesUse of carbodiimide activation or coupling reagents like COMU.[1][15]

Troubleshooting Workflow for Unexpected HPLC Peaks:

HPLC_Troubleshooting Start Unexpected HPLC Peaks Analyze_MS Analyze Mass Spectrum Start->Analyze_MS Deletion Mass = Target - AA Analyze_MS->Deletion Truncation Series of Lower Masses Analyze_MS->Truncation Side_Reaction Mass ≈ Target or +Modification Analyze_MS->Side_Reaction Incomplete_Coupling Incomplete Coupling Deletion->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection Truncation->Incomplete_Deprotection Investigate_Side_Reaction Investigate Specific Side Reactions (e.g., Aspartimide, DKP) Side_Reaction->Investigate_Side_Reaction

Caption: Workflow for identifying sources of HPLC impurities.

FAQs

Q1: What is the Kaiser test and how do I perform it?

A1: The Kaiser test is a highly sensitive qualitative colorimetric assay used to detect free primary amines on the resin.[8] A positive result (a deep blue color) after a coupling step indicates that the reaction is incomplete.[8]

Experimental Protocol: Kaiser Test

  • Prepare Reagents:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

    • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[8]

  • Procedure:

    • Take a small sample of resin (10-15 beads) in a small test tube.

    • Add 2-3 drops of each Reagent A, B, and C to the test tube.

    • Heat the tube at 110°C for 5 minutes.

    • Observe the color of the beads and the solution.

      • Positive (Incomplete Coupling): Intense blue color.

      • Negative (Complete Coupling): Colorless or faint yellow.[8]

Q2: The Kaiser test is negative, but I still have low yield. What other tests can I use?

A2: The Kaiser test is not reliable for secondary amines, such as the N-terminal proline.[8] For these cases, or as a supplementary test, you can use the chloranil or TNBS test.

Experimental Protocol: Chloranil Test (for secondary amines)

  • Prepare Reagents:

    • Reagent A: 2% acetaldehyde in DMF.

    • Reagent B: 2% chloranil in DMF.[3][7]

  • Procedure:

    • Place a small sample of resin (1-5 mg) in a test tube.

    • Add 1 drop of Reagent A and 1 drop of Reagent B.

    • Let the mixture stand at room temperature for 5 minutes.

    • Observe the color of the beads.

      • Positive (Incomplete Coupling): Blue color.[7]

Experimental Protocol: TNBS Test (for primary amines)

  • Prepare Reagents:

    • Reagent A: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.

    • Reagent B: 1M 2,4,6-trinitrobenzenesulfonic acid (TNBS) in water.[3]

  • Procedure:

    • Take a few resin beads and wash them thoroughly with DMF.

    • Add a few drops of Reagent A and Reagent B.

    • Let the sample stand at room temperature for 5 minutes.

    • Wash the beads with DMF and observe the color.

      • Positive (Incomplete Coupling): Orange/red beads.

Q3: How do I choose the right coupling reagent?

A3: The choice of coupling reagent can significantly impact the efficiency of your synthesis, especially for difficult sequences. Uronium/aminium salt-based reagents like HBTU, HATU, and COMU are generally more efficient than carbodiimides alone.

Comparison of Common Coupling Reagents:

Coupling ReagentRelative EfficiencyAdvantagesDisadvantages
DIC/HOBt GoodCost-effective, low racemization.[12]Slower than uronium salts.
HBTU Very GoodWidely used, reliable for most sequences.Can cause side reactions with excess base.
HATU ExcellentFaster and more efficient than HBTU, less epimerization.[16]More expensive than HBTU.
COMU ExcellentHighly efficient, low racemization, safer than benzotriazole-based reagents.[5][16][17]Higher cost.

Q4: What is the best way to analyze the purity of my final peptide?

A4: The standard method for assessing peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][16] This technique separates the target peptide from impurities based on hydrophobicity.

Experimental Protocol: General RP-HPLC Analysis

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Column: A C18 column is most commonly used for peptide analysis.[1]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptides. A typical gradient might be 5% to 60% B over 30 minutes.

  • Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).[1]

  • Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.[5]

Q5: How can I confirm the identity of my synthesized peptide?

A5: Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of your peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods used.

Logical Diagram for Peptide Analysis:

Peptide_Analysis Crude_Peptide Crude Peptide Product HPLC RP-HPLC Analysis Crude_Peptide->HPLC MS Mass Spectrometry Crude_Peptide->MS Purity Purity Assessment (%) HPLC->Purity Identity Molecular Weight Confirmation MS->Identity

Caption: Standard workflow for peptide analysis.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-NH-PEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-NH-PEG10-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful incorporation of this PEG linker into your peptides and other molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling efficiency with this compound?

Low coupling efficiency with this compound can stem from several factors:

  • Incomplete activation of the carboxylic acid: The carboxylic acid group of the PEG linker must be activated to react with the free amine on the resin or peptide. Inadequate activation is a primary cause of low yield.

  • Steric hindrance: The long PEG chain can cause steric hindrance, making it more challenging for the activated carboxylic acid to reach the coupling site.

  • Suboptimal reaction conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the coupling efficiency.

  • Poor resin swelling: In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can limit the accessibility of the reactive sites.

  • Moisture contamination: Water in the reaction can hydrolyze the activated ester, leading to failed couplings. It is crucial to use anhydrous solvents.

Q2: Which coupling reagents are recommended for this compound?

Several classes of coupling reagents can be used for this compound, with uronium/aminium and carbodiimide reagents being the most common.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly efficient and generally provide rapid coupling with minimal side reactions.[1] HATU is often preferred for its speed and ability to reduce epimerization.[1][2]

  • Carbodiimides: DIC (N,N'-diisopropylcarbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure is a widely used and cost-effective option.[2][3] The use of additives is crucial to suppress racemization.[2]

Q3: How can I monitor the progress of the coupling reaction?

The ninhydrin (Kaiser) test is a common method for monitoring the presence of free primary amines on the solid support. A negative ninhydrin test (the beads remain colorless or slightly yellow) indicates that the coupling reaction is complete. If the test is positive (blue or purple beads), the coupling is incomplete and should be repeated.

Q4: What is the best solvent for coupling this compound?

N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis and is suitable for coupling this compound. It effectively solvates the growing peptide chain and swells the resin. For solution-phase couplings, dichloromethane (DCM) can also be used.[3] It is critical to use high-purity, anhydrous solvents to prevent side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield Incomplete activation of the PEG linker.- Ensure the correct stoichiometry of the coupling reagent and base. - Consider pre-activation of the this compound for a few minutes before adding it to the resin.
Steric hindrance from the PEG chain.- Increase the coupling time. - Perform a double coupling (repeat the coupling step with fresh reagents).
Poor resin swelling.- Ensure the resin is adequately swelled in the appropriate solvent (e.g., DMF) before coupling.
Incomplete Reaction (Positive Ninhydrin Test) Insufficient reaction time.- Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight).
Inefficient coupling reagent for the specific sequence.- Switch to a more powerful coupling reagent, such as HATU.[1]
Presence of Deletion Sequences in Final Product Incomplete coupling at the PEGylation step.- Implement capping of unreacted amines with acetic anhydride after the coupling step to prevent them from reacting in subsequent cycles.
Difficulty in Purifying the PEGylated Peptide Aggregation of the PEGylated peptide.- The hydrophilic nature of the PEG linker generally improves solubility. However, if aggregation occurs, consider using a different purification solvent system or adding denaturants like guanidinium chloride to the loading buffer.
Co-elution with un-PEGylated peptide.- Optimize the gradient in reversed-phase HPLC (RP-HPLC) to improve separation. The PEGylated peptide will have a significantly different retention time than the un-PEGylated version. Using a C18 column is often effective for separating PEGylated proteins.[][5]

Comparison of Common Coupling Reagents

Coupling Reagent Class Advantages Disadvantages Typical Reaction Time
HATU Uronium/Aminium Salt- High coupling efficiency.[1] - Fast reaction rates.[1] - Low racemization.[1]- Higher cost compared to carbodiimides. - Can potentially react with the N-terminus if used in large excess.[1]15-60 minutes
HBTU Uronium/Aminium Salt- Very efficient coupling reagent.[2] - Good for routine synthesis.- Can cause guanidinylation of the N-terminus if used in excess.[1]30-120 minutes
COMU Uronium/Aminium Salt- High coupling efficiency, comparable to HATU. - Safer handling as it does not contain potentially explosive HOBt or HOAt. - Good solubility.- Can also cause guanidinylation if not used properly.15-60 minutes
DIC/HOBt Carbodiimide/Additive- Cost-effective. - The byproduct, diisopropylurea (DIU), is soluble in common solvents, making it suitable for SPPS.[2]- Slower reaction rates compared to uronium salts. - Risk of racemization if HOBt is not used.[2]1-4 hours
DIC/OxymaPure Carbodiimide/Additive- Non-explosive and safer alternative to HOBt/HOAt. - High coupling rates and low racemization.- Slower than HATU.1-4 hours

Experimental Protocols

Protocol 1: Coupling of this compound using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), HATU (1.95 equivalents), and HOAt (2 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (4 equivalents) to the activation mixture and immediately add the solution to the swelled and deprotected resin.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using the ninhydrin test.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 2: Coupling of this compound using DIC/HOBt
  • Resin Preparation: Follow the same resin preparation and deprotection steps as in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the solution of the PEG linker and HOBt to the resin. Then, add DIC (3 equivalents) to the reaction vessel.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor for completion with the ninhydrin test.

  • Washing: After a negative ninhydrin test, wash the resin extensively with DMF, DCM, and finally DMF.

Visualizations

Coupling_Mechanism Fmoc_PEG_COOH This compound Activated_Ester Activated Ester Intermediate Fmoc_PEG_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Coupled_Product Coupled Product Activated_Ester->Coupled_Product Coupling Byproducts Byproducts Activated_Ester->Byproducts Resin_Amine Resin-Bound Free Amine Resin_Amine->Coupled_Product

Caption: General mechanism for the coupling of this compound.

Troubleshooting_Workflow Start Start Coupling Reaction Monitor Monitor with Ninhydrin Test Start->Monitor Negative_Test Negative Test? Monitor->Negative_Test Complete Coupling Complete Negative_Test->Complete Yes Troubleshoot Troubleshoot Negative_Test->Troubleshoot No Double_Couple Perform Double Coupling Troubleshoot->Double_Couple Change_Reagent Change Coupling Reagent Troubleshoot->Change_Reagent Extend_Time Extend Reaction Time Troubleshoot->Extend_Time Double_Couple->Monitor Change_Reagent->Monitor Extend_Time->Monitor

Caption: A workflow for troubleshooting incomplete coupling reactions.

Experimental_Parameters Coupling_Efficiency Coupling Efficiency Coupling_Reagent Coupling Reagent Coupling_Reagent->Coupling_Efficiency Base Base Base->Coupling_Efficiency Solvent Solvent Solvent->Coupling_Efficiency Temperature Temperature Temperature->Coupling_Efficiency Reaction_Time Reaction Time Reaction_Time->Coupling_Efficiency

Caption: Key experimental parameters influencing coupling efficiency.

References

Technical Support Center: Preventing Aggregation in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to peptide aggregation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets. These structures can cause multiple peptide chains to stick together, or aggregate.[1] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which in turn results in lower yields and the presence of deletion or truncated peptide impurities in the final product.[1][2][3]

Q2: Which amino acid sequences are most prone to aggregation?

A2: Sequences containing stretches of hydrophobic amino acids like Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), and Alanine (Ala) are particularly susceptible to aggregation. Additionally, sequences with β-branched amino acids (Val, Ile, Thr) and those capable of forming hydrogen bonds, such as Asparagine (Asn) and Glutamine (Gln), can also promote the formation of β-sheets and subsequent aggregation.[1]

Q3: How can I predict if my peptide sequence is likely to aggregate?

A3: Several computational tools and prediction algorithms are available that can analyze a peptide sequence and predict its tendency to aggregate. These tools often evaluate factors like hydrophobicity, charge, and propensity to form secondary structures. Some peptide synthesis service providers also offer online prediction tools.

Q4: What are the visible signs of aggregation during synthesis?

A4: A common sign of aggregation is the shrinking or collapse of the resin beads, indicating poor solvation of the growing peptide chains.[2] In automated synthesizers, you might observe slower or incomplete Fmoc deprotection, which can be monitored by UV absorbance.[4] Additionally, colorimetric tests like the Kaiser test may give false negative results, where the resin beads remain colorless despite incomplete coupling due to the inaccessibility of the terminal amine.[5]

Troubleshooting Guide

Problem 1: My resin is shrinking and I'm observing poor coupling efficiency.

  • Question: I'm synthesizing a hydrophobic peptide, and I've noticed the resin volume has decreased significantly. My coupling efficiency, as monitored by the Kaiser test, is also very low. What should I do?

  • Answer: Resin shrinkage is a classic indicator of peptide aggregation, leading to poor reagent diffusion and incomplete reactions.[2] Here are several strategies you can employ to address this issue:

    • Change the Solvent System: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[3]

    • Increase Reaction Temperature: Performing the coupling and deprotection steps at an elevated temperature (e.g., 60-90°C), often facilitated by microwave synthesizers, can disrupt secondary structures and improve reaction kinetics.[6][7]

    • Incorporate Structure-Disrupting Elements: If you are early in the synthesis or planning a re-synthesis, consider incorporating pseudoproline dipeptides or Dmb-protected amino acids at strategic locations (approximately every 6 residues) to break up aggregating sequences.[1]

    • Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to break up hydrogen bonds and disrupt secondary structures.[2]

Problem 2: Fmoc deprotection is slow or incomplete.

  • Question: I am using an automated synthesizer with UV monitoring, and the Fmoc deprotection peaks are broad and show tailing, indicating a slow and incomplete reaction. How can I improve this?

  • Answer: Slow Fmoc deprotection is a common consequence of peptide aggregation, where the piperidine base cannot efficiently access the N-terminal Fmoc group.[4] Consider the following solutions:

    • Switch to a Stronger Base: Replace piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution. DBU is a stronger, non-nucleophilic base that can often improve deprotection efficiency in difficult sequences.[2]

    • Increase Deprotection Time and Temperature: Extend the deprotection time and, if your instrument allows, increase the temperature during this step.

    • Solvent Optimization: As with coupling reactions, using NMP or adding DMSO to the deprotection solution can improve solvation and reagent access.

Problem 3: Synthesis of a known "difficult" sequence, such as Amyloid Beta (1-42), is failing.

  • Question: I am attempting to synthesize the Aβ(1-42) peptide, but the crude product is of very low purity with many deletion sequences. What specific strategies are recommended for such challenging peptides?

  • Answer: The synthesis of highly aggregating peptides like Aβ(1-42) requires a multi-faceted approach to disrupt the strong tendency for β-sheet formation.[8][9][10] Here are some proven strategies:

    • Backbone Protection: The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protection on the backbone amide nitrogen of a Gly residue can effectively prevent hydrogen bonding and aggregation.[1] These are often introduced as Fmoc-Xaa-(Dmb)Gly-OH dipeptides.[11][12]

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at appropriate Ser or Thr residues disrupts the peptide backbone and prevents aggregation.[13][14]

    • Optimized Reaction Conditions: Studies on Aβ(1-42) synthesis have shown that specific combinations of coupling reagents and reaction temperatures can significantly improve yield and purity.[9]

    • Specialized Resins: Using a high-swelling, PEG-based resin can improve the solvation of the growing peptide chain and reduce aggregation.[15]

Data Presentation: Efficacy of Aggregation-Inhibiting Strategies

The following tables summarize quantitative data from studies on the synthesis of the "difficult" amyloid-beta (1-42) peptide, illustrating the impact of different synthetic strategies on yield and purity.

Table 1: Comparative Yield of Aβ(1-42) with Different Synthesis Protocols

ProtocolAcylation Temperature (°C)Deprotection Temperature (°C)Yield (%)Reference
BOP/HOBt/NMM404021[9]
BOP/HOBt/NMM405522[9]
Fmoc-Aa-F224023[9]

Table 2: Purity and Yield of Aβ(1-42) with Optimized Methods

MethodCrude Purity (%)Final Yield (%)Reference
Standard SynthesisLow7.3[12]
Boc-protected amino acids with in situ neutralizationGoodHigh[12]
Double linker systemHigh17 (relative to purified crude)[10][16]

Experimental Protocols

Protocol 1: Manual Coupling of Pseudoproline and Dmb-Dipeptides

This protocol outlines the manual coupling procedure for incorporating pseudoproline or Dmb-dipeptides into a growing peptide chain.

  • Reagent Preparation:

    • Dissolve the pseudoproline or Dmb-dipeptide (5 equivalents relative to resin substitution) and a coupling reagent (e.g., HBTU, HATU; 5 equivalents) in a minimal volume of DMF or NMP.

    • Add DIPEA (10 equivalents) to the solution and mix thoroughly.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Completion:

    • Monitor the completion of the coupling reaction using a colorimetric test such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines).[5][17]

    • If the reaction is incomplete, extend the coupling time or perform a second coupling with freshly prepared reagents.

Protocol 2: Monitoring Reaction Completion with the Kaiser Test

The Kaiser test is used to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates an incomplete reaction.

  • Sample Preparation:

    • Take a small sample of resin beads (a few beads) from the reaction vessel.

    • Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Reagent Addition:

    • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads in a small test tube.

  • Development:

    • Heat the test tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Blue or purple beads/solution: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow or colorless beads/solution: Indicates the absence of free primary amines (complete coupling).[5]

Note: The Kaiser test does not work for N-terminal proline (a secondary amine). For proline, the chloranil test is recommended.[5]

Visualizing Workflows and Concepts

Experimental Workflow for SPPS with Troubleshooting Checkpoints

SPPS_Workflow start Start Synthesis deprotection Fmoc Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 monitoring Monitor Completion (e.g., Kaiser Test) wash2->monitoring incomplete Incomplete Reaction monitoring->incomplete Positive complete Reaction Complete monitoring->complete Negative troubleshoot Troubleshoot: - Double couple - Change solvent - Increase temp. incomplete->troubleshoot troubleshoot->coupling repeat Repeat Cycle for Next Amino Acid complete->repeat repeat->deprotection end_synthesis Final Cleavage & Deprotection repeat->end_synthesis

Caption: Workflow for a single SPPS cycle with integrated troubleshooting for incomplete reactions.

Decision Tree for Addressing Peptide Aggregation

Aggregation_Troubleshooting start Signs of Aggregation? (Resin Shrinking, Poor Coupling) strategy1 Change Solvent System (NMP, DMSO, 'Magic Mixture') start->strategy1 Yes continue_synthesis Continue Synthesis start->continue_synthesis No strategy2 Increase Temperature (Microwave or Conventional Heating) strategy1->strategy2 strategy4 Use Chaotropic Salts (LiCl, KSCN) strategy2->strategy4 strategy3 Incorporate Structure-Breaking Moieties (Pseudoprolines, Dmb-AAs) resynthesize Re-synthesize Peptide strategy4->resynthesize resynthesize->strategy3 Plan re-synthesis with:

References

Technical Support Center: Troubleshooting Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete Fmoc (9-fluorenylmethoxycarbonyl) deprotection reactions during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of incomplete Fmoc deprotection?

A1: Several qualitative tests can indicate the presence of unreacted primary amines on the resin after the coupling step, which can indirectly suggest incomplete deprotection in the subsequent cycle. The most common is the Kaiser test.[1] A positive Kaiser test (a blue color on the resin beads) after a coupling reaction suggests that the previous Fmoc deprotection was successful, and the subsequent coupling was incomplete. Conversely, a negative Kaiser test (yellow or colorless beads) after coupling could imply that the preceding Fmoc deprotection was incomplete, leaving no free amine for the coupling reaction.

Q2: How can I quantitatively monitor the completeness of the Fmoc deprotection reaction?

A2: The most common quantitative method is UV spectroscopy. The cleavage of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms a piperidine adduct that strongly absorbs UV light. By collecting the deprotection solution and measuring its absorbance (typically around 301 nm), you can quantify the amount of Fmoc group removed.[2][3] A plateau in absorbance over consecutive deprotection cycles indicates consistent and complete removal. A drop in absorbance might signal an incomplete reaction. HPLC analysis of a small resin sample after cleavage can also be used to quantify the presence of deletion sequences, which are a direct result of incomplete deprotection.[4]

Q3: My peptide sequence is known to be "difficult." What causes incomplete Fmoc deprotection in these cases?

A3: "Difficult" sequences often lead to incomplete deprotection due to peptide aggregation on the solid support.[5] This aggregation, driven by intermolecular hydrogen bonding, can cause the peptide-resin matrix to swell poorly, hindering the access of the piperidine solution to the N-terminal Fmoc group.[4][6] This is particularly common in long peptides and sequences containing hydrophobic residues.[7] The formation of secondary structures, like β-sheets, can also contribute to this problem.[4]

Q4: What are the initial steps to troubleshoot an incomplete Fmoc deprotection?

A4: For a suspected incomplete deprotection, the simplest initial steps are to extend the deprotection time or to perform a second deprotection step.[8][9] If aggregation is suspected, changing the solvent to one that can better disrupt secondary structures may also be beneficial.

Q5: Are there alternative reagents to piperidine for Fmoc deprotection?

A5: Yes, for particularly stubborn incomplete deprotections, stronger, non-nucleophilic bases can be used. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common alternative that can significantly accelerate the rate of Fmoc removal.[10][11] It is often used in combination with a small amount of piperidine to scavenge the dibenzofulvene byproduct.[10] Other alternatives like 4-methylpiperidine and piperazine have also been explored.[7][11][12] Pyrrolidine has been shown to be effective in less polar solvents.[13][14]

Troubleshooting Summary

The following table summarizes common issues leading to incomplete Fmoc deprotection and their corresponding solutions.

Problem Potential Cause Recommended Solution(s) References
Low or inconsistent UV signal during deprotection monitoring Peptide aggregation, poor resin swelling, incorrect reagent concentration.Extend deprotection time, perform a double deprotection, switch to a more effective solvent (e.g., NMP), add chaotropic agents, or increase the reaction temperature.[4][8][9]
Positive Kaiser test after coupling, indicating free amines Incomplete coupling in the current cycle, which may stem from incomplete deprotection in the previous cycle.Repeat the coupling step (double couple). If the problem persists across cycles, address the deprotection conditions of the preceding step.[1]
Presence of deletion sequences in final HPLC/MS analysis Direct evidence of incomplete Fmoc deprotection at one or more cycles.Optimize deprotection conditions: increase time, use a stronger base (e.g., DBU), or change the solvent. For known difficult sequences, consider using pseudoproline dipeptides or other specialized monomers.[10]
Synthesis of long or hydrophobic peptides High propensity for inter- and intra-chain aggregation, hindering reagent access.In addition to optimizing deprotection conditions, consider using a more robust protection strategy like Boc/Bzl for very long or difficult sequences.[5]
Sequence-dependent difficulties (e.g., homo-oligomers of Leu or Ala) Formation of stable secondary structures (β-sheets) that are resistant to solvent penetration.Vary experimental conditions such as temperature and solvent. The addition of chaotropes can also be beneficial.[4]

Experimental Protocols

Kaiser Test Protocol

The Kaiser test is a colorimetric method to detect free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (a few milligrams) in a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Primary Amine Present): Deep blue color on the beads and in the solution.

    • Negative Result (No Primary Amine): Yellow or colorless beads and solution.

UV Monitoring of Fmoc Deprotection

This protocol allows for the quantitative assessment of Fmoc group removal.

Procedure:

  • After the desired deprotection time, collect the entire volume of the piperidine deprotection solution.

  • Dilute a small, known volume of this solution with a suitable solvent (e.g., DMF) to bring the absorbance within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at approximately 301 nm.

  • The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (ε ≈ 7800 L mol⁻¹ cm⁻¹).

  • Comparing the calculated amount of removed Fmoc group with the theoretical loading of the resin provides a measure of the deprotection efficiency.

Visualizing Workflows and Mechanisms

Troubleshooting Logic for Incomplete Fmoc Deprotection

G start Incomplete Deprotection Suspected check_uv Monitor UV Absorbance of Piperidine Solution start->check_uv analyze_sequence Analyze Sequence for 'Difficult' Motifs start->analyze_sequence uv_low UV Signal Low or Decreasing? check_uv->uv_low Quantitative Check extend_time Extend Deprotection Time / Double Deprotection uv_low->extend_time Yes kaiser_test Perform Kaiser Test After Next Coupling uv_low->kaiser_test No extend_time->check_uv Re-evaluate change_solvent Change Solvent (e.g., to NMP) extend_time->change_solvent stronger_base Use Stronger Base (e.g., DBU) change_solvent->stronger_base stronger_base->check_uv Re-evaluate kaiser_pos Kaiser Test Positive? kaiser_test->kaiser_pos double_couple Double Couple Amino Acid kaiser_pos->double_couple Yes continue_synthesis Continue Synthesis kaiser_pos->continue_synthesis No double_couple->continue_synthesis special_reagents Use Pseudoproline Dipeptides or other Aggregation Disruptors analyze_sequence->special_reagents special_reagents->continue_synthesis

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Mechanism of Fmoc Deprotection by Piperidine

G cluster_0 Fmoc-Protected Peptide cluster_1 Deprotection Reagent cluster_2 Intermediates cluster_3 Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Piperidine Piperidine Piperidine->Carbanion Adduct DBF-Piperidine Adduct Piperidine->Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Deprotected_Peptide H2N-Peptide-Resin Carbanion->Deprotected_Peptide Release of Free Amine DBF->Adduct Michael Addition

References

Technical Support Center: Purification Strategies for Fmoc-Pegylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Fmoc-pegylated peptides.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of Fmoc-pegylated peptides using various techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Question: Why is my PEGylated peptide showing poor peak shape (e.g., broad peaks, tailing) on RP-HPLC?

Answer: Poor peak shape in RP-HPLC of PEGylated peptides can be attributed to several factors:

  • Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based stationary phase.

  • Aggregation: PEGylated peptides can be prone to aggregation, leading to broad peaks.

  • Poor Solubility: The peptide may not be fully soluble in the mobile phase.

  • Inappropriate Column Chemistry: The chosen stationary phase may not be optimal for the specific peptide.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Acid Modifier: Ensure the presence of an acid modifier like trifluoroacetic acid (TFA) at a concentration of 0.1% in both aqueous and organic mobile phases. This helps to minimize secondary interactions and improve peak shape.[1][2]

    • Organic Solvent: Acetonitrile is the most commonly used organic solvent for peptide purification.[2] Using other solvents like isopropanol can sometimes improve separation but may also decrease resolution.

    • pH: Adjusting the mobile phase pH can alter the ionization state of the peptide and improve chromatography.[3]

  • Adjust Gradient Conditions:

    • A shallower gradient can improve the resolution of closely eluting species.

    • Start with a low percentage of organic solvent to ensure the peptide binds to the column before starting the gradient.

  • Change Column Chemistry:

    • For many PEGylated proteins, a C4 column provides better resolution than a C18 column.

    • Wide-pore columns (e.g., 300 Å) are generally recommended for peptides and proteins to allow for better diffusion into the pores.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution, although the effect may not be as dramatic as for other protein separations.

Question: I am observing low recovery of my PEGylated peptide from the RP-HPLC column. What could be the cause and how can I improve it?

Answer: Low recovery is a common issue and can be caused by several factors:

  • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase.

  • Aggregation and Precipitation: The peptide may be aggregating and precipitating on the column, especially at high concentrations.

  • Incomplete Elution: The gradient may not be strong enough to elute the highly hydrophobic PEGylated peptide.

Troubleshooting Steps:

  • Column Passivation: Before injecting your sample, run a blank gradient to passivate the column. Injecting a sacrificial sample of a standard protein can also help to block active sites on the column.

  • Solubility Enhancement: Ensure your peptide is fully dissolved in the injection solvent. Using a small amount of a strong solvent like DMSO or DMF to dissolve the crude peptide can help, but be mindful that a strong injection solvent can lead to peak distortion if the volume is too large.

  • Optimize Elution:

    • Increase the final percentage of the organic solvent in your gradient to ensure complete elution.

    • Incorporate a column wash with a high percentage of organic solvent after your gradient to remove any strongly retained material.

  • Reduce Sample Load: Overloading the column can lead to precipitation and poor recovery. Try injecting a smaller amount of your crude peptide.

Size-Exclusion Chromatography (SEC)

Question: My PEGylated peptide is showing an unexpected elution profile on SEC, or I am seeing poor resolution between the product and impurities.

Answer: Issues with SEC of PEGylated peptides often stem from non-ideal interactions with the stationary phase or the inherent properties of the PEG chain.

  • Non-specific Interactions: Hydrophobic or ionic interactions between the peptide and the SEC matrix can cause delayed elution and peak tailing.

  • Polydispersity of PEG: The PEG reagent itself may not be monodisperse, leading to a broader peak for the PEGylated peptide.

  • Similar Hydrodynamic Radii: The size difference between your PEGylated peptide and certain impurities (e.g., di-PEGylated species or aggregates) may not be sufficient for baseline separation.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Ionic Strength: Increase the salt concentration (e.g., 150 mM NaCl or KCl) in the mobile phase to minimize ionic interactions.

    • Organic Modifier: Adding a small percentage of an organic solvent like isopropanol or acetonitrile can help to reduce hydrophobic interactions.

    • Arginine: Including arginine in the mobile phase can suppress hydrophobic interactions without causing aggregation.[4]

  • Column Selection: Choose a column with an appropriate pore size for the molecular weight range of your PEGylated peptide and potential impurities.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for diffusion into and out of the pores.

  • Orthogonal Methods: SEC is often best used as a polishing step or for analyzing aggregates.[5] For separating species with similar sizes, consider using an orthogonal technique like ion-exchange or reversed-phase chromatography first.[]

Ion-Exchange Chromatography (IEX)

Question: I am unable to effectively separate my mono-PEGylated peptide from the native peptide and multi-PEGylated species using IEX.

Answer: The effectiveness of IEX for PEGylated peptide purification depends on the charge differences between the species you are trying to separate. PEGylation can shield the charges on the peptide surface, making separation challenging.[7]

Troubleshooting Steps:

  • pH Optimization:

    • The pH of the mobile phase is critical. Operate at a pH where there is a significant charge difference between your target mono-PEGylated peptide and the contaminants. This will likely require some empirical testing.

    • For cation-exchange chromatography, a pH below the pI of the native peptide is a good starting point. For anion-exchange, a pH above the pI is recommended.

  • Gradient Elution:

    • Use a shallow salt gradient to improve the resolution between species with small charge differences.

    • Both salt gradients and pH gradients can be used for elution. A pH gradient may be particularly effective for separating positional isomers.[8]

  • Column Selection: Choose a high-resolution ion-exchange column. Both strong and weak ion exchangers can be used, depending on the specific separation challenge.

  • On-Column PEGylation: One strategy is to bind the native protein to an ion-exchange column and then perform the PEGylation reaction on the column. The PEGylated protein, having a weaker interaction with the resin, can then be eluted at a lower salt concentration than the native protein.[9]

Tangential Flow Filtration (TFF)

Question: My TFF process is resulting in low product recovery and/or membrane fouling.

Answer: Low recovery and fouling in TFF can be caused by improper membrane selection, suboptimal operating parameters, or peptide aggregation.

Troubleshooting Steps:

  • Membrane Selection:

    • Choose a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your PEGylated peptide to ensure high retention. A general rule is to select a MWCO that is 3-5 times smaller than the molecular weight of the molecule you want to retain.

    • Consider the membrane material (e.g., polyethersulfone (PES), regenerated cellulose) to minimize non-specific binding of your peptide.

  • Optimize Operating Parameters:

    • Transmembrane Pressure (TMP): A TMP that is too high can lead to the formation of a dense gel layer on the membrane surface, which restricts permeate flow and can cause fouling.[10]

    • Cross-Flow Rate: A higher cross-flow rate can help to sweep away retained molecules from the membrane surface, reducing the risk of fouling.[10]

  • Buffer Conditions: Ensure your peptide is in a buffer that promotes its stability and solubility to prevent aggregation-induced fouling.

  • Hybrid Method: For some PEGylated proteins, a hybrid method involving the addition of a lyotropic salt (e.g., ammonium sulfate) can induce the formation of micelles that are easily retained by a microfiltration membrane, while the unreacted protein flows through. The PEGylated product is then recovered by removing the salt.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for purifying a crude Fmoc-pegylated peptide?

A1: A common and effective initial purification step is Reversed-Phase HPLC (RP-HPLC) . It is a high-resolution technique that can effectively separate the PEGylated peptide from many synthesis-related impurities, such as truncated or deletion sequences.[1] Depending on the complexity of the crude mixture, a multi-step purification strategy may be necessary, often combining RP-HPLC with an orthogonal technique like SEC or IEX for final polishing.[12]

Q2: How can I remove unreacted (free) PEG from my purified peptide?

A2: Several methods can be used to remove free PEG:

  • Size-Exclusion Chromatography (SEC): This is a very effective method as there is usually a significant size difference between the PEGylated peptide and the free PEG.[]

  • Tangential Flow Filtration (TFF) / Diafiltration: Using a membrane with an appropriate MWCO, you can retain the larger PEGylated peptide while the smaller free PEG passes through into the permeate.[10]

  • Ion-Exchange Chromatography (IEX): If the PEGylated peptide has a net charge, it will bind to the IEX resin while the neutral free PEG will flow through.

  • Precipitation: In some cases, it may be possible to selectively precipitate the PEGylated peptide, leaving the free PEG in solution.

Q3: My PEGylated peptide is prone to aggregation. How can I minimize this during purification?

A3: Minimizing aggregation is crucial for obtaining a high yield of pure, active peptide.

  • Work at Low Concentrations: Whenever possible, handle the peptide at lower concentrations to reduce the likelihood of intermolecular aggregation.

  • Optimize Buffer Conditions:

    • pH: Work at a pH away from the peptide's isoelectric point (pI) to increase electrostatic repulsion between molecules.

    • Excipients: The addition of certain excipients, such as arginine, can help to prevent aggregation.

  • Temperature Control: In some cases, working at lower temperatures can reduce aggregation rates.

  • Use of Chaotropic Agents: In difficult cases, low concentrations of chaotropic agents like guanidine hydrochloride or urea can be used, but their compatibility with the final application must be considered.

Q4: How do I assess the purity of my final PEGylated peptide product?

A4: A combination of analytical techniques is recommended to accurately assess purity:

  • Analytical RP-HPLC: This is the most common method for assessing purity and is typically performed using a high-resolution analytical column and UV detection at 214-220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[13]

  • Analytical SEC: This technique is used to detect and quantify aggregates and can also confirm the removal of free PEG.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can confirm the identity and integrity of the PEGylated peptide by determining its molecular weight.

  • Capillary Electrophoresis (CE): CE can provide very high-resolution separation and is particularly useful for analyzing positional isomers.[]

Experimental Protocols

General Protocol for RP-HPLC Purification
  • Sample Preparation:

    • Dissolve the crude lyophilized Fmoc-pegylated peptide in a minimal amount of a suitable solvent. A common starting point is the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). For poorly soluble peptides, a small amount of DMSO or DMF can be used, but the injection volume should be kept small to avoid peak distortion.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[14]

  • HPLC System and Column:

    • Use a preparative or semi-preparative HPLC system.

    • Select a suitable reversed-phase column. A C4 or C18 wide-pore (300 Å) column is a good starting point.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Method:

    • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 5-10% B) for at least 5-10 column volumes.

    • Injection: Inject the filtered sample onto the column.

    • Gradient Elution: Run a linear gradient from a low percentage of B to a higher percentage of B. A typical gradient might be 10-60% B over 30-60 minutes. The optimal gradient will need to be determined empirically.

    • Washing and Re-equilibration: After the gradient, wash the column with a high percentage of B (e.g., 95%) to elute any strongly bound components, followed by re-equilibration at the initial conditions.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peaks of interest.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level and lyophilize to obtain the final product.

General Protocol for SEC Purification
  • Sample Preparation:

    • Dissolve the PEGylated peptide sample in the SEC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • SEC System and Column:

    • Use an HPLC or FPLC system.

    • Select a SEC column with a fractionation range appropriate for the size of your PEGylated peptide and the impurities to be removed.

  • Mobile Phase:

    • A typical mobile phase is a buffered saline solution, e.g., Phosphate-Buffered Saline (PBS) or 50 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.4. The inclusion of salt is important to prevent ionic interactions with the column matrix.[4]

  • Chromatographic Method:

    • Equilibration: Equilibrate the column with at least two column volumes of the mobile phase.

    • Injection: Inject the filtered sample. The injection volume should typically be less than 2-5% of the total column volume to ensure good resolution.

    • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the fractions for purity and identity using analytical RP-HPLC and mass spectrometry.

    • Pool the desired fractions. If necessary, desalt the pooled fractions before lyophilization.

General Protocol for Tangential Flow Filtration (TFF)
  • System Preparation:

    • Install a TFF cassette with an appropriate MWCO (typically 3-5 times smaller than the PEGylated peptide).

    • Sanitize and flush the system and cassette according to the manufacturer's instructions.

    • Equilibrate the system with the desired buffer.

  • Sample Preparation:

    • Ensure the peptide solution is clear and free of precipitates. If necessary, clarify by centrifugation or filtration.

  • Concentration/Diafiltration Process:

    • Concentration: Recirculate the sample through the TFF system, allowing the permeate to be removed. This will concentrate the sample. Monitor the retentate pressure and TMP.

    • Diafiltration (Buffer Exchange): Once the sample is concentrated, add diafiltration buffer to the retentate vessel at the same rate as the permeate is being removed. This will wash away smaller impurities and exchange the buffer. A common target is to perform 5-10 diavolumes of buffer exchange.

  • Product Recovery:

    • After diafiltration, concentrate the sample to the desired final volume.

    • Recover the product from the system by draining the retentate and flushing the system with a small volume of buffer.

  • Analysis:

    • Analyze the final product for purity, concentration, and yield.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Fmoc-Pegylated Peptides

Purification TechniquePrincipleTypical Purity AchievedTypical RecoveryAdvantagesDisadvantages
RP-HPLC Separation based on hydrophobicity>95-99%60-90%High resolution, good for removing synthesis-related impurities, well-established.[1]Can cause denaturation, potential for low recovery of hydrophobic peptides, requires organic solvents.
SEC Separation based on hydrodynamic radius (size)Variable (depends on size difference)>90%Gentle, non-denaturing conditions, effective for aggregate and free PEG removal.[]Low resolution for species of similar size, limited loading capacity.[9]
IEX Separation based on net chargeVariable (depends on charge difference)>80%High capacity, can separate based on charge differences, including some positional isomers.[]PEGylation can mask charges, reducing separation efficiency, requires salt gradients.
HIC Separation based on hydrophobicity (milder than RP-HPLC)Variable>70%Milder than RP-HPLC, can be used as an orthogonal step to IEX.Lower capacity and resolution compared to RP-HPLC.
TFF Separation based on size using a semi-permeable membraneN/A (used for buffer exchange and concentration)>95%Highly scalable, rapid buffer exchange and concentration, gentle on the product.[10]Does not provide high-resolution separation of product variants, potential for membrane fouling.

Visualizations

G General Workflow for Fmoc-Pegylated Peptide Purification cluster_0 Synthesis and Cleavage cluster_1 Primary Purification cluster_2 Analysis & Polishing cluster_3 Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage RP_HPLC Preparative RP-HPLC Cleavage->RP_HPLC Crude Peptide Analysis1 Purity Analysis (Analytical HPLC, MS) RP_HPLC->Analysis1 Pooling Pool Pure Fractions Analysis1->Pooling >95% Pure SEC Size-Exclusion Chromatography (Polishing) Pooling->SEC Remove Aggregates/Free PEG Final_Analysis Final Purity & Characterization SEC->Final_Analysis Lyophilization Lyophilization Final_Analysis->Lyophilization G Troubleshooting Common HPLC Issues Start HPLC Issue Observed PeakShape Poor Peak Shape? (Broadening/Tailing) Start->PeakShape Recovery Low Recovery? Start->Recovery Resolution Poor Resolution? Start->Resolution PeakShape->Recovery No PS_Sol Optimize Mobile Phase (0.1% TFA) Increase Temperature Try C4 Column PeakShape->PS_Sol Yes Recovery->Resolution No Rec_Sol Increase % Organic in Gradient Passivate Column Reduce Sample Load Recovery->Rec_Sol Yes Res_Sol Use Shallower Gradient Lower Flow Rate Optimize pH Resolution->Res_Sol Yes PS_Agg Aggregation Suspected? PS_Sol->PS_Agg PS_Agg_Sol Decrease Sample Concentration Add Arginine to Mobile Phase PS_Agg->PS_Agg_Sol Yes Rec_Precip Precipitation on Column? Rec_Sol->Rec_Precip Rec_Precip_Sol Improve Sample Solubility (e.g., small amount of DMSO) Rec_Precip->Rec_Precip_Sol Yes Res_Ortho Species Co-eluting? Res_Sol->Res_Ortho Res_Ortho_Sol Use Orthogonal Method (e.g., IEX or SEC) Res_Ortho->Res_Ortho_Sol Yes TFF Principle of Tangential Flow Filtration (TFF) Feed Feed Solution (PEG-Peptide + Impurities) Pump Pump Feed->Pump Membrane TFF Membrane (Semi-permeable) Pump->Membrane Cross-Flow Retentate Retentate (Concentrated PEG-Peptide) Membrane->Retentate Tangential Flow Permeate Permeate (Buffer + Small Impurities) Membrane->Permeate Permeate Flow (Transmembrane Pressure) Retentate->Pump Recirculation

References

stability issues with Fmoc-NH-peg10-CH2cooh in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-NH-PEG10-CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when working with this reagent in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing a gradual loss of my starting material in a neutral aqueous buffer (pH 7.4) at room temperature. What could be the cause?

A1: While this compound is generally stable under neutral conditions, gradual degradation can occur over extended periods. The primary concern at neutral pH is the potential for enzymatic degradation if the solution is not sterile, or slow hydrolysis of the amide bond.[1][2][3]

Troubleshooting Steps:

  • Ensure Sterility: If your experiment allows, use sterile, filtered buffers to prevent microbial growth and enzymatic degradation.

  • Storage: For long-term storage, it is recommended to keep the compound in a dry, solid state at -20°C. Prepare solutions fresh whenever possible.

  • Monitor Purity: Regularly check the purity of your solution using HPLC to track the appearance of degradation products.

Q2: My this compound solution appears cloudy or shows precipitation. What should I do?

A2: Cloudiness or precipitation can be due to poor solubility or aggregation. The solubility of this compound is dependent on the solvent and pH. While the PEG linker enhances water solubility, the hydrophobic Fmoc group can lead to solubility issues in purely aqueous solutions, especially at higher concentrations.[4][5] Aggregation can also be a factor, particularly if the molecule is conjugated to a peptide or protein prone to self-assembly.[6]

Troubleshooting Steps:

  • Solvent Selection: Fmoc-protected compounds are generally more soluble in polar organic solvents such as DMF, DMSO, and NMP.[5][7] For aqueous applications, consider preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous buffer.

  • pH Adjustment: The carboxylic acid moiety will be deprotonated at higher pH, which can increase aqueous solubility. However, be cautious as basic conditions can lead to Fmoc deprotection.

  • Sonication: Gentle sonication can help to dissolve the compound.

  • Temperature: Gently warming the solution may improve solubility, but be mindful of potential thermal degradation.

Q3: I'm seeing a peak in my HPLC analysis that corresponds to the deprotected PEG linker (H2N-PEG10-CH2COOH). Why is the Fmoc group being cleaved?

A3: The Fmoc group is notoriously labile to basic conditions.[8] Accidental exposure to bases is the most common cause of premature deprotection.

Troubleshooting Steps:

  • Check pH of Solutions: Ensure that all buffers and solutions are at the intended pH and have not become basic due to contamination.

  • Amine Contamination: Avoid using buffers or reagents containing primary or secondary amines, as these can readily cleave the Fmoc group.[8] Be aware that some solvents, like DMF, can degrade over time to produce dimethylamine, which can cause deprotection.[9]

  • Review Reaction Conditions: If the deprotection is occurring during a reaction, ensure that any basic reagents are compatible with the Fmoc group or that the exposure time is minimized.

Q4: Can the PEG chain itself degrade in my experimental conditions?

A4: The polyethylene glycol (PEG) chain is generally stable. However, it can undergo thermal and oxidative degradation under certain conditions.[10][11][12][13][14]

Troubleshooting Steps:

  • Temperature Control: Avoid prolonged exposure to high temperatures (e.g., above 60°C), especially in the presence of oxygen.[10][12][14]

  • Avoid Oxidizing Agents: Protect your compound from strong oxidizing agents and exposure to air for extended periods, as this can lead to chain cleavage.

  • Proper Storage: Store the compound and its solutions protected from light and heat.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound in various solutions is not extensively available in peer-reviewed literature, the following table summarizes the expected qualitative stability based on the known chemistry of its components.

ConditionFmoc Group StabilityAmide Bond StabilityPEG Chain StabilityPrimary Degradation Pathway
pH
Acidic (pH < 4)StableProne to hydrolysis (especially with heat)[15]StableAmide bond hydrolysis
Neutral (pH 6-8)Generally StableMost Stable[3]StableSlow hydrolysis of amide bond
Basic (pH > 9)Labile (cleavage)[8]Prone to hydrolysis[15]StableFmoc deprotection, Amide bond hydrolysis
Temperature
-20°C (solid)Very StableVery StableVery StableNegligible
4°C (solution)StableStableStableSlow degradation over time
Room Temp (20-25°C)Stable (in neutral/acidic pH)StableStableSlow degradation
37°CStable (in neutral/acidic pH)Increased rate of hydrolysisStableAccelerated hydrolysis
> 60°CProne to thermal cleavageSignificant hydrolysisProne to thermal/oxidative degradation[10][12][14]Multiple pathways
Solvents
DMF, DMSO, NMPGenerally StableStableStablePotential for amine impurities in aged DMF to cleave Fmoc group[9]
Protic Solvents (e.g., water, methanol)Stable (pH dependent)Prone to solvolysis (pH and temp dependent)StableHydrolysis/Solvolysis

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMF.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMF to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Stability by HPLC

This protocol provides a general method for monitoring the stability of this compound in a given solution.

  • Sample Preparation: Prepare a solution of this compound at the desired concentration in the test buffer or solvent.

  • Incubation: Incubate the solution under the desired conditions (e.g., specific pH, temperature).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, acidifying a basic solution.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. A typical method would be:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 265 nm (for the Fmoc group) and 214 nm (for the amide bond).

  • Data Analysis: Quantify the peak area of the intact this compound and any degradation products over time to determine the rate of degradation.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed issue_type Identify Issue Type start->issue_type precipitation Precipitation/ Cloudiness issue_type->precipitation Incomplete Dissolution degradation Degradation Product Observed (e.g., by HPLC) issue_type->degradation Chemical Instability solubility_check Check Solubility Parameters precipitation->solubility_check adjust_solvent Adjust Solvent (e.g., add organic co-solvent) solubility_check->adjust_solvent Solvent Issue adjust_ph Adjust pH (caution with base) solubility_check->adjust_ph pH Issue sonicate Apply Gentle Sonication solubility_check->sonicate Physical Dissolution end_success Issue Resolved adjust_solvent->end_success adjust_ph->end_success sonicate->end_success degradation_pathway Identify Degradation Product degradation->degradation_pathway fmoc_cleavage Fmoc Cleavage degradation_pathway->fmoc_cleavage Deprotected Product amide_hydrolysis Amide Hydrolysis degradation_pathway->amide_hydrolysis Cleavage at Amide Bond peg_degradation PEG Chain Cleavage degradation_pathway->peg_degradation PEG-related Fragments check_ph_amine Check for Basic pH or Amine Contamination fmoc_cleavage->check_ph_amine check_ph_temp Check pH and Temperature (avoid extremes) amide_hydrolysis->check_ph_temp check_temp_oxidants Check for High Temperature and Oxidizing Agents peg_degradation->check_temp_oxidants check_ph_amine->end_success check_ph_temp->end_success check_temp_oxidants->end_success

Caption: Troubleshooting workflow for stability issues with this compound.

Chemical_Structure_and_Lability cluster_Fmoc Fmoc Group cluster_PEG PEG10 Linker cluster_Acid Carboxylic Acid fmoc_struct Fluorenylmethyloxycarbonyl fmoc_text Fmoc-NH- peg_text -(CH2CH2O)10- fmoc_text->peg_text Amide Bond (Hydrolysis sensitive to acid/base + heat) acid_text -CH2COOH peg_text->acid_text lability_fmoc Base Labile (cleaved by amines) lability_fmoc->fmoc_text lability_amide Hydrolytically Labile (extremes of pH, heat) lability_amide->fmoc_text lability_peg Thermally/Oxidatively Labile (high temp, O2) lability_peg->peg_text

Caption: Key structural features and potential sites of instability in this compound.

References

Technical Support Center: Fmoc-NH-PEG10-CH2COOH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Fmoc-NH-PEG10-CH2COOH in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of peptides using the this compound linker?

While the this compound linker is generally stable under standard Fmoc-SPPS conditions, the synthesis of PEGylated peptides can be susceptible to common side reactions associated with this methodology. The presence of the long, flexible PEG chain can sometimes influence the frequency of these side reactions, primarily by affecting peptide aggregation. Key side reactions to monitor include:

  • Aspartimide Formation: This is a major side reaction, especially in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, or Asp-Arg. It is catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine) and can also occur during final cleavage with trifluoroacetic acid (TFA).[1][2][3][4][5]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the growing peptide chain from the resin. It is particularly problematic for sequences with Proline or Glycine at the C-terminus.

  • Racemization: Cysteine and Histidine residues are particularly prone to racemization during activation and coupling.

  • Incomplete Coupling/Deprotection: The bulky nature of the PEG linker and potential for peptide aggregation can sometimes hinder the efficiency of coupling and Fmoc deprotection steps, leading to deletion sequences.[6]

  • Side Reactions with Specific Amino Acids:

    • Cysteine: Can undergo β-elimination to form dehydroalanine, which can then react with piperidine to form piperidinyl-alanine. S-alkylation can also occur during TFA cleavage.[7]

    • Arginine: Incomplete removal of side-chain protecting groups (like Pmc or Pbf) can be an issue.

    • Tryptophan: The indole side chain can be modified during TFA cleavage if not properly scavenged.

    • Methionine: Oxidation of the thioether side chain can occur.

Q2: Is the ether backbone of the PEG linker stable during peptide synthesis?

Yes, the poly(ethylene glycol) ether backbone is stable to the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA).[8]

Q3: Can the propionic acid moiety of the linker participate in side reactions?

The propionic acid linker is a stable aliphatic chain and is not known to participate in specific side reactions under standard SPPS conditions.

Q4: How can I minimize aggregation during the synthesis of a peptide with the this compound linker?

Aggregation of the growing peptide-resin is a common challenge that can be exacerbated by the presence of a PEG linker.[6][9] Strategies to mitigate aggregation include:

  • Choice of Resin: Using a low-loading resin or a resin with a PEG-based core (e.g., TentaGel) can improve solvation and reduce aggregation.[10]

  • "Difficult" Sequence Strategies: For sequences prone to aggregation, consider incorporating pseudoprolines or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[6][10]

  • Modified Synthesis Conditions:

    • Increase the coupling temperature.

    • Use stronger coupling reagents.

    • Add chaotropic salts (e.g., LiCl) to the coupling solution.

    • Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP).[6]

Troubleshooting Guides

Problem 1: Incomplete Coupling of this compound to the Resin

Symptoms:

  • Low loading efficiency of the linker onto the amine-functionalized resin.

  • Positive Kaiser test after the coupling step.

Possible Causes:

  • Insufficient activation of the linker's carboxylic acid.

  • Steric hindrance from the resin or the PEG chain.

  • Poor swelling of the resin.

Solutions:

  • Optimize Coupling Conditions:

    • Use a highly efficient coupling reagent such as HATU, HCTU, or COMU with a suitable base like DIPEA.

    • Increase the equivalents of the linker and coupling reagents (e.g., 2-5 equivalents).

    • Extend the coupling time.

  • Ensure Proper Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or NMP) for at least 1 hour before coupling.

  • Monitor the Reaction: Perform a Kaiser test on a small sample of resin beads to check for the presence of free amines. If the test is positive, a second coupling may be necessary.

Problem 2: Formation of Aspartimide-Related Impurities

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide, often close to the main product peak.

  • Mass spectrometry data showing peaks corresponding to the desired mass minus the elements of water, or with rearranged Asp residues (β-peptides).

Possible Causes:

  • Sequence contains an Asp-Xxx motif prone to aspartimide formation (Xxx = Gly, Asn, Ser, Arg).[1][3][4][5]

  • Prolonged exposure to piperidine during Fmoc deprotection.

Solutions:

  • Modify Deprotection Conditions:

    • Use a lower concentration of piperidine (e.g., 10% in DMF).

    • Reduce the deprotection time.

    • Add an acidic additive like 0.1 M HOBt or formic acid to the piperidine solution to lower the basicity.[5]

  • Use Protected Aspartic Acid Derivatives: Employ Asp derivatives with bulky side-chain protecting groups (e.g., O-2,4-dimethylpent-3-yl (OMpe)) that sterically hinder the cyclization reaction.[5]

  • Backbone Protection: Incorporate a backbone-protecting group (e.g., Dmb) on the nitrogen of the amino acid following the Asp residue.[10]

Data Presentation

Table 1: Summary of Common Side Reactions in Fmoc-SPPS of PEGylated Peptides and Mitigation Strategies

Side ReactionAmino Acids InvolvedConditions Favoring the ReactionMitigation Strategies
Aspartimide Formation Aspartic Acid (especially Asp-Gly, Asp-Asn, Asp-Ser, Asp-Arg)Basic conditions (piperidine), acidic conditions (TFA cleavage)Use of bulky side-chain protecting groups for Asp, addition of acidic additives to the deprotection solution, use of backbone protection.[1][3][4][5][10]
Diketopiperazine Formation C-terminal Proline, GlycineDipeptide stage of synthesisUse of bulky 2-chlorotrityl resin, coupling of a pre-formed dipeptide.
Racemization Cysteine, HistidineStrong activation conditions, prolonged coupling timesUse of milder coupling reagents (e.g., DIC/HOBt), avoiding pre-activation.
3-(1-Piperidinyl)alanine Formation C-terminal CysteineBasic conditions (piperidine)Use of bulky trityl protecting group for Cys.[6]
S-alkylation of Cysteine CysteineTFA cleavage from Wang resinUse of appropriate scavengers in the cleavage cocktail.[7]
Oxidation MethionineThroughout the synthesis and workupAddition of scavengers (e.g., EDT) to the cleavage cocktail, use of reducing agents during purification.
Tryptophan Modification TryptophanAcidic cleavage (TFA)Use of scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail.

Experimental Protocols

Protocol 1: Coupling of this compound to Amino-Functionalized Resin
  • Resin Swelling: Swell the amino-functionalized resin (e.g., Rink Amide AM resin, 100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Reagent Preparation:

    • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • In a separate vial, dissolve a coupling reagent such as HATU (3 equivalents) and an activator base such as DIPEA (6 equivalents) in DMF.

  • Activation: Add the coupling reagent/base solution to the dissolved this compound and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.

  • Final Washes: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

  • Loading Determination: Determine the loading of the linker on the resin by UV spectrophotometry of the fulvene-piperidine adduct released upon Fmoc deprotection of a small, weighed sample of the dried resin.

Protocol 2: Subsequent Amino Acid Coupling Cycles
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) and base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Repeat: Continue with the deprotection and coupling cycles until the desired peptide sequence is assembled.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine its purity and confirm its identity.

Visualizations

Troubleshooting_Incomplete_Coupling start Problem: Incomplete Linker Coupling check_activation Optimize Activation? start->check_activation check_resin Improve Resin Swelling? check_activation->check_resin No double_couple Perform Second Coupling check_activation->double_couple Yes check_resin->double_couple No solution Successful Coupling check_resin->solution Yes double_couple->solution

Caption: Workflow for troubleshooting incomplete coupling of the PEG linker.

Aspartimide_Formation_Mitigation start Aspartimide Formation Detected deprotection Modify Deprotection Conditions (e.g., add HOBt, reduce time) start->deprotection protected_asp Use Bulky Asp Protecting Group start->protected_asp backbone_prot Incorporate Backbone Protection (Dmb) start->backbone_prot solution Reduced/Eliminated Side Product deprotection->solution protected_asp->solution backbone_prot->solution

Caption: Strategies to mitigate aspartimide formation during synthesis.

References

Technical Support Center: Analytical Methods for Characterizing Fmoc-PEG Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-PEG conjugates. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

General Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of an Fmoc-PEG conjugate that need to be characterized?

The critical quality attributes for an Fmoc-PEG conjugate typically include:

  • Fmoc Loading: The extent of Fmoc group attachment to the PEG carrier.

  • Purity: The percentage of the desired Fmoc-PEG conjugate, free from starting materials and side products.

  • Identity and Structure: Confirmation of the correct chemical structure, including the attachment site of the Fmoc group.

  • Molecular Weight and Polydispersity: The average molecular weight and the breadth of the molecular weight distribution of the PEG conjugate.

  • Impurities: Identification and quantification of any process-related or degradation impurities.

Q2: Which analytical techniques are most commonly used for characterizing Fmoc-PEG conjugates?

A combination of analytical techniques is essential for a comprehensive characterization of Fmoc-PEG conjugates.[1] The most common methods are:

  • UV-Vis Spectroscopy: For quantifying the Fmoc loading.

  • High-Performance Liquid Chromatography (HPLC): For determining purity, quantifying impurities, and monitoring reactions.[2][3]

  • Mass Spectrometry (MS), especially MALDI-TOF: For confirming the molecular weight and identity of the conjugate.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.[5]

  • Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC): For determining the molecular weight distribution and detecting aggregation.[6]

Quantification of Fmoc Loading by UV-Vis Spectroscopy

Q3: How can I accurately determine the Fmoc loading on my PEG conjugate?

The most common method for determining Fmoc loading is by cleaving the Fmoc group with a base, such as piperidine or sodium hydroxide, and then measuring the UV absorbance of the resulting dibenzofulvene (DBF) or its adduct.[7][8]

Experimental Protocol: UV-Vis Quantification of Fmoc Loading
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dry Fmoc-PEG conjugate.[8][9]

  • Fmoc Cleavage:

    • Dissolve the sample in a known volume (e.g., 1 mL) of a 20% piperidine in N,N-dimethylformamide (DMF) solution.[8][10]

    • Alternatively, for materials sensitive to piperidine, a solution of 0.25 M sodium hydroxide in a 1:1 (v/v) methanol/water mixture can be used.[7]

    • Allow the cleavage reaction to proceed for at least 30 minutes at room temperature to ensure complete deprotection.[7]

  • Sample Dilution: Dilute an aliquot of the cleavage solution with DMF to bring the absorbance within the linear range of the spectrophotometer (typically below 1.5 AU). A common dilution is 50 µL of the cleavage solution into 5 mL of DMF.[8]

  • UV-Vis Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer with the same dilution of the cleavage reagent in DMF.

    • Measure the absorbance of the diluted sample at approximately 301 nm.[9][11]

  • Calculation: Calculate the Fmoc loading using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Cleavage Solution [mL]) / (ε × Sample Weight [mg] × Path Length [cm])

    • The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[9][11]

Troubleshooting Guide: Fmoc Quantification
ProblemPossible CauseSuggested Solution
Low or no absorbance Incomplete Fmoc cleavage.Extend the cleavage reaction time or gently agitate the sample.
Sample is not fully dissolved.Ensure complete dissolution of the Fmoc-PEG conjugate in the cleavage solution. Sonication may be helpful.
Incorrect wavelength used for measurement.Verify the spectrophotometer is set to the correct wavelength for the dibenzofulvene adduct (around 301 nm).[11]
Absorbance is too high The sample solution is too concentrated.Increase the dilution factor of the cleavage solution before measurement.
Inconsistent readings Incomplete mixing after dilution.Thoroughly vortex the diluted sample before measurement.
Contaminated cuvette.Clean the cuvette thoroughly between measurements.

Purity and Impurity Analysis by HPLC

Q4: How do I develop an HPLC method to assess the purity of my Fmoc-PEG conjugate?

A reverse-phase HPLC (RP-HPLC) method with UV detection is typically used to separate the Fmoc-PEG conjugate from unreacted starting materials and impurities.

Experimental Protocol: RP-HPLC for Purity Analysis
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the more hydrophobic components. For example, 25% to 40% Acetonitrile over 25 minutes.[12]

  • Flow Rate: 1 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve the Fmoc-PEG conjugate in the initial mobile phase composition.

Troubleshooting Guide: HPLC Analysis
ProblemPossible CauseSuggested Solution
Peak Tailing Secondary interactions with the column.Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).[13]
Column overload.Reduce the injection volume or sample concentration.[14]
Split or Double Peaks Contamination at the column inlet.Replace the guard column or backflush the analytical column.[13]
Sample solvent is too strong.Dissolve the sample in the initial mobile phase.[13]
Retention Time Drift Poor column equilibration.Increase the column equilibration time between injections.[14]
Mobile phase composition change.Prepare fresh mobile phase daily.[14]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[14]
Ghost Peaks Contamination in the injector or system.Clean the injector and flush the system with a strong solvent.[15]
Carryover from a previous injection.Run a blank gradient after each sample injection.

Q5: What are common impurities I might see in my Fmoc-PEG conjugate analysis?

Common impurities can arise from the starting materials or from side reactions during synthesis. These include:

  • Unreacted PEG: The starting PEG material without the Fmoc group.

  • Excess Fmoc-reagent: Unreacted Fmoc-Cl or Fmoc-OSu.

  • Dipeptide impurities: Formation of Fmoc-dipeptides if the starting Fmoc-amino acid is impure.[1]

  • β-Alanine impurities: Can be introduced from the rearrangement of Fmoc-OSu during the preparation of Fmoc-amino acids.[16]

  • Deletion sequences: In solid-phase synthesis, incomplete coupling can lead to peptides missing one or more amino acids.[1]

Structural Characterization by Mass Spectrometry and NMR

Q6: How can I confirm the identity and molecular weight of my Fmoc-PEG conjugate?

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of PEG conjugates.[4] It can show the distribution of PEG oligomers and confirm the addition of the Fmoc group.

Experimental Protocol: MALDI-TOF MS Analysis
  • Matrix Selection: A common matrix for peptides and PEGylated molecules is α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).[4][17]

  • Sample Preparation:

    • Dissolve the Fmoc-PEG conjugate in a suitable solvent, such as a 1:1 mixture of acetonitrile and water with 0.1% TFA, to a concentration of approximately 1 mg/mL.[4]

    • Mix the sample solution with the matrix solution in a 1:1 ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.[17]

  • Data Acquisition: Acquire the mass spectrum in positive ion reflector mode.

Q7: How do I use NMR to get detailed structural information about my Fmoc-PEG conjugate?

¹H NMR spectroscopy is invaluable for confirming the structure of the conjugate, including the presence of the Fmoc group and its attachment to the PEG chain.[5]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve 5-25 mg of the Fmoc-PEG conjugate in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[18]

    • The typical sample volume is 0.6-0.7 mL.[18]

    • Filter the sample into an NMR tube to remove any particulate matter.[19]

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Spectral Interpretation:

    • PEG backbone: A strong singlet or multiplet around 3.6 ppm.[20][21]

    • Fmoc group: Aromatic protons will appear as multiplets between 7.3 and 7.8 ppm.[20]

    • Linker protons: Protons adjacent to the Fmoc group and the PEG chain will have characteristic chemical shifts that confirm the covalent linkage.

Troubleshooting Guide: NMR Analysis
ProblemPossible CauseSuggested Solution
Broad Peaks Sample is too concentrated.Dilute the sample.
Presence of paramagnetic impurities.Purify the sample to remove metal contaminants.
Aggregation of the conjugate.Try a different solvent or adjust the pH.
Poor Signal-to-Noise Insufficient sample concentration.Increase the amount of sample used.[18]
Incorrect Peak Integrations Ignoring ¹³C satellites in large polymers.Be aware that for high molecular weight PEGs, the ¹³C satellite peaks of the main PEG signal can have significant integration and may be mistaken for impurity peaks.[5][22]

Molecular Weight Analysis by GPC/SEC

Q8: How can I determine the molecular weight distribution and check for aggregation of my Fmoc-PEG conjugate?

Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) separates molecules based on their hydrodynamic volume, making it the ideal technique for determining the molecular weight distribution (polydispersity) of polymers and detecting the presence of high molecular weight aggregates.[6][23]

Experimental Protocol: GPC/SEC Analysis
  • Column: A GPC/SEC column set appropriate for the expected molecular weight range of the PEG conjugate.

  • Mobile Phase: A solvent in which the Fmoc-PEG conjugate is fully soluble and does not interact with the column material (e.g., THF, DMF, or aqueous buffers).

  • Detector: A refractive index (RI) detector is commonly used for polymers.

  • Calibration: The system should be calibrated with narrow molecular weight standards (e.g., polystyrene or PEG standards) to create a calibration curve of log(Molecular Weight) vs. Retention Time.[24]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.2 or 0.45 µm filter before injection.

Troubleshooting Guide: GPC/SEC Analysis
ProblemPossible CauseSuggested Solution
Distorted Peak Shapes (Fronting or Tailing) Undesired interactions with the column.Add a salt to the mobile phase for aqueous GPC/SEC to suppress ionic interactions.[25]
Inappropriate mobile phase.Ensure the sample is fully soluble in the mobile phase.
Unexpectedly Early Elution Aggregation of the conjugate.Prepare the sample fresh and consider using a different solvent or adding denaturants to the mobile phase.
Column exclusion.The molecular weight of the conjugate is too large for the pore size of the column. Use a column with a larger pore size.[25]
Irreproducible Retention Times Fluctuations in flow rate or temperature.Ensure the pump is delivering a stable flow rate and use a column oven.
Column degradation.Replace the column if it has been used extensively or with harsh solvents.

Visual Workflows and Logical Relationships

Characterization_Workflow Start Fmoc-PEG Conjugate UV_Vis UV-Vis Spectroscopy Start->UV_Vis HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry (MALDI-TOF) Start->MS NMR NMR Spectroscopy Start->NMR GPC_SEC GPC/SEC Analysis Start->GPC_SEC Fmoc_Loading Fmoc Loading (%) UV_Vis->Fmoc_Loading Purity Purity (%) & Impurities HPLC->Purity Identity Identity & MW Confirmation MS->Identity Structure Detailed Structure NMR->Structure MWD MW Distribution & Aggregation GPC_SEC->MWD

Caption: General workflow for the characterization of Fmoc-PEG conjugates.

HPLC_Troubleshooting Problem HPLC Problem (e.g., Peak Tailing, Split Peaks) Check_Solvent Is sample solvent weaker than mobile phase? Problem->Check_Solvent Check_Column Is column overloaded or contaminated? Check_Solvent->Check_Column Yes Solution_Solvent Dissolve sample in initial mobile phase. Check_Solvent->Solution_Solvent No Check_Mobile_Phase Is mobile phase correctly prepared? Check_Column->Check_Mobile_Phase No Solution_Column Reduce sample load or replace guard/analytical column. Check_Column->Solution_Column Yes Check_System Is there a system leak or air in the pump? Check_Mobile_Phase->Check_System Yes Solution_Mobile_Phase Prepare fresh mobile phase and add modifiers (e.g., TEA). Check_Mobile_Phase->Solution_Mobile_Phase No Solution_System Tighten fittings and purge the pump. Check_System->Solution_System Yes

Caption: Troubleshooting decision tree for common HPLC issues.

GPC_SEC_Troubleshooting Problem GPC/SEC Problem (e.g., Distorted Peaks, Early Elution) Check_Interaction Are there undesired interactions with the column? Problem->Check_Interaction Check_Aggregation Is the sample aggregated? Check_Interaction->Check_Aggregation No Solution_Interaction Add salt to mobile phase (aqueous) or change solvent. Check_Interaction->Solution_Interaction Yes Check_Exclusion Is the MW outside the column's separation range? Check_Aggregation->Check_Exclusion No Solution_Aggregation Prepare fresh sample, filter, or use denaturants. Check_Aggregation->Solution_Aggregation Yes Check_Conditions Are flow rate and temperature stable? Check_Exclusion->Check_Conditions No Solution_Exclusion Use a column with a different pore size. Check_Exclusion->Solution_Exclusion Yes Solution_Conditions Check pump performance and use a column oven. Check_Conditions->Solution_Conditions No

Caption: Troubleshooting decision tree for common GPC/SEC issues.

Analytical_Technique_Relationships cluster_Quantitative Quantitative Analysis cluster_Qualitative Qualitative Analysis Fmoc_PEG Fmoc-PEG Conjugate UV_Vis UV-Vis Fmoc_PEG->UV_Vis Fmoc Loading HPLC HPLC Fmoc_PEG->HPLC Purity GPC_SEC GPC/SEC Fmoc_PEG->GPC_SEC MW Distribution MS Mass Spec Fmoc_PEG->MS Identity (MW) NMR NMR Fmoc_PEG->NMR Structure HPLC->MS LC-MS

Caption: Logical relationships between analytical techniques for Fmoc-PEG analysis.

References

Validation & Comparative

A Head-to-Head Battle of Bioconjugation Linkers: Fmoc-NH-PEG10-CH2COOH Versus the Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical decision that can profoundly impact the performance and therapeutic efficacy of a conjugate. This guide provides an in-depth comparison of Fmoc-NH-PEG10-CH2COOH, a discrete polyethylene glycol (PEG) linker, against other commonly used PEG linkers, supported by experimental data and detailed protocols.

The strategic placement of a linker between a biological molecule and a payload, such as a drug or a fluorescent dye, is paramount for optimizing solubility, stability, and in vivo pharmacokinetics.[1][2] PEG linkers, in particular, have gained widespread adoption due to their hydrophilicity, biocompatibility, and ability to shield the conjugate from enzymatic degradation and immunogenic responses.[3][4] Among the diverse array of PEG linkers available, monodisperse linkers with a defined chain length, such as this compound, offer distinct advantages in terms of homogeneity and reproducibility of the final bioconjugate.[1][5]

Performance Comparison: this compound vs. Alternative PEG Linkers

The selection of a PEG linker is often a balance between achieving sufficient spacing to avoid steric hindrance and maintaining favorable physicochemical properties. Here, we compare this compound with other PEG linkers of varying lengths and functionalities.

Key Characteristics of this compound:

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid.[3][6] The ten repeating ethylene glycol units provide a flexible and hydrophilic spacer. The Fmoc protecting group is base-labile, allowing for selective deprotection to reveal a primary amine for subsequent conjugation, while the carboxylic acid can be activated to react with amine-containing biomolecules.[7][8] This linker is particularly useful in solid-phase peptide synthesis and for the development of Proteolysis Targeting Chimeras (PROTACs).[3][4]

Quantitative Data Summary

While direct head-to-head comparative studies for this compound are limited, the following tables summarize quantitative data extrapolated from studies on analogous PEG linkers to provide a comparative overview of key performance parameters.

Table 1: Impact of PEG Linker Length on Bioconjugate Solubility

Linker TypePEG UnitsChange in Solubility of ConjugateReference
Short Chain2-4Moderate Increase[9]
Medium Chain (Analogous to PEG10) 8-12 Significant Increase [10][11]
Long Chain24+High Increase[10][11]

Table 2: Influence of PEG Linker Length on In Vivo Half-Life

Linker TypePEG UnitsFold Increase in Half-Life (Approx.)Reference
Non-PEGylated01x[12]
Short Chain PEG4-62-5x[9]
Medium Chain PEG (Analogous to PEG10) 10-12 10-20x [12]
Long Chain PEG20-40 kDa>20x[12]

Table 3: Comparison of Linker Stability

Linker ChemistryStability CharacteristicReference
Amide Bond (from -COOH) Highly stable under physiological conditions [10][11]
Maleimide-Thiol AdductSusceptible to retro-Michael reaction and deconjugation[13]
Disulfide BondCleavable in reducing environments[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. The following are representative protocols for the use of Fmoc-NH-PEG-acid linkers.

Protocol 1: Fmoc Deprotection of Fmoc-NH-PEG-COOH Linker
  • Dissolution: Dissolve the Fmoc-NH-PEG-COOH linker in an appropriate organic solvent such as dimethylformamide (DMF).

  • Deprotection: Add a solution of 20% piperidine in DMF to the linker solution.[7][8]

  • Incubation: Gently agitate the reaction mixture at room temperature for 30 minutes.

  • Removal of Reagents: Remove the deprotection solution and wash the deprotected linker multiple times with DMF to eliminate residual piperidine and dibenzofulvene-piperidine adduct.

  • Drying: Dry the deprotected linker under vacuum.

Protocol 2: Activation of the Carboxylic Acid Group and Conjugation to a Biomolecule
  • Activation: Dissolve the deprotected NH2-PEG-COOH linker in an anhydrous solvent like DMF or dichloromethane (DCM). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a 1.2:1.2:1 molar ratio relative to the linker.[15][16]

  • Reaction: Stir the mixture at room temperature for 2-4 hours to form the NHS ester.

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule (e.g., antibody, peptide) in a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.4-8.0.[17]

  • Conjugation: Add the activated linker solution to the biomolecule solution. The molar excess of the linker will depend on the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.[17]

Visualizing Bioconjugation Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex biological and chemical processes.

Bioconjugation_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_final_product Final Product Fmoc_Linker Fmoc-NH-PEG10-COOH Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Linker->Deprotection 1 Activated_Linker NHS Ester Activation (EDC/NHS) Deprotection->Activated_Linker 2 Conjugation Conjugation Reaction Activated_Linker->Conjugation Biomolecule Biomolecule (e.g., Antibody) Biomolecule->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Final_Conjugate Purified Bioconjugate Purification->Final_Conjugate

Experimental workflow for bioconjugation using an Fmoc-protected PEG linker.

Signaling_Pathway cluster_cell_surface Cell Surface cluster_internalization Internalization & Drug Release cluster_cellular_effect Cellular Effect ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Target Intracellular Target Drug_Release->Target Binding Apoptosis Apoptosis Target->Apoptosis Signaling Cascade

References

A Head-to-Head Battle in Peptide Synthesis: Unveiling the Advantages of Fmoc Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts efficiency, purity, and ultimately, the success of the endeavor. This guide provides an in-depth comparison of the two predominant solid-phase peptide synthesis (SPPS) methodologies: Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection. Through a detailed analysis supported by experimental data, we illuminate the distinct advantages of the Fmoc strategy, establishing it as the preferred method for a vast array of peptide synthesis applications.

The foundational principle of SPPS lies in the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. To ensure the correct sequence and prevent unwanted side reactions, the α-amino group of each incoming amino acid is temporarily protected. The two most widely adopted protecting groups, Fmoc and Boc, differ fundamentally in their chemical properties and the conditions required for their removal, leading to significant divergences in the overall synthesis workflow and outcomes.

The Orthogonality Advantage: A Key Distinction

The Fmoc/tBu (tert-butyl) strategy is lauded for its true orthogonality.[1][2] In this approach, the Nα-Fmoc group is base-labile, typically removed by a weak base like piperidine, while the side-chain protecting groups (often tBu-based) and the resin linker are acid-labile, cleaved by a strong acid such as trifluoroacetic acid (TFA) in the final step.[1][2] This clear distinction in deprotection chemistry prevents the premature cleavage of side-chain protecting groups during the iterative Nα-deprotection steps, a notable drawback of the Boc/Bzl (benzyl) strategy.[1]

In contrast, the Boc/Bzl method is considered quasi-orthogonal. Both the Nα-Boc group and the benzyl-based side-chain protecting groups are acid-labile.[3] While different strengths of acid are used for their removal (TFA for Boc and the much harsher hydrogen fluoride (HF) for final cleavage), the repeated acid treatment required for Boc removal can lead to the gradual loss of side-chain protecting groups, potentially resulting in side reactions and impurities.[1]

Milder Conditions, Broader Applications

One of the most significant advantages of the Fmoc strategy is the use of milder reaction conditions throughout the synthesis process.[2] The base-mediated deprotection of the Fmoc group is gentle and avoids the repetitive use of strong acids that can be detrimental to sensitive peptide sequences.[2] This is particularly crucial for the synthesis of peptides containing post-translational modifications (PTMs) like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc-SPPS, especially the final HF cleavage step.[1]

The final cleavage and deprotection step in Fmoc synthesis typically employs TFA, a significantly less hazardous and corrosive reagent than the highly toxic and dangerous HF required in the Boc/Bzl strategy.[1][4] The need for specialized, HF-resistant equipment is a major logistical and safety consideration that is circumvented with the Fmoc approach.[4]

Enhanced Monitoring and Automation

The Fmoc protecting group possesses a distinct UV absorbance, a property that allows for real-time, quantitative monitoring of the deprotection step.[1] By measuring the UV absorbance of the fluorenyl-containing byproduct released during deprotection, the completeness of the reaction can be accurately assessed at each cycle. This feature is invaluable for optimizing reaction times and ensuring high coupling efficiency, and it lends itself well to the automation of peptide synthesis.[1]

Performance in the Synthesis of "Difficult Sequences"

While Fmoc chemistry is the method of choice for a majority of peptide syntheses, the Boc strategy can offer advantages in the synthesis of "difficult sequences," particularly those prone to aggregation, such as hydrophobic peptides.[5] The acidic deprotection in Boc-SPPS results in the protonation of the newly exposed N-terminus, which can help to disrupt interchain hydrogen bonding and reduce aggregation, thereby improving coupling efficiency.

However, advancements in Fmoc chemistry, including the use of specialized resins, pseudoproline dipeptides, and microwave-assisted synthesis, have significantly improved its performance with challenging sequences.

Quantitative Comparison: Yield and Purity

The following table summarizes a comparison of the two methods based on available experimental data. It is important to note that direct, head-to-head comparisons for a wide range of peptides are not always readily available in the literature.

FeatureFmoc/tBu StrategyBoc/Bzl StrategyReference
Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF)Strongly acidic (e.g., 50% TFA in DCM)[3]
Final Cleavage Reagent Trifluoroacetic acid (TFA)Hydrogen fluoride (HF)[1][4]
Orthogonality True orthogonalityQuasi-orthogonal[1][2]
Compatibility with PTMs HighLow (due to harsh acid)[1]
Real-time Monitoring Yes (UV absorbance of fluorenyl group)No[1]
Safety Avoids highly toxic HFRequires handling of highly toxic and corrosive HF[4]
Yield (Difficult Sequences) Can be lower due to aggregationCan be higher for hydrophobic peptides[5]
Purity (Difficult Sequences) May be lower for hydrophobic peptidesCan be higher for hydrophobic peptides

Experimental Data Example: Synthesis of a Hydrophobic Transmembrane Peptide

In a study on the synthesis of a hydrophobic transmembrane peptide, the Boc-based SPPS protocol yielded a product with a 12% yield. In contrast, the Fmoc-based synthesis of the same peptide did not yield any identifiable product, highlighting the potential advantage of the Boc strategy for such challenging sequences.[5]

Experimental Protocols

Detailed, step-by-step protocols for both Fmoc and Boc solid-phase peptide synthesis are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 100 mg) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

  • Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) to remove excess reagents.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Final Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a Merrifield resin.

1. Resin Swelling and First Amino Acid Attachment:

  • Swell the Merrifield resin in DCM.

  • The first Boc-protected amino acid is typically attached to the resin as a cesium salt to minimize racemization.

2. Boc Deprotection:

  • Wash the resin with DCM.

  • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

  • Drain the deprotection solution.

  • Wash the resin with DCM.

3. Neutralization:

  • Neutralize the protonated N-terminus by washing the resin with a solution of 5-10% DIPEA in DCM until a neutral pH is achieved.

  • Wash the resin with DCM.

4. Amino Acid Coupling:

  • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF or DCM.

  • Add DIPEA (6 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the reaction completion with the Kaiser test.

5. Washing:

  • Drain the coupling solution and wash the resin with DMF and DCM.

6. Repeat Synthesis Cycle:

  • Repeat steps 2-5 for each subsequent amino acid.

7. Final Cleavage and Deprotection:

  • After the final coupling, perform a final Boc deprotection (step 2).

  • Dry the peptide-resin under vacuum.

  • Caution: The following step involves the use of highly hazardous hydrogen fluoride (HF) and must be performed in a specialized apparatus by trained personnel.

  • Treat the peptide-resin with anhydrous HF, typically with scavengers like anisole, at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with diethyl ether to remove the cleaved peptide and organic scavengers.

  • Extract the peptide from the resin with an appropriate aqueous solvent (e.g., dilute acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide.

Visualizing the Workflow: Fmoc vs. Boc SPPS

The following diagrams illustrate the cyclical nature of Fmoc and Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow cluster_cycle Fmoc SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Final_Cleavage After last amino acid Start Start: Resin-AA1-Fmoc Start->Deprotection

Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Boc_SPPS_Workflow cluster_cycle Boc SPPS Cycle Deprotection Boc Deprotection (50% TFA/DCM) Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, Activator, Base) Wash2->Coupling Wash3 DMF/DCM Wash Coupling->Wash3 Wash3->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage & Side-Chain Deprotection (Anhydrous HF) Wash3->Final_Cleavage After last amino acid Start Start: Resin-AA1-Boc Start->Deprotection

Caption: Workflow of the Boc Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion

The Fmoc protection strategy has rightfully become the dominant methodology in modern solid-phase peptide synthesis. Its core advantages—milder reaction conditions, true orthogonality, enhanced safety by avoiding hazardous reagents like HF, and the ability to monitor the synthesis in real-time—make it a more versatile, efficient, and user-friendly approach for the majority of peptide synthesis applications. While the Boc strategy may still hold a niche for certain "difficult sequences," the continuous advancements in Fmoc chemistry are steadily closing this gap. For researchers and drug developers seeking a robust, reliable, and adaptable method for producing high-quality peptides, the Fmoc strategy stands out as the clear choice.

References

A Comparative Guide to Amine Protecting Groups: Alternatives to Fmoc

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, particularly in peptide and drug development, the protection of amine functionalities is a critical step to prevent undesired side reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group has long been a cornerstone for amine protection, especially in solid-phase peptide synthesis (SPPS). However, the landscape of chemical synthesis is ever-evolving, and a variety of alternative protecting groups have emerged, each with its own set of advantages and specific applications. This guide provides an objective comparison of prominent alternatives to Fmoc, namely Boc, Cbz, Alloc, and Teoc, supported by experimental data and detailed protocols to aid researchers in selecting the optimal protecting group for their synthetic strategy.

Orthogonality: The Key to Selective Deprotection

A fundamental concept in multi-step synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting other protecting groups in the molecule.[1][2] This allows for the selective deprotection of specific functional groups, a crucial requirement for the synthesis of complex molecules like peptides.[1][2] The choice of an amine protecting group is therefore not made in isolation but as part of a broader strategy that considers the stability of all protecting groups present in the synthetic intermediates.

At a Glance: Comparison of Amine Protecting Groups

The following table summarizes the key characteristics of Fmoc and its common alternatives, providing a high-level overview of their stability and deprotection conditions.

Protecting GroupAbbreviationDeprotection ConditionsStabilityOrthogonal To
9-FluorenylmethoxycarbonylFmocBase (e.g., 20% piperidine in DMF)Acid, Hydrogenolysis (limited)Boc, Cbz (quasi), Alloc, Teoc
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Base, HydrogenolysisFmoc, Cbz, Alloc, Teoc
BenzyloxycarbonylCbz (or Z)Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Strong Acid (HBr/AcOH)Base, Mild AcidFmoc, Boc, Alloc, Teoc
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerAcid, BaseFmoc, Boc, Cbz, Teoc
2-(Trimethylsilyl)ethoxycarbonylTeocFluoride ions (e.g., TBAF)Acid, Base, HydrogenolysisFmoc, Boc, Cbz, Alloc

Quantitative Performance: A Data-Driven Comparison

To provide a more concrete comparison, the following table presents reported yields for the protection of glycine with each of the discussed protecting groups. It is important to note that these yields are from different literature sources and may not be directly comparable due to variations in reaction conditions and scales. However, they offer a valuable snapshot of the expected efficiency for each protection reaction.

Protected Amino AcidProtecting Group ReagentBaseSolventReaction TimeYield (%)Reference
Fmoc-Gly-OHFmoc-ONSuNa₂CO₃ / K₂CO₃Acetone/Water2 hours91-93%[3]
Boc-Gly-Gly-OHBoc₂ONa₂CO₃THF/Water2 hours85%[3]
Cbz-Gly-OHBenzyl ChloroformateNaOHWater0.5 hours~88%[4]
Alloc-Lys(Alloc)-OH-----[5][6]
Teoc-protected amino acidsTeoc-OSuTriethylamineDichloromethane---

In-Depth Analysis of Protecting Groups

tert-Butoxycarbonyl (Boc)

The Boc group is a widely used, acid-labile protecting group, forming the basis of the "Boc strategy" in SPPS.[7] Its primary advantage lies in its stability to a wide range of nucleophiles and bases.

  • Protection: Typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Deprotection: Commonly removed with strong acids like trifluoroacetic acid (TFA).[8]

  • Advantages: High stability under basic and nucleophilic conditions.

  • Disadvantages: Requires the use of strong acids for deprotection, which can be harsh on sensitive substrates. Repeated acid treatment in SPPS can lead to side reactions.[9]

Benzyloxycarbonyl (Cbz or Z)

One of the earliest developed amine protecting groups, Cbz remains a valuable tool, particularly in solution-phase synthesis.

  • Protection: Introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Deprotection: Classically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which yields the deprotected amine, toluene, and carbon dioxide.[8] It can also be cleaved by strong acids like HBr in acetic acid.

  • Advantages: Stable to basic and mildly acidic conditions. The deprotection by hydrogenation is mild and selective.

  • Disadvantages: Not suitable for substrates containing functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes). The use of heavy metal catalysts can be a concern in pharmaceutical synthesis.

Allyloxycarbonyl (Alloc)

The Alloc group offers a unique deprotection mechanism, making it an excellent choice for orthogonal protection schemes.

  • Protection: Introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).

  • Deprotection: Selectively removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger to trap the allyl group.[10]

  • Advantages: Orthogonal to most other protecting groups. Deprotection conditions are mild and highly specific.

  • Disadvantages: Requires the use of a palladium catalyst, which can be expensive and needs to be completely removed from the final product.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc)

The Teoc group is a silicon-based protecting group that provides excellent stability and a specific fluoride-mediated deprotection pathway.

  • Protection: Typically introduced by reacting the amine with Teoc-OSu (N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide) in the presence of a base.

  • Deprotection: Cleaved by treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).

  • Advantages: Very stable towards a wide range of acidic, basic, and hydrogenolytic conditions.[11]

  • Disadvantages: The reagents for introducing the Teoc group can be expensive.

Experimental Workflows and Mechanisms

To visualize the chemical transformations involved, the following diagrams, generated using Graphviz (DOT language), illustrate the protection and deprotection workflows for each protecting group.

Protection_Workflow Amine Free Amine (R-NH2) Protected_Amine Protected Amine Amine->Protected_Amine  Protection (Base, Solvent) Protecting_Reagent Protecting Group Reagent Protecting_Reagent->Protected_Amine

General Amine Protection Workflow

Deprotection_Workflow Protected_Amine Protected Amine Free_Amine Free Amine (R-NH2) Protected_Amine->Free_Amine  Deprotection Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Free_Amine Byproducts Byproducts Free_Amine->Byproducts

General Amine Deprotection Workflow

The following diagram illustrates the orthogonal relationship between the different protecting groups based on their deprotection conditions.

Orthogonality Fmoc Fmoc Boc Boc Fmoc->Boc Base vs. Acid Cbz Cbz Fmoc->Cbz Base vs. H2/Pd Alloc Alloc Fmoc->Alloc Base vs. Pd(0) Teoc Teoc Fmoc->Teoc Base vs. F- Boc->Cbz Acid vs. H2/Pd Boc->Alloc Acid vs. Pd(0) Boc->Teoc Acid vs. F- Cbz->Alloc H2/Pd vs. Pd(0) Cbz->Teoc H2/Pd vs. F- Alloc->Teoc Pd(0) vs. F-

Orthogonal Relationships of Protecting Groups

Detailed Experimental Protocols

For practical application, the following are representative protocols for the protection of glycine.

Protocol 1: Synthesis of Fmoc-Gly-OH[3]
  • Dissolve 6.1 g (0.05 mole) of glycylglycine in 63 mL of a 10% sodium carbonate solution.

  • Stir the solution to dissolve the dipeptide completely.

  • At 20°C, add a solution of 16.8 g (0.05 mole) of Fmoc-ONSu in 60 mL of acetone dropwise over 30 minutes.

  • After the addition is complete, stir the reaction mixture at a temperature below 30°C for 2 hours.

  • Dilute the reaction with approximately 50 mL of water.

  • Extract the aqueous solution with 80 mL of toluene to remove organic impurities.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Extract the product with 100 mL of ethyl acetate.

  • Wash the organic phase, then concentrate to remove the ethyl acetate, leading to the precipitation of a white solid.

  • Filter and dry the solid to obtain Fmoc-Gly-Gly-OH. Reported Yield: 91%

Protocol 2: Synthesis of Boc-Gly-Gly-OH[3]
  • Dissolve 6.1 g (0.050 mole) of glycylglycine in 56 mL of a 10% sodium carbonate solution.

  • Stir to ensure complete dissolution.

  • At 20°C, add a solution of 11.5 g (0.0525 mole) of Boc₂O in 60 mL of THF dropwise over 30 minutes.

  • After the addition, continue stirring at a temperature below 30°C for 2 hours.

  • Extract the reaction mixture with 80 mL of methyl tertiary butyl ether.

  • Acidify the aqueous layer to pH 3 with concentrated hydrochloric acid.

  • Extract the product with 100 mL of ethyl acetate.

  • Wash the organic phase and then concentrate to remove the solvent, which will cause the product to precipitate as a white solid.

  • Filter and dry the solid to obtain Boc-Gly-Gly-OH. Reported Yield: 85%

Protocol 3: Synthesis of Cbz-Gly-OH[4]
  • Dissolve glycine (0.1 mol) in 50 mL of a 2 M aqueous sodium hydroxide solution and cool the solution in an ice bath.

  • Simultaneously add benzyl chloroformate (1.2 eq) and 25 mL of a 4 M aqueous sodium hydroxide solution dropwise to the glycine solution at 0°C over 30 minutes.

  • Stir the mixture for an additional 10 minutes, then allow it to warm to room temperature.

  • Extract the solution twice with ether.

  • Acidify the combined organic layers to pH 1.

  • Filter the precipitate, wash with a small amount of cold water, and dry to yield carbobenzoxyglycine. Reported Yield: ~88%

Conclusion

The choice of an amine protecting group is a critical decision in the design of a synthetic route. While Fmoc remains a robust and widely used protecting group, particularly in automated SPPS, its lability to base is not always desirable. The alternatives discussed here—Boc, Cbz, Alloc, and Teoc—offer a diverse toolbox for the modern synthetic chemist. Boc provides a classic acid-labile option, Cbz allows for mild hydrogenolysis-based deprotection, and Alloc and Teoc introduce highly specific deprotection strategies using a palladium catalyst and fluoride ions, respectively.

The selection of the most appropriate protecting group will depend on the specific requirements of the synthesis, including the nature of the substrate, the presence of other functional groups, and the overall synthetic strategy. By understanding the unique characteristics, advantages, and limitations of each protecting group, researchers can design more efficient, selective, and successful syntheses of complex molecules.

References

A Researcher's Guide to Validating Peptide Purity After Fmoc-NH-PEG10-COOH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the purity of a PEGylated peptide is a critical step in guaranteeing its efficacy, safety, and batch-to-batch consistency. The conjugation of a peptide with a molecule like Fmoc-NH-PEG10-COOH introduces complexity into the analytical workflow. This guide provides a comparative overview of the primary analytical techniques used to validate the purity of the resulting conjugate, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The validation of a PEGylated peptide conjugate typically relies on a combination of chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analytical process. Each method offers unique advantages and limitations in terms of resolution, sensitivity, and the type of information it provides.

ParameterHPLC (Reversed-Phase)Mass Spectrometry (MALDI-TOF & ESI)NMR (1H)
Primary Use Separation and quantification of conjugate, free peptide, and free PEG.Determination of molecular weight, confirmation of conjugation, identification of multi-PEGylated species.Quantification of conjugation efficiency, structural confirmation.
Resolution High resolution of different species based on hydrophobicity. Can separate mono- from di-PEGylated forms and some positional isomers.[1]High mass resolution allows for the differentiation of species with small mass differences.Can resolve signals from the peptide and the PEG moiety to determine their relative ratios.[2][3]
Sensitivity Detection limits in the µg/mL to ng/mL range, depending on the detector (UV, CAD, RI).[4][5][6]High sensitivity, with detection limits often in the picomolar to femtomolar range.Lower sensitivity compared to MS and HPLC, with detection limits typically in the µg/mL range.[7]
Quantitative Capability Excellent for quantifying the relative amounts of different components in a mixture.[4][5]Can be quantitative with the use of internal standards, but often used for qualitative confirmation.Excellent for quantitative determination of the degree of PEGylation by integrating specific proton signals.[2][7]
Analysis Time Typically 15-60 minutes per sample.Rapid analysis, often a few minutes per sample.Longer acquisition times may be required for sufficient signal-to-noise, especially for dilute samples.
Key Advantages Robust, reproducible, and widely available. Excellent for purity assessment.Provides precise molecular weight information, confirming successful conjugation and identifying byproducts.[8]Provides detailed structural information and is a powerful tool for quantifying the extent of conjugation without the need for standards.[2]
Key Disadvantages Polydispersity of the PEG chain can lead to broad peaks.Ionization of large, heterogeneous PEGylated peptides can be challenging.Lower sensitivity, and complex spectra can be difficult to interpret.

Experimental Workflow

The overall process, from conjugation to final purity validation, can be visualized as a multi-step workflow. This involves the initial conjugation reaction, followed by purification and subsequent analysis using a suite of orthogonal techniques to confirm the identity, purity, and integrity of the final product.

experimental_workflow cluster_conjugation Peptide Conjugation cluster_purification Purification cluster_validation Purity Validation peptide Peptide conjugation Conjugation Reaction peptide->conjugation peg_reagent Fmoc-NH-PEG10-COOH peg_reagent->conjugation purification Purification (e.g., RP-HPLC) conjugation->purification hplc HPLC Analysis (Purity & Quantification) purification->hplc ms Mass Spectrometry (Identity & MW Confirmation) purification->ms nmr NMR Spectroscopy (Conjugation Efficiency) purification->nmr

Caption: Experimental workflow for peptide conjugation and purity validation.

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating the PEGylated peptide from unconjugated peptide, excess PEG reagent, and other impurities.[9]

Protocol:

  • Column: A C18 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for large peptides. A typical dimension is 4.6 x 150 mm with 5 µm particles.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized to improve the resolution of specific impurities.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 280 nm. A Charged Aerosol Detector (CAD) can also be used for more uniform detection of all components, including the PEG moiety which has a poor UV chromophore.[1]

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the PEGylated peptide and identifying any side products.

a) MALDI-TOF MS Protocol:

  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides. Sinapinic acid (SA) can also be effective for larger molecules.[10]

  • Sample Preparation:

    • Mix the sample solution (in 0.1% TFA) with the matrix solution (saturated solution in 50% acetonitrile/0.1% TFA) at a 1:1 ratio (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[10]

  • Instrumentation: Acquire spectra in positive ion reflectron mode.

b) ESI-MS Protocol:

  • Sample Infusion: The sample can be directly infused into the mass spectrometer or analyzed online with an HPLC system (LC-MS).

  • Solvent System: For direct infusion, a solution of 50% acetonitrile in water with 0.1% formic acid is typically used.

  • Instrumentation: Acquire spectra in positive ion mode. The polydispersity of the PEG chain will result in a distribution of peaks, each differing by the mass of the ethylene glycol monomer (44 Da).[8]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for determining the extent of PEGylation by comparing the integrals of signals from the peptide and the PEG chain.[2]

Protocol:

  • Sample Preparation: Dissolve the lyophilized sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mg/mL.

  • Instrumentation: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Identify a well-resolved proton signal from the peptide (e.g., an aromatic proton or a proton on a specific amino acid side chain).

    • Identify the characteristic signal for the ethylene glycol protons of the PEG chain (typically a broad singlet around 3.6 ppm).[3]

    • Integrate both signals and calculate the ratio to determine the average number of PEG units per peptide.

Alternatives to Fmoc-NH-PEG10-COOH

While Fmoc-NH-PEG10-COOH is a versatile reagent for introducing a PEG linker, several alternatives with different reactive functionalities are available, each with its own set of advantages and disadvantages.

Reagent TypeReactive GroupTarget Residue(s)AdvantagesDisadvantages
NHS-PEG N-Hydroxysuccinimide esterLysine, N-terminusHigh reactivity with primary amines, forms stable amide bonds.[11][12]Can lead to a heterogeneous mixture of products if multiple reactive amines are present. Hydrolysis of the NHS ester is a competing reaction in aqueous solutions.[11]
Maleimide-PEG (Mal-PEG) MaleimideCysteineHighly specific for sulfhydryl groups, allowing for site-specific conjugation.[11][13]Requires the presence of a free cysteine in the peptide sequence. The maleimide group can undergo hydrolysis at higher pH.[11]
Alkoxy-PEG Aldehyde/KetoneN-terminus, Lysine (via reductive amination)Can provide more stable linkages than NHS esters under certain conditions.The reaction kinetics can be slower than for NHS esters.

Conclusion

The successful validation of a PEGylated peptide requires a multi-faceted analytical approach. HPLC provides the foundation for purity assessment and quantification of components. Mass spectrometry is essential for confirming the identity and molecular weight of the conjugate. NMR spectroscopy offers a powerful method for quantifying the degree of PEGylation. By employing these techniques in a complementary fashion and understanding the nuances of each, researchers can confidently assess the purity and integrity of their Fmoc-NH-PEG10-COOH conjugated peptides, ensuring the quality and reliability of these important biomolecules for their intended applications.

References

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemistry, mechanism, and therapeutic implications of linker technology in ADCs, supported by experimental data.

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, the stability of the ADC in circulation, and its overall therapeutic index. This guide provides a comprehensive comparison of these two linker strategies, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols.

Mechanisms of Drug Release: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[1][2]

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[2] This controlled release is typically triggered by specific conditions that are more prevalent in tumor tissues, such as:

  • Enzymatic Cleavage: Utilizing enzymes like cathepsins, which are highly expressed in the lysosomes of cancer cells, to cleave specific peptide sequences within the linker.[3] A common example is the valine-citrulline (VC) dipeptide linker.[3]

  • pH Sensitivity: Exploiting the lower pH of endosomes and lysosomes (pH 4.5-6.5) compared to the bloodstream (pH 7.4) to hydrolyze acid-labile groups like hydrazones.[3]

  • Reductive Cleavage: Taking advantage of the higher concentration of reducing agents like glutathione in the intracellular environment to cleave disulfide bonds.[2][3]

Non-Cleavable Linkers: In contrast, these linkers form a stable covalent bond between the antibody and the payload.[1] The release of the cytotoxic drug is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1] This process releases the payload with the linker and a residual amino acid attached. A widely used example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[1]

Comparative Performance: A Data-Driven Analysis

The choice of linker technology has a profound impact on the pharmacokinetic profile, efficacy, and toxicity of an ADC.

Data Summary: Cleavable vs. Non-Cleavable Linkers
ParameterCleavable LinkersNon-Cleavable LinkersRationale
Plasma Stability Generally lowerGenerally higherCleavable linkers can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[4] Non-cleavable linkers offer greater stability, minimizing premature drug release.[1]
Bystander Effect HighLow to NoneThe released, often membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[3] The payload-linker-amino acid complex from non-cleavable ADCs is typically charged and membrane-impermeable, limiting its effect to the target cell.[5]
Therapeutic Index VariablePotentially widerThe higher stability of non-cleavable linkers can lead to a better-tolerated ADC, potentially allowing for higher doses and a wider therapeutic window.[1] However, the potent bystander effect of cleavable linkers can contribute to enhanced efficacy.
Dependence on Target Biology LowerHigherCleavable linkers can release the payload in the tumor microenvironment or early in the endocytic pathway.[6] Non-cleavable ADCs absolutely require internalization and lysosomal degradation for drug release.[1]
Off-Target Toxicity Higher potentialLower potentialPremature cleavage of the linker in circulation is a primary driver of off-target toxicities.[4] The high stability of non-cleavable linkers mitigates this risk.

Quantitative Comparison of EGFR-Targeting ADCs in Glioblastoma Models [5][7][8]

ADCLinker TypePayloadIn Vitro Cytotoxicity (IC50, nM)In Vivo Efficacy (Median Survival, days)Neurotoxicity
Depatuxizumab mafodotin (Depatux-M)Non-cleavable (mc)MMAF~1-10125 to >300Low
Losatuxizumab vedotin (ABBV-221)Cleavable (vc)MMAE~1-10125 to >300High

This table synthesizes data from a comparative study of two different ADCs targeting EGFR in glioblastoma, highlighting the trade-offs between linker types.

Visualizing the Mechanisms and Workflows

To better understand the distinct pathways and experimental considerations for cleavable and non-cleavable linkers, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for their evaluation.

cluster_cleavable Cleavable Linker Pathway ADC_C ADC with Cleavable Linker TME Tumor Microenvironment (Low pH, High Glutathione) ADC_C->TME Extracellular Cleavage Internalization_C Internalization ADC_C->Internalization_C Binding & Payload_Release_C Payload Release TME->Payload_Release_C Lysosome_C Lysosome (Enzymatic Cleavage) Internalization_C->Lysosome_C Lysosome_C->Payload_Release_C Bystander Bystander Killing (Neighboring Cells) Payload_Release_C->Bystander Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C

Caption: Mechanism of action for ADCs with cleavable linkers.

cluster_non_cleavable Non-Cleavable Linker Pathway ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization ADC_NC->Internalization_NC Binding & Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Payload_Release_NC Payload-Linker-AA Release Degradation_NC->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC

Caption: Mechanism of action for ADCs with non-cleavable linkers.

cluster_workflow Comparative ADC Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Bystander Bystander Effect Assay Bystander->Data_Analysis Stability Plasma Stability Assay Stability->Data_Analysis Xenograft Tumor Xenograft Model (Efficacy - TGI) Xenograft->Data_Analysis PK Pharmacokinetic Study (Half-life, Clearance) PK->Data_Analysis Toxicity Toxicity Study (MTD Determination) Toxicity->Data_Analysis

Caption: Experimental workflow for comparing ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ADC performance. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Plating: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with cleavable and non-cleavable linkers. Add the ADC solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period determined by the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Tumor Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant cultured human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ADC with cleavable linker, ADC with non-cleavable linker).[9]

  • ADC Administration: Administer the ADCs intravenously at specified doses and schedules.[9]

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.[9] The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the TGI for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences.

Bystander Effect Assay (Co-culture Method)
  • Cell Preparation: Genetically engineer the antigen-negative bystander cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Plating: Plate a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with the ADCs containing cleavable and non-cleavable linkers.

  • Incubation: Incubate the plate for an appropriate duration.

  • Imaging and Analysis: Use fluorescence microscopy to visualize and count the number of viable GFP-positive (bystander) cells in the presence and absence of the ADCs.

  • Data Interpretation: A significant reduction in the number of viable bystander cells in the presence of the ADC with the cleavable linker, but not the non-cleavable linker, indicates a bystander effect.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with significant implications for its therapeutic success. Cleavable linkers offer the advantage of a potent bystander effect, which can be beneficial in treating heterogeneous tumors.[3] However, this comes at the cost of potentially lower plasma stability and a higher risk of off-target toxicity.[4] Non-cleavable linkers provide superior stability and a potentially wider therapeutic window but are more dependent on the specific biology of the target cell and lack a bystander effect.[1] The optimal choice of linker is not universal and must be carefully considered in the context of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The experimental approaches outlined in this guide provide a framework for the systematic evaluation and comparison of different linker technologies to inform the development of safer and more effective ADCs.

References

Assessing the Impact of PEGylation on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a range of effects, including increased serum half-life, improved stability, and reduced immunogenicity.[1][2][3][4][5] This guide provides a comparative analysis of the impact of PEGylation on protein function, supported by experimental data and detailed methodologies for key assessment assays.

Impact on Enzyme Kinetics

PEGylation can alter the catalytic activity of enzymes. This is often characterized by changes in the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). Generally, a decrease in substrate affinity (higher K_m) is observed due to the steric hindrance imposed by the PEG chains near the active site.[6] However, the overall catalytic efficiency may be retained or even enhanced in some cases, largely dependent on the specific protein, the size and shape of the PEG molecule, and the site of attachment.[1][2]

Table 1: Comparison of Kinetic Parameters for Native vs. PEGylated Enzymes

EnzymePEG DerivativeK_m (mM)V_max (µmol/min)Reference
Recombinant Methioninase (rMETase) Native0.530.05[7]
MEGC-PEG-5000 (Conjugate I)0.600.04[7]
MEGC-PEG-5000 (Conjugate II)0.730.04[7]
α-Chymotrypsin Native0.05-[6]
PEG 700 Daup to 0.19-[6]
PEG 2000 Daup to 0.19-[6]
PEG 5000 Daup to 0.19-[6]

K_cat (turnover number) for PEG-α-chymotrypsin conjugates decreased by as much as 50%.[6]

Experimental Protocol: Enzyme Kinetics Assay

This protocol outlines a general method for determining the kinetic parameters of a native and PEGylated enzyme.

Materials:

  • Native enzyme

  • PEGylated enzyme

  • Substrate stock solution

  • Reaction buffer

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Prepare a series of substrate dilutions in the reaction buffer.

  • Add a fixed concentration of the native enzyme to each substrate dilution.

  • Monitor the reaction progress by measuring the change in absorbance (or other signal) over time.

  • Calculate the initial reaction velocity (V_0) from the linear portion of the progress curve for each substrate concentration.

  • Repeat steps 2-4 for the PEGylated enzyme.

  • Plot V_0 versus substrate concentration for both the native and PEGylated enzymes.

  • Fit the data to the Michaelis-Menten equation to determine K_m and V_max for each enzyme. A Lineweaver-Burk plot can also be used for this purpose.[7]

Impact on Protein Stability

PEGylation generally enhances the stability of proteins by protecting them from proteolytic degradation and reducing aggregation.[3][8][9][10] This increased stability can be assessed by monitoring changes in the protein's thermal denaturation midpoint (T_m) and its ability to refold after stress.

Table 2: Thermal Stability of Native vs. PEGylated Proteins

ProteinPEGylation StatusMidpoint of Thermal Unfolding (T_m)Refolding CapabilityReference
Model Protein 1 Native--[11]
PEGylatedIncreasedIncreased[11]
Model Protein 2 Native--[11]
PEGylatedIncreasedIncreased[11]
Lysozyme Native--[12]
PEGylatedHigher thermal stability-[12]
Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to measure the thermal stability of proteins.[11]

Materials:

  • Native protein solution

  • PEGylated protein solution

  • Buffer solution (for reference)

  • Differential Scanning Calorimeter

Procedure:

  • Prepare samples of the native and PEGylated proteins at a known concentration in the same buffer.

  • Load the protein sample into the sample cell and the corresponding buffer into the reference cell of the DSC instrument.

  • Scan a range of temperatures at a constant rate (e.g., 1°C/min).

  • Measure the differential heat capacity between the sample and reference cells as a function of temperature.

  • The resulting thermogram will show a peak corresponding to the unfolding of the protein. The temperature at the apex of this peak is the T_m.

  • Compare the T_m values of the native and PEGylated proteins to assess the change in thermal stability.[11]

Impact on Immunogenicity

A primary goal of PEGylation is to reduce the immunogenicity of therapeutic proteins.[1][3][4][13][14] The attached PEG chains can mask immunogenic epitopes on the protein surface, thereby preventing recognition by the immune system.[1][14] However, it is important to note that immune responses to the PEG moiety itself can occur.[1][14][15]

Table 3: Immunogenicity Assessment of PEGylated Proteins

ProteinPEGylation StatusOutcomeKey FindingsReference
Chicken IgY & Horse IgG Native vs. PEGylated (5 kD & 20 kD PEG)InconsistentThe effect of PEGylation on immunogenicity varied with mouse strain and administration route.[13]
Various Therapeutic Proteins PEGylatedReduced ImmunogenicityPEGylation can shield immunogenic epitopes.[1][14]
Various Therapeutic Proteins PEGylatedAnti-PEG AntibodiesPre-existing and induced anti-PEG antibodies can affect efficacy and safety.[14][15]
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibodies (ADAs)

ELISA is a common method to detect and quantify ADAs against the protein and the PEG moiety.[16]

Materials:

  • Microtiter plates coated with the therapeutic protein or a PEG-conjugate

  • Patient serum samples

  • Blocking buffer (e.g., BSA or non-fat milk in PBS)

  • Detection antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Coat microtiter plates with the native protein or the PEGylated protein overnight at 4°C.

  • Wash the plates with a wash buffer (e.g., PBS with Tween-20).

  • Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Add diluted patient serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plates to remove unbound antibodies.

  • Add the detection antibody and incubate for 1 hour at room temperature.

  • Wash the plates thoroughly.

  • Add the substrate solution and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of ADAs in the sample.

Visualizing the Process and Impact

To better understand the workflows and conceptual relationships in assessing PEGylated proteins, the following diagrams are provided.

PEGylation_Workflow cluster_Preparation Preparation cluster_Analysis Functional Analysis cluster_Comparison Comparative Assessment Native_Protein Native Protein PEGylation PEGylation Reaction Native_Protein->PEGylation PEG_Reagent Activated PEG Reagent PEG_Reagent->PEGylation Purification Purification PEGylation->Purification Kinetics Enzyme Kinetics Purification->Kinetics Stability Stability Assays (DSC) Purification->Stability Immunogenicity Immunogenicity Assays (ELISA) Purification->Immunogenicity Data_Analysis Data Analysis & Comparison Kinetics->Data_Analysis Stability->Data_Analysis Immunogenicity->Data_Analysis

Caption: Workflow for the preparation and functional assessment of a PEGylated protein.

Immunological_Response cluster_Introduction Introduction of PEGylated Protein cluster_ImmuneRecognition Immune Recognition cluster_ImmuneResponse Immune Response cluster_Outcome Potential Outcomes PEG_Protein PEGylated Protein APC Antigen Presenting Cell (APC) PEG_Protein->APC Uptake & Processing B_Cell B Cell PEG_Protein->B_Cell Direct Recognition No_Response Reduced/No Immune Response PEG_Protein->No_Response Masking of Epitopes T_Cell T Helper Cell APC->T_Cell Antigen Presentation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation T_Cell->B_Cell Activation Antibodies Anti-PEG/Anti-Protein Antibodies Plasma_Cell->Antibodies Neutralization Neutralization & Clearance Antibodies->Neutralization Allergic_Reaction Allergic Reaction Antibodies->Allergic_Reaction

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-NH-PEG10-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) chains to peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. This guide provides a comparative analysis of the biological activity of peptides synthesized using the specific linker, Fmoc-NH-PEG10-COOH. We will explore how this particular PEG linker influences peptide performance in comparison to non-PEGylated peptides and those modified with different PEG linkers, supported by experimental data and detailed protocols.

The Role of PEGylation in Peptide Bioactivity

PEGylation can significantly alter the pharmacokinetic and pharmacodynamic properties of peptides. The covalent attachment of PEG chains can:

  • Increase Half-Life: By increasing the hydrodynamic volume of the peptide, PEGylation reduces renal clearance and protects against proteolytic degradation, leading to a longer circulation time in the body.[1][2]

  • Improve Solubility: The hydrophilic nature of the PEG polymer can enhance the solubility of hydrophobic peptides.[2][3]

  • Reduce Immunogenicity: The PEG chain can mask epitopes on the peptide surface, reducing the likelihood of an immune response.[2][3]

  • Modify Bio-distribution: PEGylation can alter the tissue distribution of a peptide, potentially leading to increased accumulation at the target site.

The choice of the PEG linker, including its length, chemical structure, and attachment site, is critical as it can profoundly impact the biological activity of the peptide.[4][5][6]

Comparison of Biological Activity: The Impact of the PEG Linker

The biological activity of a peptide is intimately linked to its ability to bind to its target receptor. The introduction of a PEG chain can either enhance or hinder this interaction.

Receptor Binding and In Vitro Activity

The length of the PEG linker plays a crucial role in receptor binding. A linker that is too short may cause steric hindrance, preventing the peptide from effectively binding to its receptor. Conversely, a longer linker can provide the necessary flexibility for optimal interaction. However, excessively long PEG chains can sometimes wrap around the peptide and mask the binding site.[5][7]

Studies on various peptides have demonstrated the differential effects of PEG linker length on biological activity. For instance, in the context of antimicrobial peptides (AMPs), the length of the PEG chain has been shown to be a critical determinant of their efficacy.

Peptide/TargetLinkerChange in Biological ActivityReference
Antimicrobial Peptide (SAAP-148)C-terminal PEG (increasing length)Up to 9.2-fold increase in selectivity index for E. coli
Bombesin Analog (Antagonist)PEG2, PEG3, PEG4, PEG6Minor impact on receptor binding affinity with varying short PEG lengths[5]
Polyacridine Peptide (DNA binding)PEG (2, 5, 10, 20, 30 kDa)PEG length influenced in vivo gene expression[4]
Folate-linked LiposomesPEG (2k, 5k, 10k Da)Longer PEG linkers led to increased tumor accumulation in vivo[8][9]

While direct comparative data for Fmoc-NH-PEG10-COOH against a wide array of other linkers is limited in publicly available literature, the general principles derived from studies on different PEG lengths and chemistries provide a strong framework for predicting its performance. A PEG10 linker offers a significant increase in hydrodynamic radius compared to shorter PEGs, which can be beneficial for extending half-life, while being less bulky than very high molecular weight PEGs that might negatively impact activity.

In Vivo Efficacy and Pharmacokinetics

The primary advantage of PEGylation is the improvement of a peptide's pharmacokinetic profile. A study on a dual-target anti-tumor peptide, AS16, demonstrated that PEGylation significantly enhanced its in vivo anti-tumor effect by prolonging its half-life. While this study did not use the exact Fmoc-NH-PEG10-COOH linker, it provides a relevant comparison of different PEG molecular weights.

PeptidePEG Molecular WeightIn Vivo Half-lifeAnti-tumor Effect
AS16UnmodifiedShortModerate
mPEG5k-AS165 kDa~5 times longer than unmodifiedImproved
mPEG20k-AS1620 kDa~500 times longer than unmodifiedSignificantly Improved

These findings underscore the direct correlation between PEG chain length and the enhancement of in vivo performance. The 10-unit PEG chain of Fmoc-NH-PEG10-COOH would be expected to confer a substantial improvement in pharmacokinetic properties compared to an unmodified peptide.

Signaling Pathways Modulated by PEGylated Peptides

The biological effect of a peptide is mediated through its interaction with specific signaling pathways. The use of PEGylated peptides can lead to sustained activation or inhibition of these pathways due to their prolonged presence in the circulation.

G-Protein Coupled Receptor (GPCR) Signaling

Many peptide hormones exert their effects through G-protein coupled receptors (GPCRs). A PEGylated peptide agonist could lead to prolonged activation of downstream signaling cascades, such as the cAMP or IP3/DAG pathways. Conversely, a PEGylated antagonist could provide sustained blockage of the receptor.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Peptide PEGylated Peptide Agonist Peptide->Receptor Binds and Activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Agonist-mediated GPCR signaling pathway.

Anti-tumor Peptide Signaling

In the case of the anti-tumor peptide AS16, it functions by blocking the Neuropilin-1 and Tie2 signaling pathways, which are crucial for angiogenesis. PEGylation enhances this effect by maintaining a higher concentration of the peptide over time, leading to more effective and sustained inhibition of tumor growth and blood vessel formation.

Anti_Tumor_Signaling cluster_pathways Angiogenesis Signaling Pathways NRP1 Neuropilin-1 Signaling Angiogenesis Angiogenesis & Tumor Growth NRP1->Angiogenesis Promotes Tie2 Tie2 Signaling Tie2->Angiogenesis Promotes PEG_Peptide PEGylated AS16 (Antagonist) PEG_Peptide->NRP1 Inhibits PEG_Peptide->Tie2 Inhibits

Caption: Inhibition of angiogenesis by a dual-target peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-NH-PEG10-COOH

This protocol outlines the manual synthesis of a peptide incorporating the Fmoc-NH-PEG10-COOH linker at the N-terminus using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

2. Amino Acid Coupling:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Activation and Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HATU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

3. PEG Linker Coupling:

  • After coupling the final amino acid and removing its Fmoc group, the Fmoc-NH-PEG10-COOH linker is coupled using the same activation and coupling procedure as for the amino acids.

4. Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotection->Coupling Wash1 Wash with DMF Coupling->Wash1 Loop Repeat for each Amino Acid Wash1->Loop Loop->Deprotection PEG_Coupling Couple Fmoc-NH-PEG10-COOH Loop->PEG_Coupling Cleavage Cleavage from Resin (TFA Cocktail) PEG_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification End Characterize Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

In Vitro Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a PEGylated peptide.

1. Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand with known affinity for the receptor.

  • Unlabeled PEGylated peptide (competitor).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

2. Procedure:

  • In a 96-well plate, add a fixed concentration of cell membranes and radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled PEGylated peptide to the wells.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filter the contents of the wells through the filter plate and wash with cold assay buffer to separate bound from free radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the PEGylated peptide.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the PEGylated peptide that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The use of Fmoc-NH-PEG10-COOH for the synthesis of PEGylated peptides offers a valuable tool for enhancing their therapeutic potential. This linker provides a balance of increased hydrodynamic size to improve pharmacokinetics without the excessive bulk that can sometimes negatively impact biological activity. The experimental data from related studies strongly suggest that peptides synthesized with a PEG10 linker will exhibit improved in vivo efficacy compared to their non-PEGylated counterparts. The provided protocols offer a foundation for the synthesis and evaluation of these modified peptides. Further direct comparative studies with other specific linkers will be beneficial to fully elucidate the optimal PEGylation strategy for any given peptide therapeutic.

References

Mass Spectrometry Analysis of Fmoc-NH-PEG10-CH2COOH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker molecules is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of Fmoc-NH-PEG10-CH2COOH, a heterobifunctional linker widely utilized for its discrete PEG length and versatile conjugation chemistry. We will delve into the nuances of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, offering insights into their respective strengths and weaknesses in the analysis of this important compound and its alternatives.

Introduction to this compound

This compound is a valuable building block in bioconjugation. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete polyethylene glycol (PEG) spacer of ten ethylene glycol units, and a terminal carboxylic acid. This structure allows for directional and controlled conjugation to biomolecules. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions to allow for subsequent chemical modifications. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Molecular Formula: C₃₇H₅₅NO₁₄[1] Molecular Weight: 737.84 g/mol [1]

Comparison of Mass Spectrometry Ionization Techniques

The analysis of PEGylated molecules like this compound by mass spectrometry can be challenging due to their propensity to form multiple charged species and exhibit polydispersity in less pure samples. However, for monodisperse compounds like the one in focus, the primary challenge lies in choosing the optimal ionization technique for clear and interpretable spectra. The two most common techniques, ESI and MALDI, are compared below.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique that generates ions from a liquid solution by creating an aerosol and applying a high voltage.Soft ionization technique where a laser strikes a matrix containing the analyte, leading to desorption and ionization.
Sample State LiquidSolid (co-crystallized with a matrix)
Ion Formation Typically forms multiply charged ions [M+nH]ⁿ⁺ or [M-nH]ⁿ⁻.Primarily forms singly charged ions [M+H]⁺ or [M+Na]⁺, [M+K]⁺.
Coupling to LC Easily coupled with liquid chromatography (LC-MS) for online separation and analysis.Can be coupled with LC, but it is an offline process requiring fraction collection and spotting.
Sensitivity HighHigh
Tolerance to Salts LowHigher
Data Complexity Can be complex due to multiple charge states, requiring deconvolution algorithms.Generally produces simpler spectra with singly charged ions, facilitating easier interpretation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate mass spectrometry analysis. Below are generalized protocols for ESI-MS and MALDI-TOF MS analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation:

    • Dissolve this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a final concentration of 1-10 µM.

    • For positive ion mode, the solvent should ideally contain a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

    • For negative ion mode, a small amount of a basic modifier (e.g., 0.1% ammonium hydroxide) can be added to facilitate deprotonation.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V (optimize for minimal fragmentation).

    • Source Temperature: 100 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).

    • Mass Range: m/z 100 - 2000.

  • Data Analysis:

    • Acquire the full scan mass spectrum.

    • Identify the molecular ion peaks. In positive mode, expect to see [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts. In negative mode, expect [M-H]⁻.

    • Use deconvolution software if multiple charge states are observed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Protocol
  • Sample and Matrix Preparation:

    • Matrix Selection: A common matrix for this molecular weight range is α-cyano-4-hydroxycinnamic acid (CHCA).

    • Matrix Solution: Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Analyte Solution: Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Spotting: Mix the analyte solution with the matrix solution in a 1:1 ratio (v/v). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Instrumentation and Parameters:

    • Mass Spectrometer: A MALDI-TOF mass spectrometer.

    • Ionization Mode: Positive reflectron mode is typically used.

    • Laser: Nitrogen laser (337 nm) or other suitable laser.

    • Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation.

    • Mass Range: m/z 500 - 1500.

  • Data Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak, which is typically the singly charged protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Expected Mass Spectrometry Data and Fragmentation

ESI-MS: In positive ion mode ESI-MS, the expected protonated molecule [M+H]⁺ for this compound would have an m/z of 738.85. Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts at m/z 760.83 and 776.80, respectively, are also commonly observed. The relative abundance of these adducts will depend on the purity of the sample and the solvents used.

MALDI-TOF MS: MALDI-TOF MS is also expected to show the singly charged molecular ions, primarily [M+H]⁺ at m/z 738.85 and the sodium adduct [M+Na]⁺ at m/z 760.83. The simplicity of the MALDI spectrum with predominantly singly charged ions can be an advantage for initial characterization.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to confirm the structure of the molecule. Collision-Induced Dissociation (CID) is a common fragmentation method.

  • Fmoc Group Fragmentation: A characteristic fragmentation of the Fmoc group is the loss of the fluorenylmethyl group as dibenzofulvene (166 Da) or the entire Fmoc group (222 Da).

  • PEG Chain Fragmentation: The PEG chain typically fragments via cleavage of the C-O or C-C bonds, resulting in a series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit).[2]

  • Carboxylic Acid Terminus: The carboxylic acid end can undergo characteristic losses of H₂O (18 Da) or CO₂ (44 Da).

Alternative: Boc-NH-PEG10-CH2COOH

A common alternative to the Fmoc-protected linker is the Boc-protected analogue, Boc-NH-PEG10-CH2COOH. The tert-Butyloxycarbonyl (Boc) protecting group is acid-labile, offering an orthogonal deprotection strategy to the base-labile Fmoc group.

Molecular Formula: C₃₀H₅₉NO₁₄ Molecular Weight: 657.79 g/mol

The mass spectrometry analysis of the Boc-protected linker would follow similar protocols. The key difference would be the observed molecular ion peaks and the fragmentation pattern.

ConjugateMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Feature
This compound737.84738.85Loss of Fmoc group (222 Da)
Boc-NH-PEG10-CH2COOH657.79658.80Loss of Boc group (100 Da) or isobutylene (56 Da)

Visualizing the Workflow and Structures

To better illustrate the concepts discussed, the following diagrams are provided in DOT language.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sample This compound dissolution Dissolution in appropriate solvent sample->dissolution lc_separation LC Separation (Optional) dissolution->lc_separation injection ionization Ionization (ESI or MALDI) dissolution->ionization direct infusion lc_separation->ionization mass_analyzer Mass Analyzer (TOF, Orbitrap, etc.) ionization->mass_analyzer detector Detector mass_analyzer->detector raw_data Raw Mass Spectrum detector->raw_data deconvolution Deconvolution (for ESI) raw_data->deconvolution peak_identification Peak Identification raw_data->peak_identification fragmentation_analysis MS/MS Fragmentation Analysis peak_identification->fragmentation_analysis

Caption: General workflow for the mass spectrometry analysis of this compound.

Molecular Structure and Fragmentation

molecular_structure cluster_molecule This compound cluster_fragments Key MS/MS Fragments Fmoc Fmoc NH NH Fmoc->NH loss_fmoc Loss of Fmoc (-222 Da) Fmoc->loss_fmoc cleavage PEG10 PEG10 NH->PEG10 CH2COOH CH2COOH PEG10->CH2COOH peg_series PEG fragments (Δm/z = 44 Da) PEG10->peg_series fragmentation loss_co2 Loss of CO2 (-44 Da) CH2COOH->loss_co2 cleavage

Caption: Simplified structure and common fragmentation pathways of this compound.

Conclusion

The mass spectrometric analysis of this compound is a critical step in ensuring the quality and identity of this linker for its use in the synthesis of complex bioconjugates. Both ESI-MS and MALDI-TOF MS are powerful techniques for its characterization. ESI-MS, especially when coupled with LC, provides a robust method for online analysis and can handle complex mixtures, though data interpretation may require deconvolution. MALDI-TOF MS offers the advantage of producing simpler spectra with predominantly singly charged ions, which is beneficial for rapid screening and confirmation of molecular weight. The choice between these techniques will depend on the specific analytical needs, sample complexity, and available instrumentation. For comprehensive structural elucidation, high-resolution mass spectrometry with MS/MS capabilities is indispensable for analyzing the characteristic fragmentation patterns of the Fmoc protecting group and the PEG spacer. Understanding these analytical principles and methodologies will empower researchers to confidently characterize their PEGylated linkers and accelerate the development of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of Fmoc-NH-PEG10-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers and scientists utilizing Fmoc-NH-PEG10-CH2COOH in drug development and other applications, adherence to proper disposal protocols is a critical aspect of the experimental workflow. This guide provides essential safety information and a step-by-step procedure for the appropriate disposal of this compound.

Hazard Identification and Safety Data

This compound and its close analogs are classified with specific hazards that necessitate careful handling and disposal. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.

  • Hand Protection: Wear chemically resistant gloves that have been inspected for integrity before use.[2]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. In cases of potential splashing, an apron or full-body suit may be necessary.

  • Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, use a dust respirator or work in a well-ventilated area, such as a fume hood.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

1. Waste Segregation and Collection:

  • Designate a specific, labeled waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[4]
  • Do not mix this waste with other incompatible chemical waste streams. For instance, store it separately from strong acids, bases, and oxidizing agents.[6]
  • Solid waste (e.g., contaminated pipette tips, weigh boats) should be collected separately from liquid waste.

2. Labeling of Waste Containers:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the hazard pictograms corresponding to the GHS classifications (e.g., exclamation mark for irritant and harmful).
  • Note the accumulation start date on the label.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]
  • This area should be under the control of the laboratory personnel, away from sinks or floor drains, and have secondary containment to catch any potential leaks.[7]
  • Ensure the storage area is well-ventilated.[1]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[5]
  • The rinsate from the triple-rinsing procedure is also considered hazardous waste and must be collected in the designated liquid waste container.[5]
  • After triple-rinsing, deface the original label on the container before disposing of it as non-hazardous waste.[5]

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.[8]
  • Follow all institutional procedures for requesting a waste pickup, which may include online forms or specific scheduling.[7]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start Waste Generation (this compound) is_empty Is the container empty? start->is_empty is_solid Is the waste solid or liquid? is_empty->is_solid No triple_rinse Triple-rinse container with an appropriate solvent. is_empty->triple_rinse Yes collect_solid Collect in a labeled, sealed container for solid hazardous waste. is_solid->collect_solid Solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste. is_solid->collect_liquid Liquid collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous trash. triple_rinse->dispose_container collect_rinsate->collect_liquid store_waste Store in designated satellite accumulation area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for pickup and disposal. store_waste->contact_ehs

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling Fmoc-NH-peg10-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Fmoc-NH-peg10-CH2cooh, a PEGylated amino acid derivative commonly used in peptide synthesis and bioconjugation. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring experimental integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and mitigate risks of skin, eye, and respiratory irritation.[1]

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield to protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use.
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1] If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a designated area with adequate ventilation, preferably a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Before handling, wash hands thoroughly.[1]

2. Handling the Solid Compound:

  • Wear the appropriate PPE as detailed in the table above.[1]

  • Avoid generating dust when weighing or transferring the solid material.[1] Use techniques such as weighing on a tared paper in a draft-shielded balance.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

3. In Case of Exposure:

  • If inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • If on skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]

  • If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention.[1]

  • If swallowed: Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

  • Dispose of unused or waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Prevent the chemical from entering drains or waterways.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace Ensure Safety handling_weigh Weigh Solid Compound prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Post-Experiment cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.